molecular formula C24H18BNO2 B591700 (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid CAS No. 1240963-55-6

(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid

Cat. No.: B591700
CAS No.: 1240963-55-6
M. Wt: 363.223
InChI Key: CFZRUXMJHALVPF-UHFFFAOYSA-N
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Description

(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C24H18BNO2 and its molecular weight is 363.223. The purity is usually 95%.
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Properties

IUPAC Name

[4-(9-phenylcarbazol-3-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BNO2/c27-25(28)19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZRUXMJHALVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid is a highly functionalized organic compound of significant interest to researchers in materials science and medicinal chemistry. Its unique molecular architecture, which combines a rigid, electron-rich 9-phenyl-9H-carbazole core with a versatile phenylboronic acid moiety, establishes it as a critical building block for the synthesis of complex molecular systems. The carbazole unit provides desirable photophysical and electronic properties, while the boronic acid group serves as a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides an in-depth examination of its physicochemical properties, a detailed, field-proven synthesis protocol, and a discussion of its primary applications in the development of advanced organic electronic materials and as an intermediate in pharmaceutical synthesis.

Introduction: The Strategic Value of a Bifunctional Building Block

The carbazole heterocycle is a cornerstone in the design of functional organic materials, prized for its thermal stability, high hole mobility, and tunable electronic properties. The strategic placement of a phenyl group on the carbazole nitrogen (N-9) enhances solubility and thermal stability while influencing the electronic energy levels of the core.

This compound leverages this high-performance core. The molecule is intelligently functionalized at the C-3 position with a phenylboronic acid group. This design is not arbitrary; it positions the reactive boronic acid at a key vector for extending the molecule's π-conjugated system. This makes it an invaluable intermediate for creating larger, well-defined molecular architectures. Its primary utility lies in its role as a precursor in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to construct biaryl systems.[1][2] These systems are central to the performance of organic light-emitting diodes (OLEDs) and the structure of many pharmaceutical compounds.[3][4]

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of a synthetic building block dictate its handling, reactivity, and suitability for various applications. While specific experimental data for this exact molecule is not broadly published, we can infer its properties from closely related analogs and fundamental chemical principles.

PropertyValue / DescriptionRationale & Source
Molecular Formula C₂₄H₁₈BNO₂Calculated from structure.
Molecular Weight 363.22 g/mol Calculated from formula.
Appearance Expected to be a white to off-white solid powder or crystalline solid.Typical appearance for similar arylboronic acids and carbazole derivatives.[5][6]
Solubility Sparingly soluble in water; soluble in organic solvents like THF, Dioxane, Toluene, and Chloroform.The large, nonpolar carbazole and phenyl groups dominate, limiting aqueous solubility, a common trait for such compounds.[4][5][7]
Thermal Stability Predicted Boiling Point: >470 °C at 760 mmHg. High thermal stability is expected.Carbazole-based materials are known for their high thermal stability, essential for applications like OLEDs which operate at elevated temperatures.[5][7]
Storage Store in a cool, dry, dark place under an inert atmosphere.Boronic acids can undergo dehydration to form boroxine anhydrides and are sensitive to air and light.[8][9][10]

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is most logically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group tolerance.

Retrosynthetic Strategy & Workflow

The most direct disconnection is the C-C bond between the carbazole C-3 position and the phenylboronic acid ring. This leads to two commercially available or readily synthesized precursors: 3-bromo-9-phenyl-9H-carbazole and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneboronic acid (a stable pinacol ester of the diboronic acid).

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3-bromo-9-phenyl-9H-carbazole 3-bromo-9-phenyl-9H-carbazole Catalyst Pd(dppf)Cl₂ 3-bromo-9-phenyl-9H-carbazole->Catalyst Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Catalyst Product (4-(9-Phenyl-9H-carbazol-3-yl)phenyl) boronic acid pinacol ester Catalyst->Product Miyaura Borylation Base KOAc Base->Product Solvent Dioxane Solvent->Product Temp 110 °C Temp->Product FinalProduct (4-(9-Phenyl-9H-carbazol-3-yl)phenyl) boronic acid Product->FinalProduct Hydrolysis (e.g., aq. acid)

Caption: Synthetic workflow for the target compound via Miyaura borylation.

Step-by-Step Synthesis Protocol

This protocol describes the synthesis of the pinacol ester, which is often preferred for its stability and ease of purification, followed by hydrolysis to the final boronic acid.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add 3-bromo-9-phenyl-9H-carbazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent. Degas the solution by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at a loading of 2-3 mol%.[11]

  • Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification (Pinacol Ester):

    • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in a suitable solvent like dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the boronic acid pinacol ester.

  • Hydrolysis to Boronic Acid:

    • Dissolve the purified pinacol ester in a solvent mixture such as THF/water.

    • Add an acid (e.g., 2M HCl) and stir the mixture at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final this compound.

Rationale for Experimental Choices
  • Catalyst: Pd(dppf)Cl₂ is chosen for its high activity and stability in C-B bond formation reactions.[11] The dppf ligand is robust and promotes efficient catalytic turnover.

  • Base: Potassium acetate (KOAc) is a mild base sufficient for the Miyaura borylation catalytic cycle. For the subsequent Suzuki coupling using the boronic acid, a stronger base like K₂CO₃ or Cs₂CO₃ is typically required to activate the boronic acid for transmetalation.[7]

  • Inert Atmosphere: The active Pd(0) species in the catalytic cycle is readily oxidized by atmospheric oxygen, which would deactivate the catalyst and halt the reaction.

Core Applications & Mechanistic Insights

The utility of this compound stems directly from its hybrid structure, making it a valuable asset in both materials science and synthetic chemistry.

Organic Electronics: Building Blocks for OLEDs

In the field of OLEDs, carbazole derivatives are widely used as hole-transporting materials (HTMs).[3][7] The 9-phenylcarbazole core of the title compound provides a high glass transition temperature and good thermal stability, which are crucial for device longevity. The boronic acid functionality allows it to be easily incorporated into larger, more complex molecular or polymeric structures through Suzuki coupling.[7] By coupling it with various electron-deficient aryl halides, researchers can precisely tune the HOMO/LUMO energy levels, emission color, and charge-transport properties of the resulting material.

G cluster_light Anode Anode (ITO) HTL Hole Transport Layer (HTL) (Carbazole-based) Anode->HTL Holes (h+) EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Light Light Emission EML->Light Cathode Cathode (Al/LiF) ETL->Cathode Electrons (e-) Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (+ Ar-X) Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation (+ Ar'-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination (+ Ar-Ar') ArAr Ar-Ar' Transmetal->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This reaction's reliability and scope make this compound a powerful tool for constructing complex organic molecules for pharmaceuticals, agrochemicals, and advanced materials. [1][12][13]

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety.

  • Hazard Identification: Based on data for analogous arylboronic acids, this compound should be considered a skin and eye irritant. [8][14][15]GHS classifications typically include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). [14][15]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves. [9][14][16]* Handling: Avoid creating dust. [17]Use appropriate tools for transfer. In case of contact, wash skin thoroughly with soap and water. [16]For eye contact, rinse cautiously with water for several minutes. [8]* Storage: Keep the container tightly sealed and store in a cool, dry, and dark place to prevent degradation, particularly the formation of the corresponding boroxine anhydride. [10][18]

Conclusion

This compound is more than just a chemical compound; it is a strategic design element for molecular engineering. Its structure provides a robust, electronically active core derived from the 9-phenylcarbazole unit, while the phenylboronic acid moiety offers a reliable and versatile point of attachment for building larger, more complex functional molecules. For researchers in OLED development, it is a key precursor for next-generation hole-transporting and emissive materials. For medicinal chemists, it is a valuable intermediate for accessing novel biaryl scaffolds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in advanced scientific applications.

References

  • This compound - MySkinRecipes. MySkinRecipes.[Link]

  • 9-Phenyl-9H-carbazol-3-ylboronic Acid CAS 854952-58-2 - Home Sunshine Pharma. Home Sunshine Pharma.[Link]

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - Semantic Scholar. Semantic Scholar.[Link]

  • Suzuki-Miyaura Coupling Reaction in Aqueous Media. Royal Society of Chemistry.[Link]

  • Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs - PubMed Central. National Center for Biotechnology Information.[Link]

  • C-C coupling reactions of N-alkyl carbazole boronic acid pinacol ester... - ResearchGate. ResearchGate.[Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. ResearchGate.[Link]

  • Suzuki cross-coupling reaction - YouTube. ChemHelpASAP on YouTube.[Link]

  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC. National Center for Biotechnology Information.[Link]

  • 3-(9H-Carbazol-9-yl)phenylboronic Acid | C18H14BNO2 - PubChem. National Center for Biotechnology Information.[Link]

Sources

(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid

Introduction: A Pivotal Building Block in Modern Chemistry

This compound, identified by CAS Number 1240963-55-6 , is a highly specialized organic compound that stands at the intersection of materials science and pharmaceutical development.[1] Its molecular architecture, featuring a rigid, electron-rich 9-phenyl-9H-carbazole core linked to a phenylboronic acid moiety, imparts a unique combination of photophysical, electronic, and reactive properties. The carbazole unit is a well-established scaffold known for its charge-transport capabilities, making it a cornerstone in the design of materials for Organic Light-Emitting Diodes (OLEDs).[2][3] Simultaneously, the boronic acid functional group is the linchpin for one of modern organic synthesis's most powerful tools: the Suzuki-Miyaura cross-coupling reaction. This reaction is instrumental in the efficient construction of carbon-carbon bonds, a critical step in the synthesis of complex small-molecule drug candidates.[4][5]

This guide serves as a technical resource for researchers and scientists, providing in-depth information on the compound's properties, synthesis, and core applications, with a particular focus on the experimental logic and protocols that underpin its use in the laboratory.

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is fundamental to its reliable application. The data presented below are essential for reaction planning, analytical method development, and quality control.

PropertyValueReference
CAS Number 1240963-55-6[1]
Molecular Formula C₂₄H₁₈BNO₂[1]
Molecular Weight 363.22 g/mol [1]
Appearance Off-white to white solid/powder[6]
Purity Typically ≥98%[1]
Storage Conditions Room temperature, in a dry, dark place[1][7]

Spectroscopic Insights: While a specific, dedicated spectroscopic study for this exact isomer is not publicly available, its spectral characteristics can be reliably inferred from extensive studies on closely related analogues like 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester.[8]

  • ¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (typically 7.0-8.5 ppm). The distinct electronic environments of the protons on the carbazole and the two phenyl rings will result in a characteristic pattern of doublets, triplets, and multiplets. The two protons of the boronic acid (-OH)₂ group would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

  • ¹³C NMR: The carbon spectrum will display numerous signals in the aromatic region (100-150 ppm), corresponding to the 24 carbon atoms in the molecule.[8] Carbons directly attached to nitrogen or involved in the boronic acid linkage will have distinct chemical shifts.

  • FT-IR: The infrared spectrum would be characterized by C-H stretching vibrations of the aromatic rings (~3050 cm⁻¹), C=C stretching vibrations within the rings (1600-1450 cm⁻¹), and a strong, broad O-H stretch from the boronic acid group (~3300 cm⁻¹). A B-O stretching vibration is also expected around 1350 cm⁻¹.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is a multi-step process that leverages cornerstone reactions in organic chemistry. A logical and efficient pathway involves the initial construction of the core biaryl system, followed by the introduction of the boronic acid moiety.

G cluster_0 Step 1: Suzuki Coupling Core Assembly cluster_1 Step 2: Demethylation cluster_2 Step 3: Triflation cluster_3 Step 4: Miyaura Borylation A 3-Bromo-9-phenyl-9H-carbazole C 3-(4-Methoxyphenyl)-9-phenyl-9H-carbazole A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) B (4-Methoxyphenyl)boronic acid B->C D 4-(9-Phenyl-9H-carbazol-3-yl)phenol C->D BBr₃ DCM E 4-(9-Phenyl-9H-carbazol-3-yl)phenyl trifluoromethanesulfonate D->E Tf₂O Pyridine G This compound pinacol ester E->G Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) F Bis(pinacolato)diboron (B₂pin₂) F->G H This compound (Target Compound) G->H Hydrolysis (e.g., NaIO₄, NH₄OAc)

Fig 1. Plausible synthetic workflow for the target compound.

This synthetic design is rooted in established, high-yielding transformations. The initial Suzuki coupling builds the key C-C bond.[9] The subsequent steps convert the resulting phenol into a triflate, an excellent leaving group for the final palladium-catalyzed Miyaura borylation, which installs the desired boronic acid (via its pinacol ester intermediate).

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this boronic acid is as a substrate in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a cornerstone of modern medicinal chemistry due to its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and organohalides.[4] It enables the modular assembly of complex molecular scaffolds, accelerating the Structure-Activity Relationship (SAR) studies that are vital for drug discovery.[4][10]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation RedElim Pd(0)L₂ Transmetal->RedElim Reductive Elimination product R¹-R² (Coupled Product) Transmetal->product RedElim->Pd0 Catalyst Regeneration center start R¹-X (Aryl Halide) start->OxAdd boronic R²-B(OH)₂ (Our Compound) borate [R²-B(OH)₃]⁻ boronic->borate base Base (e.g., K₂CO₃) base->borate borate->Transmetal

Fig 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide partner.

Materials:

  • This compound (1.1 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq) and this compound (1.1 eq).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 eq).

  • Inerting: Seal the flask with a septum and purge with an inert gas (e.g., Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent & Catalyst: Add the degassed solvent system via syringe. Finally, add the palladium catalyst under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.

Relevance in Drug Discovery & Material Science

The carbazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its rigid, planar nature allows it to effectively interact with biological targets. By using the title boronic acid, drug discovery teams can rapidly synthesize libraries of novel carbazole-containing biaryls to probe target binding pockets, for example, in the development of kinase inhibitors for oncology.

cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase Downstream Kinase (e.g., MEK) Receptor->Kinase Activates TF Transcription Factor Kinase->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Drug Carbazole-based Kinase Inhibitor (Synthesized via Suzuki Coupling) Drug->Kinase Inhibits ATP Binding

Fig 3. Inhibition of a signaling pathway by a hypothetical drug.

In materials science, this compound is a key intermediate for synthesizing host and emissive materials for OLEDs. The high triplet energy and good charge carrier mobility of the 9-phenylcarbazole unit are desirable properties for achieving high-efficiency blue phosphorescent OLEDs.[2]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

  • Hazards: Boronic acids, in general, are classified as irritants. This compound may cause skin and serious eye irritation. It is harmful if swallowed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture to prevent degradation.[1][7] Boronic acids can undergo dehydration to form boroxines (trimeric anhydrides), though this process is often reversible.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its strategic design allows chemists to readily access complex molecular architectures that are critical for advancing both human health and technology. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, empowers researchers to harness its full potential in the development of next-generation pharmaceuticals and electronic materials.

References

  • Sas EB, et al. (2016). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1118, 124-138. Available from: [Link]

  • ResearchGate. Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with.... Available from: [Link]

  • Li, J., & Eastgate, M. D. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 164. Available from: [Link]

  • Wang, X., et al. (2017). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Nature Communications, 8, 14942. Available from: [Link]

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(2), 1-5. Available from: [Link]

  • Boron Molecular. The Crucial Role of (4-(9H-Carbazol-9-yl)phenyl)boronic Acid in OLED Innovation. Available from: [Link]

  • Pinto, D., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Boron Molecular. (9-phenyl)carbazole-3-boronic acid. Available from: [Link]

  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Chem-Impex. 3-(9H-Carbazol-9-yl)phenylboronic acid (contains varying amounts of an.... Available from: [Link]

  • Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

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An In-depth Technical Guide to (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid is a specialized organic compound that has garnered significant interest within the fields of materials science and medicinal chemistry. Its rigid, planar carbazole core, combined with the versatile reactivity of the boronic acid functional group, makes it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its molecular structure, detailed synthetic protocols, and key applications, with a focus on the underlying chemical principles and experimental rationale.

Molecular Structure and Properties

The molecular structure of (4-(9--phenyl-9H-carbazol-3-yl)phenyl)boronic acid, with the chemical formula C₂₄H₁₈BNO₂, is characterized by a central carbazole ring system. A phenyl group is attached to the nitrogen atom of the carbazole (position 9), and a phenylboronic acid moiety is connected at the 3-position of the carbazole core.

PropertyValueSource
CAS Number 1240963-55-6[1]
Molecular Weight 363.22 g/mol [1]
Molecular Formula C₂₄H₁₈BNO₂[1]
Physical State Solid
Storage Room temperature, dry conditions[1]

The carbazole moiety imparts significant thermal stability and desirable electronic properties, particularly hole-transporting capabilities, which are crucial for applications in organic electronics. The boronic acid group is a versatile functional handle, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The overall synthetic strategy involves the initial preparation of a key intermediate, 3-(4-bromophenyl)-9-phenyl-9H-carbazole, followed by a borylation reaction to introduce the boronic acid functionality.

Part 1: Synthesis of the Precursor: 3-(4-bromophenyl)-9-phenyl-9H-carbazole

The synthesis of this crucial precursor can be achieved through a Suzuki-Miyaura cross-coupling reaction between 3-bromo-9-phenyl-9H-carbazole and 4-bromophenylboronic acid.

This intermediate is prepared via an N-arylation of 3-bromocarbazole with a suitable phenyl source, such as iodobenzene or bromobenzene. A common method involves a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.

Protocol: Ullmann Condensation for 3-bromo-9-phenyl-9H-carbazole [2]

  • To a dry reaction flask, add 3-bromo-9H-carbazole (1.0 eq.), bromobenzene (1.0 eq.), copper powder (2.0 eq.), potassium acetate (2.0 eq.), and dibenzo-18-crown-6 (0.3 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with dichloromethane (DCM) or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford pure 3-bromo-9-phenyl-9H-carbazole. A yield of approximately 71% can be expected.[2] High-resolution mass spectrometry should confirm the molecular formula C₁₈H₁₂BrN.[2]

Causality Behind Experimental Choices:

  • Copper Catalyst: The Ullmann condensation traditionally relies on a copper catalyst to facilitate the C-N bond formation between the carbazole nitrogen and the aryl halide.

  • Dibenzo-18-crown-6: This crown ether is used to solubilize the potassium acetate in the organic solvent, thereby increasing the effective concentration of the base.

  • Potassium Acetate: A mild base is required to deprotonate the carbazole nitrogen, activating it for nucleophilic attack.

  • High Temperature: The Ullmann reaction typically requires elevated temperatures to overcome the activation energy for the C-N coupling.

With the brominated carbazole in hand, the next step is to introduce the 4-bromophenyl group.

Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 3-bromo-9-phenyl-9H-carbazole (1.0 eq.), 4-bromophenylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 M, 2.0 eq.).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heat the mixture to reflux (around 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield 3-(4-bromophenyl)-9-phenyl-9H-carbazole.

Diagram of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow Reactants Reactants: - 3-bromo-9-phenyl-9H-carbazole - 4-bromophenylboronic acid - Pd(PPh3)4 - Base (e.g., K2CO3) Solvent Solvent System: - Toluene/Water Reactants->Solvent Degassing Degas with N2/Ar Solvent->Degassing Reaction Heat to Reflux (80-100 °C, 12-24h) Degassing->Reaction Workup Aqueous Workup: - Phase Separation - Extraction - Drying Reaction->Workup Purification Purification: - Column Chromatography or Recrystallization Workup->Purification Product Product: 3-(4-bromophenyl)-9-phenyl-9H-carbazole Purification->Product Borylation_Workflow cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Borylation cluster_step3 Step 3: Hydrolysis & Workup Start 3-(4-bromophenyl)-9-phenyl-9H-carbazole in THF Cool Cool to -78 °C Start->Cool Add_nBuLi Add n-BuLi Cool->Add_nBuLi Stir1 Stir at -78 °C for 1-2h Add_nBuLi->Stir1 Add_Borate Add Trialkyl Borate Stir1->Add_Borate Warm Warm to Room Temp. Add_Borate->Warm Stir2 Stir Overnight Warm->Stir2 Quench Quench with HCl (aq) Stir2->Quench Hydrolysis Stir for 1-2h Quench->Hydrolysis Extraction Extract with EtOAc Hydrolysis->Extraction Purification Purify Extraction->Purification Final_Product Final_Product Purification->Final_Product This compound

Sources

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid

Abstract

This compound is a complex organic molecule with significant potential in the fields of organic electronics and pharmaceutical development.[1][2] Its utility as a building block in Suzuki-Miyaura cross-coupling reactions and the inherent photophysical properties of the carbazole core make it a compound of high interest.[1][3] However, the successful application of this compound is fundamentally governed by its solubility characteristics in various solvent systems. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for its application in research and development.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution, is a critical physicochemical parameter in drug discovery and materials science.[4] For a compound like this compound, understanding its solubility is paramount for several reasons:

  • Reaction Kinetics and Synthesis: In synthetic organic chemistry, particularly in widely used applications like Suzuki-Miyaura coupling, the solubility of reactants directly impacts reaction rates and yields.[3]

  • Pharmaceutical Formulation: In drug development, the aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability.[4][5]

  • Material Science Applications: For applications in organic light-emitting diodes (OLEDs) and other electronic materials, solubility in organic solvents is crucial for solution-based processing and thin-film deposition.[1][2]

This guide will delve into the structural features of this compound that influence its solubility and provide detailed protocols for its experimental determination.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6][7] The molecular structure of this compound, with its large, nonpolar carbazole and phenyl groups, suggests a generally low solubility in polar solvents like water. One supplier notes that the compound is "slightly soluble in water".[8]

The presence of the boronic acid functional group (-B(OH)₂) introduces a polar component to the molecule, capable of forming hydrogen bonds.[9] This suggests that the compound will likely exhibit better solubility in polar organic solvents. Phenylboronic acid, a related but simpler compound, is soluble in most polar organic solvents.[9] For arylboronic acids in general, ethers and ketones have been shown to be effective solvents.[10]

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is essential for generating reliable and reproducible data. The following sections outline a comprehensive experimental workflow.

Materials and Equipment
  • This compound (purity ≥98%)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • Selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, ethyl acetate, toluene, hexane)

Experimental Workflow: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[6]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Compound prep_solvent Add Solvent prep_compound->prep_solvent prep_mix Vortex to Suspend prep_solvent->prep_mix equil_shake Shake at Constant Temp. prep_mix->equil_shake Excess Solid Present sep_centrifuge Centrifuge equil_shake->sep_centrifuge 24-48 hours sep_filter Filter Supernatant sep_centrifuge->sep_filter analysis_dilute Dilute Sample sep_filter->analysis_dilute analysis_hplc HPLC Analysis analysis_dilute->analysis_hplc analysis_quantify Quantify Concentration analysis_hplc->analysis_quantify

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation of Stock Solutions for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or THF) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial.[4]

  • Equilibration:

    • Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis by HPLC:

    • Dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample and the calibration standards onto the HPLC system.

    • Analyze the chromatograms to determine the peak area corresponding to the compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted sample.

    • Back-calculate the original concentration in the undiluted supernatant to determine the solubility.

Data Presentation

The solubility data should be presented in a clear and concise manner.

SolventDielectric Constant (Approx.)Solubility (mg/mL) at 25 °C
Hexane1.9Hypothetical Data
Toluene2.4Hypothetical Data
Ethyl Acetate6.0Hypothetical Data
Tetrahydrofuran (THF)7.6Hypothetical Data
Acetone21Hypothetical Data
Acetonitrile37.5Hypothetical Data
N,N-Dimethylformamide (DMF)38.3Hypothetical Data
Dimethyl Sulfoxide (DMSO)47Hypothetical Data
Methanol33Hypothetical Data
Water80.1Hypothetical Data

Advanced Considerations and Troubleshooting

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

  • pH-Dependent Solubility: For ionizable compounds, solubility can be highly dependent on the pH of the medium. The boronic acid moiety can exist in equilibrium with a boronate species, and thus pH can influence solubility.[11]

  • Compound Stability: It is crucial to ensure that the compound does not degrade in the chosen solvent during the equilibration period. Stability can be assessed by comparing the HPLC chromatogram of the sample to that of a freshly prepared standard.

Conclusion

A thorough understanding of the solubility of this compound is fundamental to its successful application in both academic research and industrial development. The experimental framework provided in this guide offers a robust methodology for obtaining accurate and reliable solubility data. By systematically evaluating its solubility in a range of solvents, researchers can optimize reaction conditions, formulate effective delivery systems, and advance the development of novel materials and therapeutics.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Boronic Acid Compounds as Potential Pharmaceutical Agents | Request PDF. (2025, August 7). Retrieved from [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). Retrieved from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved from [Link]

  • The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026, January 5). Retrieved from [Link]

  • Phenylboronic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • 9-Phenyl-9H-carbazol-3-ylboronic Acid CAS 854952-58-2. (n.d.). Home Sunshine Pharma. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved from [Link]

  • Design and discovery of boronic acid drugs. (2020, June 1). PubMed. Retrieved from [Link]

  • (9-phenyl)carbazole-3-boronic acid. (n.d.). Hampton Research. Retrieved from [Link]

  • Understanding [3-(9H-Carbazol-9-yl)phenyl]boronic Acid: Properties and Procurement. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid is a complex organic molecule of significant interest to researchers in materials science and medicinal chemistry. Its rigid, planar carbazole core, extended conjugation through the biphenyl system, and the reactive boronic acid moiety make it a valuable building block in the synthesis of advanced materials. It is particularly noted for its application in Organic Light-Emitting Diodes (OLEDs), where the carbazole unit provides excellent hole-transporting properties, and in Suzuki-Miyaura cross-coupling reactions to construct even more complex molecular architectures[1].

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages detailed spectroscopic analysis of closely related analogues, established principles of analytical chemistry, and computational studies to present a robust, predictive characterization. Every protocol and interpretation is designed to be a self-validating system, grounded in authoritative scientific principles.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The compound consists of a central carbazole ring system. A phenyl group is attached to the nitrogen atom (position 9), and a phenylboronic acid group is attached at the 3-position of the carbazole.

Caption: Molecular structure of this compound.

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a synthesized compound.

Expected Data

For this compound (C₂₄H₁₈BNO₂), the expected mass spectrometric data is as follows:

ParameterExpected ValueRationale
Molecular Formula C₂₄H₁₈BNO₂Based on the chemical structure.
Monoisotopic Mass 363.1431 g/mol Calculated using the most abundant isotopes (¹²C, ¹H, ¹¹B, ¹⁴N, ¹⁶O).
Expected [M+H]⁺ 364.1509 m/zFor Electrospray Ionization (ESI) in positive mode.
Expected [M-H]⁻ 362.1353 m/zFor ESI in negative mode.
Key Fragments Loss of H₂O, loss of B(OH)₂, cleavage of the phenyl-carbazole bond.Common fragmentation pathways for boronic acids and complex aromatics.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to confirm the elemental composition with high accuracy.

cluster_prep Sample Preparation cluster_analysis HRMS Analysis (ESI-TOF) cluster_data Data Processing prep1 Dissolve sample (1 mg/mL) in HPLC-grade MeOH/CH₂Cl₂ prep2 Filter through 0.22 µm PTFE syringe filter prep1->prep2 infusion Direct infusion via syringe pump (5 µL/min) prep2->infusion Introduce Sample ionization Electrospray Ionization (ESI) Positive/Negative Mode Capillary: 3.5 kV infusion->ionization analysis TOF Mass Analyzer Acquire m/z 100-1000 ionization->analysis process Process raw data (e.g., MassHunter) analysis->process Generate Spectrum confirm Confirm [M+H]⁺ or [M-H]⁻ within 5 ppm mass accuracy process->confirm

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The predicted chemical shifts below are based on analyses of similar carbazole and phenylboronic acid structures.[2][3]

¹H NMR Spectroscopy

The complex aromatic nature of this molecule results in a crowded aromatic region in the ¹H NMR spectrum. High-field NMR (≥400 MHz) is essential for resolving the distinct proton signals.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.70s1HH (Carbazole, C4-H or C5-H)Deshielded proton adjacent to both a phenyl and the carbazole nitrogen.
~8.30d1HH (Carbazole)Aromatic proton on the carbazole core.
~8.00s2H-B(OH)₂The two hydroxyl protons of the boronic acid are typically broad and may exchange with water.
~7.90 - 7.20m14HAr-HOverlapping multiplets from the 9-phenyl and 3-phenyl rings, and remaining carbazole protons.
¹³C NMR Spectroscopy

¹³C NMR provides insight into the carbon framework of the molecule. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~140-130Ar-C (Quaternary)Includes C-N, C-C, and C-B quaternary carbons. The carbon attached to boron (ipso-carbon) can be broad or difficult to observe.[4]
~130-120Ar-CHAromatic carbons from all three phenyl rings and the carbazole core.
~115-109Ar-CH (Carbazole)Carbons on the carbazole ring often appear slightly upfield compared to standard benzene rings.
Experimental Protocol: NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh ~10-15 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq_h1 ¹H NMR: 32 scans, 4s relaxation delay prep3->acq_h1 Insert into Spectrometer acq_c13 ¹³C NMR: 1024 scans, 2s relaxation delay acq_h1->acq_c13 proc1 Apply Fourier Transform acq_c13->proc1 Generate FID proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate spectrum to residual solvent peak (DMSO at 2.50 ppm) proc2->proc3

Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Data

The FT-IR spectrum will be dominated by absorptions from the aromatic rings and the characteristic vibrations of the boronic acid group.

Predicted FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3400-3200 (broad)O-H stretchBoronic acid, -B(OH)₂A broad band characteristic of hydrogen-bonded hydroxyl groups.[5]
~3100-3000C-H stretchAromatic C-HSharp, medium-intensity peaks typical for sp² C-H bonds.
~1610-1580C=C stretchAromatic ringsStrong absorptions from the stretching of carbon-carbon double bonds in the rings.
~1450C=C stretchAromatic ringsAnother characteristic aromatic ring vibration.
~1380-1330B-O stretchBoronic acid, B-OA strong, characteristic absorption for the boron-oxygen single bond.[5][6]
~1240C-N stretchAryl-N (Carbazole)Stretching vibration of the carbon-nitrogen bond in the carbazole ring.[3]
~820-750C-H out-of-plane bendAromatic C-HStrong bands whose exact position depends on the substitution pattern of the aromatic rings.
Experimental Protocol: FT-IR (ATR)

Attenuated Total Reflectance (ATR) is a common, convenient method for analyzing solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid powder onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Scan the sample, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. High-resolution mass spectrometry confirms its elemental composition, while high-field ¹H and ¹³C NMR spectroscopy elucidates its complex aromatic structure. FT-IR spectroscopy provides rapid confirmation of key functional groups, particularly the boronic acid moiety. The predictive data and robust protocols outlined in this guide provide researchers and drug development professionals with a solid framework for the synthesis, verification, and application of this important chemical building block.

References

  • Sas, E. B., et al. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1118, 124-138. Available at: [Link][2]

  • Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Available at: [Link][4]

  • Sas, E. B., et al. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1118, 124-138. Available at: [Link][3]

  • MySkinRecipes. This compound. Available at: [Link][1]

  • Taylor, M. J., and Smith, J. D. (1974). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Journal of the Chemical Society, Dalton Transactions, (14), 1549-1552. Available at: [Link][5]

  • Ozen, F., et al. (2018). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Reactive and Functional Polymers, 127, 19-27. Available at: [Link][6]

Sources

An In-Depth Technical Guide to the Thermal Stability of Carbazole Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Synthesis and Application

Carbazole derivatives are foundational building blocks in modern materials science and medicinal chemistry, prized for their exceptional electronic properties, high thermal stability, and versatile functionality.[1][2] Their rigid, aromatic structure confers stability, making them ideal candidates for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as hole-transporting materials.[3][4] In parallel, boronic acids and their esters are indispensable reagents in synthetic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the efficient formation of carbon-carbon bonds.[5][6] The boronic acid moiety is also a key pharmacophore in several approved drugs, valued for its ability to form reversible covalent bonds with biological targets.[6][7]

The convergence of these two chemical entities—the carbazole core and the boronic acid functional group—creates a class of molecules with immense potential. However, the successful transition of these derivatives from laboratory synthesis to real-world applications hinges on a critical, often overlooked, parameter: thermal stability. For an OLED emitter, thermal stability dictates device lifetime and performance.[8] For a pharmaceutical intermediate, it impacts synthesis, purification, and storage protocols. This guide provides an in-depth analysis of the factors governing the thermal stability of carbazole boronic acid derivatives, the methodologies for its characterization, and strategies for mitigating degradation.

Pillar 1: Fundamental Drivers of Thermal Stability and Degradation

The overall thermal stability of a carbazole boronic acid derivative is not monolithic; it is a composite of the inherent stability of the carbazole framework and the potential lability of the boronic acid group.

The Robust Carbazole Core

The carbazole nucleus is exceptionally stable due to its fused aromatic ring system.[1] This rigidity and extensive π-conjugation mean that significant thermal energy is required to initiate decomposition of the core structure itself. Thermal decomposition temperatures (Td) for many carbazole-based materials, where Td is often defined as the temperature of 5% mass loss, can exceed 300-400°C.[9]

The Susceptible Boronic Acid Moiety

In contrast, the boronic acid group introduces specific pathways for thermal and chemical degradation. Understanding these pathways is the primary challenge in ensuring the stability of the entire molecule.

  • Protodeboronation: This is arguably the most common degradation route for aryl boronic acids.[10][11] It involves the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom and releasing boric acid.[12][13] The reaction is highly sensitive to pH, temperature, and the presence of catalysts. Studies have shown that protodeboronation is often rapid under strongly acidic or basic conditions and slowest near a neutral pH of approximately 5.[10][11]

  • Oxidation: The boronic acid group is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS), which can convert the boronic acid into a phenol.[14][15] This pathway is a significant concern in biological contexts and during material processing under ambient conditions.

  • Anhydride Formation (Boroxines): Boronic acids can undergo intermolecular dehydration, especially upon heating, to form cyclic trimers known as boroxines.[5] While this is often a reversible process upon exposure to water, the formation of boroxines alters the compound's physical and chemical properties, which can impact reactivity and solubility.

The Influence of Molecular Structure
  • Esterification: A primary strategy to protect the boronic acid group is to convert it into a boronic ester, commonly a pinacol ester.[16][17] This transformation enhances stability by sterically shielding the boron atom from water and oxidants, thereby inhibiting protodeboronation and oxidation.[5][12] However, the choice of the diol for esterification is critical, as some cyclic esters can exhibit different hydrolysis rates.[12][13]

  • Substituent Effects: The electronic nature of substituents on both the carbazole and the phenylboronic acid rings can modulate stability. Electron-withdrawing groups attached to the aromatic ring of the boronic acid increase its Lewis acidity and can influence the rate of degradation.[6][18] On the carbazole core, substituents can alter the overall electron density and steric environment, which may have secondary effects on the C-B bond strength and susceptibility to degradation.[19]

Pillar 2: Analytical Characterization Workflows

Accurate assessment of thermal stability requires a multi-faceted approach, primarily utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[20][21] These techniques provide complementary information about decomposition and phase behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature, providing a direct measure of its decomposition temperature and thermal stability.[22][23]

Generalized Experimental Protocol: TGA

  • Sample Preparation: Precisely weigh 5-10 mg of the carbazole boronic acid derivative into a clean, inert TGA pan (e.g., alumina or platinum).[8] Ensure the sample is a fine, uniform powder to promote even heating.

  • Instrument Setup: Place the sample pan and an empty reference pan into the TGA instrument.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation during the analysis.[8]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C) for several minutes to achieve thermal stability.[24]

    • Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature high enough to ensure complete decomposition (e.g., 600-800°C).[8][24]

  • Data Analysis: Plot the sample mass percentage (y-axis) against temperature (x-axis). The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[8][9]

`dot digraph "TGA_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} ` Caption: Standard workflow for TGA analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to identify phase transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc).[9][25] The Tg is particularly critical for amorphous materials used in OLEDs, as it relates to the morphological stability of the thin film.[8]

Generalized Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a clean aluminum DSC pan. Hermetically seal the pan to contain any volatiles and ensure good thermal contact.[8]

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Atmosphere: Maintain an inert nitrogen atmosphere during the analysis.

  • Temperature Program (Heat-Cool-Heat):

    • First Heating Scan: Heat the sample at a defined rate (e.g., 10°C/min) to a temperature above its expected melting point. This step serves to erase the sample's prior thermal history.[24]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., 0°C or -50°C).

    • Second Heating Scan: Reheat the sample at the same rate as the first scan (10°C/min). Data from this second heating run is typically used for analysis, as it reflects the intrinsic properties of the material.[9]

  • Data Analysis: Plot the heat flow (y-axis) against temperature (x-axis).

    • The glass transition (Tg) is observed as a step-like change in the baseline.

    • The melting point (Tm) is identified as an endothermic peak (heat absorption).

    • The crystallization temperature (Tc) is identified as an exothermic peak (heat release) during the cooling scan.

`dot digraph "DSC_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} ` Caption: Standard workflow for DSC analysis.

Pillar 3: Data Interpretation and Mitigation Strategies

Interpreting thermal analysis data within the context of molecular structure provides actionable insights for researchers.

Quantitative Data Summary

While comprehensive thermal data for a wide range of carbazole boronic acid derivatives is not centrally compiled, analysis of related carbazole structures provides a valuable baseline. The introduction of a boronic acid or boronic ester group can influence these values, typically by providing a lower-temperature pathway for initial degradation before the carbazole core decomposes.

Compound Class/DerivativeDecomposition Temp. (Td, °C)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Reference(s)
Carbazole-based compound 7a291 (5% loss)N/A95[9]
Carbazole-based compound 7b307 (5% loss)N/A86[9]
Oxetane-functionalized Carbazoles> 360 (5% loss)142 - 162>250[8]
Carbazole/Dibenzofuran HTMsUp to 400 (5% loss)> 190N/A
Conjugated Carbazole Polymer (P1)314 (5% loss)N/AN/A[9]

Note: "N/A" indicates data was not specified in the cited source. Td values are typically for 5% mass loss.

Degradation Pathways and Strategic Responses

The following diagram illustrates the primary degradation pathways that must be considered and mitigated.

`dot digraph "Degradation_Pathways" { graph [fontname="Arial", rankdir="LR", splines=ortho, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#34A853", arrowhead=normal];

} ` Caption: Key degradation routes for carbazole boronic acids.

Mitigation Strategies:

  • For Protodeboronation: The most effective strategy is the conversion of the boronic acid to a stable boronic ester, such as a pinacol or neopentyl glycol ester.[10] During synthesis and workup, maintaining the pH in a range where protodeboronation is slow (around pH 5-7) can also minimize degradation.[10][11]

  • For Oxidation: Processing and storing materials under an inert atmosphere (e.g., nitrogen or argon) is crucial, especially at elevated temperatures.[8] For applications where oxidative stress is unavoidable, the design of derivatives with intramolecular coordination to the boron center can dramatically enhance oxidative stability.[15][26]

  • For Thermal Decomposition: The inherent stability of the carbazole core is high.[27] Mitigation here is a matter of material selection. For high-temperature applications, ensuring the chosen carbazole backbone and its substituents have a sufficiently high Td is paramount. This is confirmed through rigorous TGA screening.

Conclusion

The thermal stability of carbazole boronic acid derivatives is a critical parameter that bridges their synthetic accessibility with their functional performance. While the carbazole core provides a robust, high-temperature scaffold, the boronic acid moiety introduces specific vulnerabilities, namely protodeboronation and oxidation. A thorough characterization using a combination of TGA and DSC is essential to establish a complete thermal profile, including the decomposition temperature (Td) and key phase transitions (Tg, Tm). By understanding the underlying degradation mechanisms, researchers can implement effective mitigation strategies—primarily through conversion to stable boronic esters and control of the processing environment—to unlock the full potential of these versatile and highly promising compounds in drug development and materials science.

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The Allure of the Phenyl-Carbazole Core: A Deep Dive into its Photophysical Properties for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenyl-carbazole derivatives have emerged as a cornerstone in the field of organic electronics, prized for their exceptional thermal stability, superior charge transport capabilities, and tunable photoluminescence.[1] This in-depth technical guide provides a comprehensive exploration of the photophysical properties of this versatile molecular scaffold. We will dissect the underlying electronic transitions, detail rigorous experimental protocols for their characterization, and illuminate the structure-property relationships that govern their performance in cutting-edge applications such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells. This document is intended for researchers, materials scientists, and professionals in drug development seeking to leverage the unique attributes of phenyl-carbazole compounds.

Foundational Principles: The Electronic Soul of Phenyl-Carbazole

The remarkable photophysical behavior of phenyl-carbazole compounds originates from their distinct electronic structure. The carbazole moiety acts as a potent electron donor, while the appended phenyl group can be functionalized to modulate the molecule's electronic properties.[2] This inherent donor-acceptor character facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, a key process governing their emissive properties.

Absorption and Emission: A Tale of Two States

The interaction of phenyl-carbazole molecules with light is dictated by electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3]

  • Absorption: The absorption of a photon promotes an electron from the HOMO to the LUMO, creating an excited singlet state (S₁). The energy of this transition, and thus the absorption wavelength, is highly dependent on the molecular structure and the polarity of the surrounding medium.[1]

  • Fluorescence: The excited molecule can relax to the ground state (S₀) by emitting a photon. This process, known as fluorescence, is a radiative decay pathway from the S₁ state. The energy of the emitted photon is typically lower than the absorbed photon, resulting in a red-shift of the emission spectrum relative to the absorption spectrum (Stokes shift).[4]

The Jablonski Diagram: Visualizing Photophysical Pathways

The various fates of an excited molecule can be elegantly visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them.[5]

Jablonski cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet State) cluster_T1 T₁ (First Excited Triplet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion (IC) S1_v1 v=1 T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing (ISC) S1_v2->S1_v0 Vibrational Relaxation T1_v0->S0_v0 Phosphorescence T1_v1 v=1

Caption: A generalized Jablonski diagram illustrating key photophysical processes.

In addition to fluorescence, other de-excitation pathways include:

  • Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity.[6]

  • Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., from a singlet to a triplet state).[6] This process is crucial for phosphorescence.

  • Phosphorescence: Radiative decay from an excited triplet state (T₁) to the ground singlet state. This is a "forbidden" transition, resulting in much longer lifetimes compared to fluorescence.[4]

Experimental Characterization: Unveiling the Photophysical Fingerprint

A comprehensive understanding of the photophysical properties of phenyl-carbazole compounds requires a suite of spectroscopic and electrochemical techniques.

Steady-State Spectroscopy: A Snapshot of Electronic Transitions

2.1.1. UV-Visible (UV-Vis) Absorption Spectroscopy

This technique probes the electronic transitions from the ground state to excited states. The resulting spectrum provides information on the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε), which is a measure of the probability of the transition.[7]

Experimental Protocol: UV-Vis Spectroscopy [8]

  • Sample Preparation: Prepare a dilute solution of the phenyl-carbazole compound in a UV-transparent solvent (e.g., dichloromethane, cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1 at λ_max.

  • Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.

  • Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range.

  • Data Analysis: Determine the λ_max and calculate the molar absorptivity using the Beer-Lambert law (A = εcl).

2.1.2. Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a sample after it has been excited by a specific wavelength. This provides information on the emission maximum (λ_em), fluorescence quantum yield (Φ_F), and fluorescence lifetime (τ_F).[9]

Experimental Protocol: Fluorescence Spectroscopy [10]

  • Sample Preparation: Prepare a series of dilute solutions of the compound with absorbances at the excitation wavelength ranging from 0.02 to 0.1 to avoid inner filter effects.

  • Spectrum Acquisition: Excite the sample at its λ_max and record the emission spectrum.

  • Data Analysis: Determine the λ_em. The integrated area under the emission curve is proportional to the number of emitted photons.

Time-Resolved Spectroscopy: Capturing Excited-State Dynamics

2.2.1. Transient Absorption Spectroscopy (TAS)

TAS is a powerful pump-probe technique that allows for the real-time observation of excited-state dynamics, including internal conversion, intersystem crossing, and excited-state absorption.[11][12] A short laser pulse (pump) excites the sample, and a second, delayed pulse (probe) monitors the changes in absorption as the excited states evolve over time, from femtoseconds to microseconds.[13]

Experimental Workflow: Transient Absorption Spectroscopy

TAS_Workflow cluster_Setup Experimental Setup Laser Femtosecond Laser BeamSplitter Beam Splitter Laser->BeamSplitter Pulse Delay Optical Delay Line BeamSplitter->Delay Probe Pulse Sample Sample BeamSplitter->Sample Pump Pulse Delay->Sample Detector Spectrometer/Detector Sample->Detector

Caption: A simplified workflow for a transient absorption spectroscopy experiment.

Electrochemical Characterization: Probing Frontier Molecular Orbitals

2.3.1. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[14] These potentials can be used to estimate the HOMO and LUMO energy levels, which are critical for designing efficient charge-transporting materials.[15]

Experimental Protocol: Cyclic Voltammetry [8]

  • Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., dichloromethane, acetonitrile).

  • Sample Preparation: Dissolve the phenyl-carbazole compound in the electrolyte solution.

  • Measurement: Use a three-electrode setup (working, reference, and counter electrodes) to scan the potential and record the resulting current.

  • Data Analysis: Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas:

    • HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]

Structure-Property Relationships: Tailoring Photophysical Properties

The photophysical properties of phenyl-carbazole compounds can be precisely tuned by modifying their molecular structure.

  • Substitution on the Carbazole Core: Introducing electron-donating or electron-withdrawing groups at the 3 and 6 positions of the carbazole ring can significantly alter the HOMO and LUMO energy levels, thereby tuning the emission color.[2]

  • Substitution on the Phenyl Ring: Functionalization of the N-phenyl ring also provides a means to modulate the electronic properties and influence the solid-state packing, which is crucial for charge transport in thin films.[16]

  • Extended Conjugation: Linking multiple carbazole units can extend the π-conjugation, leading to red-shifted absorption and emission spectra.[17]

Table 1: Photophysical Data of Representative Phenyl-Carbazole Derivatives

Compoundλ_abs (nm)λ_em (nm)Φ_F (%)HOMO (eV)LUMO (eV)Reference
N-phenylcarbazole340343--5.9-2.4[18][19]
3,6-Diphenyl-9-hexyl-9H-carbazole350-41045095--[20]
2-Nitro-3-phenyl-9H-carbazole260-410400---[2]

Note: The photophysical properties are highly solvent-dependent. The values presented here are for illustrative purposes.

Applications in Advanced Materials

The unique combination of high charge mobility, thermal stability, and tunable emission makes phenyl-carbazole derivatives ideal candidates for a range of applications.

Organic Light-Emitting Diodes (OLEDs)

Phenyl-carbazole compounds are extensively used as host materials for phosphorescent emitters in OLEDs. Their high triplet energy allows for efficient energy transfer to the phosphorescent guest, leading to high device efficiencies.[21] They are also employed as hole-transporting materials due to their excellent hole mobility.[22][23]

Device Architecture of a Phenyl-Carbazole Based OLED

OLED_Structure Anode Anode (e.g., ITO) HTL Hole Transport Layer (Phenyl-Carbazole Derivative) EML Emissive Layer (Host: Phenyl-Carbazole + Guest: Phosphorescent Emitter) ETL Electron Transport Layer Cathode Cathode (e.g., Al)

Caption: A typical multilayer structure of an OLED incorporating phenyl-carbazole materials.

Organic Solar Cells (OSCs)

In the realm of photovoltaics, phenyl-carbazole derivatives are utilized as donor materials in bulk heterojunction solar cells.[24] Their broad absorption spectra and good hole mobility contribute to efficient light harvesting and charge extraction.[25][26] The ability to tune their HOMO and LUMO levels allows for optimal energy level alignment with acceptor materials, maximizing the open-circuit voltage of the device.[24]

Conclusion and Future Outlook

Phenyl-carbazole compounds represent a mature yet continually evolving class of organic materials. Their rich photophysical properties, coupled with their synthetic versatility, ensure their continued prominence in the development of next-generation organic electronic devices. Future research will likely focus on the design of novel derivatives with enhanced performance, such as those exhibiting thermally activated delayed fluorescence (TADF) for 100% internal quantum efficiency in OLEDs, and those with tailored absorption profiles for panchromatic light harvesting in organic solar cells. The foundational understanding and experimental methodologies outlined in this guide provide a robust framework for scientists and researchers to navigate and contribute to this exciting field.

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An In-depth Technical Guide to the Quantum Yield of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Luminescent Promise of Carbazole-Boronic Acid Scaffolds

Carbazole derivatives are a cornerstone in the development of advanced organic materials, prized for their robust thermal and chemical stability, as well as their distinctive electronic and photophysical properties. The carbazole nucleus, an electron-rich aromatic system, serves as an excellent scaffold for creating molecules with high fluorescence quantum yields, making them integral components in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging agents.[1] The introduction of a boronic acid moiety to the carbazole framework, particularly in the form of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid and its derivatives, unlocks a new dimension of functionality. The boronic acid group is not only a versatile handle for further chemical modifications via cross-coupling reactions like the Suzuki-Miyaura coupling, but it can also actively participate in the modulation of the molecule's photophysical properties, for instance, through photoinduced electron transfer (PET) processes.[1][2]

This technical guide provides a comprehensive overview of the quantum yield of this compound derivatives. It delves into the structural factors that govern their fluorescence efficiency, detailed synthetic methodologies, and the protocols for accurate quantum yield determination. This document is intended to be a valuable resource for researchers and professionals working in materials science, optoelectronics, and medicinal chemistry, offering both foundational knowledge and practical insights into this promising class of fluorophores.

The Architecture of Light: Factors Influencing Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. Several key factors related to the molecular structure and environment of this compound derivatives critically influence their quantum yield.

The Role of Substituents: A Dance of Electrons

The nature and position of substituents on the carbazole and phenyl rings can dramatically alter the quantum yield. This is primarily due to their influence on the electronic properties of the molecule, specifically the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3) and amino (-NH2) groups increase the electron density of the aromatic system. This can lead to a smaller HOMO-LUMO gap and a red-shift in the emission spectrum. The effect on quantum yield can be complex; while increased electron density can enhance fluorescence, it can also promote non-radiative decay pathways if not carefully managed.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) pull electron density away from the aromatic core. This generally lowers both the HOMO and LUMO energy levels. Strong EWGs can sometimes lead to a decrease in quantum yield due to the promotion of intersystem crossing to the triplet state or by introducing new non-radiative decay channels. However, in some donor-acceptor architectures, carefully placed EWGs can enhance charge transfer character and lead to high quantum yields. For example, a 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole derivative was reported to have a high luminescence quantum yield of 95%.

A systematic study of substituent effects on a series of benzothiazole-difluoroborates, which share some electronic similarities with the title compounds, demonstrated that the quantum yield can be tuned from nearly 0% to almost 100% by varying the electron-donating and -withdrawing nature of the substituents.[3] This highlights the critical role of substituent choice in designing highly fluorescent materials.

Structural Rigidity and Intramolecular Motion

Non-radiative decay processes, which compete with fluorescence, are often facilitated by molecular vibrations and rotations. Therefore, designing molecules with rigid structures can significantly enhance the quantum yield. The planarity of the carbazole core contributes to its inherent rigidity. However, the phenyl group at the 9-position and the phenylboronic acid group at the 3-position can rotate. Restricting these rotations through steric hindrance or by incorporating the molecule into a rigid matrix can lead to a significant increase in fluorescence intensity.

dot

Caption: Key factors influencing the quantum yield of carbazole derivatives.

The Influence of the Solvent Environment

The polarity of the solvent can have a profound impact on the photophysical properties of these molecules, especially those with significant intramolecular charge transfer (ICT) character. In polar solvents, the excited state can be stabilized, leading to a red-shift in the emission spectrum (solvatochromism). This stabilization can also affect the rates of radiative and non-radiative decay, thus altering the quantum yield. For some donor-acceptor substituted fluorophores, an increase in solvent polarity leads to a decrease in fluorescence intensity due to the stabilization of a non-emissive twisted intramolecular charge transfer (TICT) state.[4]

Aggregation-Induced Emission (AIE)

Some carbazole-boronic acid derivatives exhibit a phenomenon known as aggregation-induced emission (AIE). In dilute solutions, these molecules may have low quantum yields due to intramolecular rotations and vibrations. However, upon aggregation in a poor solvent or in the solid state, these intramolecular motions are restricted, which blocks the non-radiative decay pathways and leads to a dramatic increase in fluorescence intensity.

Quantitative Photophysical Data

Compound/DerivativeSubstituent(s)SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Reference
3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole-CHO (EWG) at 4-position of phenyl ringsNot specifiedNot specified4500.95
Carbazole-based triazole derivative 13-methylphenyl (weak EDG)Neat FilmNot specifiedBlue emission0.27
Carbazole-based triazole derivative 24-fluorophenyl (weak EWG)Neat FilmNot specifiedBlue emission0.23
Carbazole-based triazole derivative 3quinolinyl (EWG)Neat FilmNot specifiedBlue emission0.18
Carbazole-based triazole derivative 43-trifluoromethylphenyl (strong EWG)Neat FilmNot specifiedBlue emission0.21
3,6-di-tert-butyl-9-(aryl)-9H-carbazole derivatives-tBu (EDG) at 3,6-positionsDichloromethane~330-350~385-4350.72 - 0.89[5]

Experimental Protocols

Synthesis of (9-Phenyl-9H-carbazol-3-yl)boronic Acid

A reliable method for the synthesis of the parent compound, (9-Phenyl-9H-carbazol-3-yl)boronic acid, is crucial for accessing its derivatives. The following protocol is adapted from a procedure described in the patent literature and involves a lithiation-borylation sequence.[6]

SynthesisWorkflow Start 3-bromo-9-phenyl-9H-carbazole Step1 Dissolve in anhydrous THF Start->Step1 Step2 Cool to -78 °C Step1->Step2 Step3 Add n-butyllithium (nBuLi) Step2->Step3 Step4 Stir for 30 min (Lithiation) Step3->Step4 Step5 Add trimethyl borate B(OMe)3 Step4->Step5 Step6 Stir for 30 min (Borylation) Step5->Step6 Step7 Quench with 1N HCl Step6->Step7 Step8 Warm to room temperature Step7->Step8 Step9 Extraction with CHCl3 Step8->Step9 Step10 Dry over MgSO4 Step9->Step10 Step11 Recrystallize from ethanol Step10->Step11 End (9-Phenyl-9H-carbazol-3-yl)boronic acid Step11->End

Caption: Generalized Suzuki-Miyaura coupling for derivatization.

Step-by-Step Protocol:

  • Reaction Setup: To a reaction vessel, add (9-Phenyl-9H-carbazol-3-yl)boronic acid (1.0 eq), the desired aryl or heteroaryl halide (1.1 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base, for example, aqueous sodium carbonate (2.0 M, 2.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol.

  • Reaction Execution: Degas the reaction mixture and heat it under a nitrogen atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

  • Workup and Purification: After cooling to room temperature, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography or recrystallization.

Determination of Fluorescence Quantum Yield: The Comparative Method

The relative fluorescence quantum yield can be accurately determined using the comparative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) and 9,10-diphenylanthracene in cyclohexane (ΦF = 0.95) are common standards.

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Data Acquisition:

    • Measure the UV-Vis absorption spectra of all solutions.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

    ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)

    where:

    • ΦF,std is the quantum yield of the standard.

    • msample and mstd are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • ηsample and ηstd are the refractive indices of the solvents used for the sample and the standard (if they are different).

Conclusion and Future Outlook

This compound and its derivatives represent a versatile and highly tunable class of fluorescent molecules. Their quantum yields can be significantly influenced by the strategic placement of electron-donating and electron-withdrawing substituents, as well as by controlling the molecular rigidity and the surrounding environment. The synthetic methodologies outlined in this guide provide a clear pathway for accessing the core scaffold and its derivatives, while the protocol for quantum yield determination offers a reliable means of characterizing their photophysical performance.

Future research in this area will likely focus on the development of new derivatives with even higher quantum yields, particularly in the solid state, for applications in next-generation OLEDs. Furthermore, the exploration of these compounds as fluorescent probes for biological sensing and imaging is a rapidly growing field, where the boronic acid moiety can be exploited for selective recognition of biomolecules. A deeper understanding of the interplay between molecular structure and photophysical properties, aided by computational modeling, will undoubtedly accelerate the discovery of novel carbazole-boronic acid derivatives with exceptional performance for a wide range of applications.

References

  • Hosseinzadeh, R., et al. (2022). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. RSC Advances, 12(39), 26201-26205. Available from: [Link]

  • Grazulevicius, J. V., et al. (2003). Carbazole-based emitting compounds: synthesis, photophysical properties and formation of nanoparticles. ResearchGate. Available from: [Link]

  • Sas, E. B., et al. (2016). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1118, 124-138. Available from: [Link]

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(3), 1-5. Available from: [Link]

  • Hosseinzadeh, R., et al. (2022). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. RSC Advances, 12(39), 26201-26205. Available from: [Link]

  • Hosseinzadeh, R., et al. (2022). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. RSC Advances, 12(39), 26201-26205. Available from: [Link]

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(3), 1-5. Available from: [Link]

  • M'Baye, G., et al. (2008). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Molecules, 13(10), 2359-2368. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Application of Diphenyl Carbazole Boronic Acid in Advanced Materials. Retrieved from: [Link]

  • Ho, M.-S., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 220-227. Available from: [Link]

  • Bashir, A., et al. (2022). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 494–499. Available from: [Link]

  • Boron Molecular. (n.d.). (9-phenyl)carbazole-3-boronic acid. Retrieved from: [Link]

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(3), 1-5. Available from: [Link]

  • Sas, E. B., et al. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1118, 124-138. Available from: [Link]

  • Zhang, G., et al. (2010). Effect of the electron donor/acceptor orientation on the fluorescence transduction efficiency of the d-PET effect of carbazole-based fluorescent boronic acid sensors. The Journal of Organic Chemistry, 75(9), 2894-2902. Available from: [Link]

  • Thomas, K. R. J., et al. (2010). Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. Beilstein Journal of Organic Chemistry, 6, 99. Available from: [Link]

  • Niu, Y., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science, 13(43), 12853-12861. Available from: [Link]

  • Li, J., et al. (2015). Effects of the acceptor pattern and substitution position on the properties of N-phenyl-carbazolyl based donor–acceptor–donor molecules. RSC Advances, 5(118), 97261-97269. Available from: [Link]

  • Wang, Y., et al. (2021). A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency. Journal of Materials Chemistry C, 9(4), 1358-1366. Available from: [Link]

Sources

Methodological & Application

Application Note: (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid as a Foundational Building Block for High-Performance OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid as a pivotal precursor in the synthesis of advanced host and hole-transporting materials (HTMs) for Organic Light-Emitting Diodes (OLEDs). We elucidate the causality behind its molecular design, provide a validated protocol for its use in Suzuki-Miyaura cross-coupling reactions, and outline the subsequent fabrication and characterization of a high-performance phosphorescent OLED (PhOLED). This document is intended for researchers and materials scientists in the field of organic electronics seeking to leverage this versatile building block for next-generation display and lighting technologies.

Introduction: The Strategic Importance of the Phenyl-Carbazole Moiety

The carbazole functional group is a cornerstone of modern OLED material design, prized for its electron-rich nature, high thermal stability, and excellent hole-transporting capabilities.[1] When functionalized with a phenyl group at the N9 position, the resulting 9-phenyl-9H-carbazole unit gains significant morphological stability, preventing the crystallization that can lead to device failure. This rigid, bulky structure is instrumental in forming stable amorphous films, a critical requirement for long-lasting OLED devices.[2]

The subject of this note, This compound , masterfully combines this high-performance carbazole core with a reactive boronic acid group. This design makes it an exceptionally valuable and versatile building block for two primary reasons:

  • Synthetic Accessibility: The boronic acid moiety is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for forming carbon-carbon bonds in organic synthesis.[3][4] This allows for the straightforward and efficient "stitching" of the phenyl-carbazole unit to other functional aromatic systems, such as electron-accepting cores, to create bipolar host materials or larger conjugated systems for HTMs.

  • Tunable Electronic Properties: The phenyl spacer between the carbazole and the boronic acid provides electronic delocalization while offering a strategic point for molecular extension. By coupling this precursor with various aryl halides, researchers can precisely tune the final material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its triplet energy (ET), to match the requirements of specific phosphorescent or fluorescent emitters.

This guide provides the protocols to harness these advantages, from initial synthesis to final device characterization.

Material Profile

  • IUPAC Name: this compound

  • CAS Number: 1240963-55-6

  • Molecular Formula: C₂₄H₁₈BNO₂

  • Molecular Weight: 363.22 g/mol

  • Appearance: Typically an off-white to white solid.

  • Key Application: A key intermediate for synthesizing hole-transporting materials (HTMs) and host materials for blue, green, and red phosphorescent and fluorescent OLEDs via Suzuki coupling.[2][3]

Protocol I: Synthesis of a Bipolar Host Material via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a bipolar host material by coupling this compound (the hole-transporting donor unit) with a brominated electron-accepting unit. The reaction is based on established palladium-catalyzed methods.[5][6]

Rationale for Reagent Selection
  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand is standard. For boronic acids, which can be sterically hindered, bulky and electron-rich ligands can improve catalytic turnover.[7]

  • Base: An aqueous solution of a weak inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial. The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[4]

  • Solvent System: A biphasic solvent system, typically an organic solvent like toluene or 1,4-dioxane mixed with water, is used. This system effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the phase interface.[7]

Step-by-Step Synthetic Procedure
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add This compound (1.1 equivalents), the target aryl bromide (e.g., a brominated oxadiazole or pyridine derivative, 1.0 equiv.), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%).

  • Inert Atmosphere: Seal the flask and purge the system by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times to remove all oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the base, potassium carbonate (K₂CO₃, 2.0-3.0 equiv.), followed by the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with dichloromethane or ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final, high-purity material. The product's identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products BoronicAcid This compound Process Suzuki-Miyaura Coupling BoronicAcid->Process ArylHalide Aryl Halide (Acceptor Core) ArylHalide->Process Catalyst Pd(PPh₃)₄ Catalyst->Process Base K₂CO₃ (aq) Base->Process Solvent Toluene/Water Solvent->Process Temp 90-100 °C Temp->Process HostMaterial Bipolar Host Material Process->HostMaterial Byproducts Salts / Boron Waste Process->Byproducts

Fig. 1: Suzuki Coupling Workflow.

Protocol II: Fabrication of a Solution-Processed OLED

This protocol details the fabrication of a multilayer OLED device using the host material synthesized in Protocol I. A solution-processing approach is described, which is cost-effective and suitable for large-area fabrication.[3]

Substrate Preparation
  • Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Sequentially clean the substrates by sonicating for 15 minutes each in a detergent solution (e.g., 1% Hellmanex), deionized water, acetone, and finally isopropanol.

  • Drying: Dry the cleaned substrates under a stream of high-purity nitrogen gas.

  • Surface Treatment: Immediately before use, treat the ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase its work function and improve hole injection.

Layer Deposition by Spin-Coating

All spin-coating steps should be performed in a nitrogen-filled glovebox to prevent exposure to oxygen and moisture.

  • Hole Injection Layer (HIL): Deposit a layer of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) by spin-coating its aqueous dispersion onto the ITO substrate (e.g., 4000 rpm for 40 seconds).

  • Annealing: Anneal the PEDOT:PSS layer on a hotplate at 120-140 °C for 15 minutes to remove residual water.

  • Emissive Layer (EML):

    • Prepare a solution of the synthesized host material and a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission or FIrpic for blue emission) in a suitable organic solvent like chlorobenzene or toluene. A typical doping concentration is 5-15 wt%.

    • Spin-coat the EML solution onto the HIL (e.g., 2000 rpm for 60 seconds) to form a film of desired thickness (typically 40-80 nm).

    • Anneal the EML at 80-100 °C for 10 minutes to remove the solvent.

  • Electron Transport Layer (ETL) & Cathode Deposition (Vacuum Evaporation):

    • Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Sequentially deposit an electron-transporting material (e.g., TPBi: 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene, ~30 nm), an electron-injection layer (e.g., Lithium Fluoride, LiF, ~1 nm), and the metal cathode (e.g., Aluminum, Al, ~100 nm) through shadow masks.

Encapsulation

To protect the device from atmospheric degradation, encapsulate it inside the glovebox using a UV-curable epoxy and a glass coverslip.

G cluster_device OLED Device Stack cluster_energy Energy Levels Cathode Cathode (Al) EIL EIL (LiF) Cathode->EIL LUMO_C -2.1 eV ETL ETL (e.g., TPBi) EIL->ETL LUMO_EIL -2.9 eV EML EML (Synthesized Host : Dopant) ETL->EML LUMO_ETL -2.7 eV HTL_HIL HTL/HIL (PEDOT:PSS) EML->HTL_HIL LUMO_EML ~ -2.5 eV Anode Anode (ITO) HTL_HIL->Anode HOMO_HTL -5.2 eV Substrate Glass Substrate Anode->Substrate HOMO_A -4.8 eV lab_lumo LUMO lab_homo HOMO HOMO_C -4.3 eV HOMO_EIL - HOMO_ETL -6.2 eV HOMO_EML ~ -5.8 eV LUMO_HTL - LUMO_A -

Fig. 2: OLED Architecture and Energy Levels.

Device Characterization and Expected Performance

The performance of the fabricated OLEDs should be evaluated using a calibrated system comprising a source measure unit (SMU), a photometer, and a spectrometer.

Characterization Protocols
  • Current Density-Voltage-Luminance (J-V-L): Apply a forward voltage scan to the device. The SMU will measure the resulting current density (J), while the photometer simultaneously records the luminance (L). This provides key information on turn-on voltage and driving voltage.

  • Electroluminescence (EL) Spectrum: Capture the emission spectrum at a constant driving voltage to determine the peak emission wavelength and calculate the Commission Internationale de l'Éclairage (CIE) color coordinates.

  • Efficiency Calculations: From the J-V-L data, the following key efficiency metrics can be calculated:

    • Current Efficiency (η_c): Measured in candela per ampere (cd/A), it reflects the light output for a given current.

    • Power Efficiency (η_p): Measured in lumens per watt (lm/W), it represents the overall energy conversion efficiency.

    • External Quantum Efficiency (EQE, η_ext): The ratio of photons emitted from the device to the number of electrons injected. This is a critical metric for comparing device performance.

Representative Performance Data

The table below summarizes typical performance characteristics for blue and green PhOLEDs utilizing host materials derived from phenyl-carbazole boronic acid precursors. These values are based on published literature for non-optimized devices and serve as a benchmark.[6][8][9]

ParameterBlue PhOLED (FIrpic Dopant)Green PhOLED (Ir(ppy)₃ Dopant)
Turn-on Voltage (at 1 cd/m²) 3.0 - 3.5 V2.6 - 3.3 V
Max. Current Efficiency (η_c) 23 - 40 cd/A33 - 55 cd/A
Max. Power Efficiency (η_p) 24 - 25 lm/W34 - 30 lm/W
Max. External Quantum Eff. (EQE) 10 - 21%9 - 17%
CIE Coordinates (x, y) (0.15, 0.18)(0.30, 0.61)

Conclusion

This compound is a high-value, versatile building block for the synthesis of next-generation OLED materials. Its structure provides an ideal blend of thermal stability, morphological robustness, and synthetic flexibility. The protocols outlined in this application note provide a validated framework for researchers to utilize this precursor to create novel host and hole-transporting materials, leading to the fabrication of highly efficient and stable OLED devices. The provided performance benchmarks demonstrate the significant potential of materials derived from this precursor for demanding applications in displays and solid-state lighting.

References

  • Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Scientific Reports. Available at: [Link]

  • Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs. Journal of Materials Chemistry C. Available at: [Link]

  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules. Available at: [Link]

  • Sourcing High-Quality (9-Phenyl-9H-carbazol-3-yl)boronic Acid for Your OLED Material Synthesis Needs. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules. Available at: [Link]

  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Molecules. Available at: [Link]

  • OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Suzuki-Miyaura coupling reaction of 4- bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst. RSC Advances. Available at:

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ACS Energy Letters. Available at: [Link]

  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. National Institutes of Health. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. Available at: [Link]

  • Advancements in organic small molecule hole-transporting materials for perovskite solar cells: past and future. Journal of Materials Chemistry A. Available at: [Link]

  • Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells. Advanced Materials. Available at: [Link]

  • Low-Cost Carbazole-Based Hole-Transport Material for Highly Efficient Perovskite Solar Cells. ChemSusChem. Available at: [Link]

  • Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Carbazole‐Based Hole‐Transport Materials for Efficient Solid‐State Dye‐Sensitized Solar Cells and Perovskite Solar Cells. Semantic Scholar. Available at: [Link]

  • Branched carbazole based derivative as very efficient host material for third generation OLED devices. Synthetic Metals. Available at: [Link]

  • Oxadiazole derivatives as bipolar host materials for high-performance blue and green phosphorescent organic light-emitting diodes. National Institutes of Health. Available at: [Link]

  • N-Phenyl-3-Oxazole Boric Acid CAS: 854952-58-2 High-Quality OLED Materials. GOUV.NE. Available at: [Link]

  • Developing High‐Performance OLED Materials with Diverse Properties for Various Display Makers. SID Symposium Digest of Technical Papers. Available at: [Link]

Sources

Application Notes and Protocols for Organic Electronics and Photovoltaics

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Carbon-Based Electronics

Organic electronics, a field rooted in the chemistry of carbon-based materials, offers a paradigm shift from traditional silicon-based technologies. Unlike their rigid inorganic counterparts, organic semiconductors can be designed to be lightweight, flexible, and even transparent, opening up possibilities for novel applications ranging from wearable sensors to building-integrated photovoltaics.[1][2] The core appeal lies in their solution-processability, which allows for the use of low-cost, large-area fabrication techniques like printing and coating, promising a more sustainable and economically viable approach to electronics manufacturing.[3] This guide provides an in-depth exploration of two key applications within this field: Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs). We will delve into the fundamental principles, detail fabrication and characterization protocols, and offer insights into the rationale behind experimental choices, empowering researchers to accelerate their own innovations.

Part 1: Organic Photovoltaics (OPVs) - Harvesting Light with Carbon

Organic solar cells are a third-generation photovoltaic technology that utilizes organic polymers and small molecules to convert sunlight into electricity.[4] Their tunable optical and electronic properties allow for the creation of devices with tailored characteristics, such as transparency and color, making them suitable for a wide range of applications beyond traditional solar farms.

Fundamental Operating Principles of an Organic Solar Cell

The operation of a typical bulk heterojunction (BHJ) organic solar cell can be broken down into four key steps:

  • Light Absorption: Photons from sunlight are absorbed by the photoactive layer, which is a blend of an electron donor and an electron acceptor material. This absorption creates an exciton, a bound-state of an electron and a hole.[4]

  • Exciton Diffusion: The newly formed exciton diffuses through the active layer. For efficient charge generation, the exciton must reach the interface between the donor and acceptor materials before it recombines.

  • Charge Separation: At the donor-acceptor interface, the difference in electron affinity between the two materials provides the driving force to separate the exciton into a free electron and a free hole. The electron is transferred to the acceptor material, while the hole remains in the donor material.

  • Charge Collection: The separated electrons and holes are transported through the acceptor and donor phases, respectively, to their corresponding electrodes (cathode and anode). This flow of charge constitutes the photocurrent.[4]

Device Architectures: Conventional vs. Inverted

There are two primary device architectures for OPVs: conventional and inverted. The choice of architecture has significant implications for device performance, stability, and fabrication.

  • Conventional Structure: In this configuration, the transparent conductive electrode (typically Indium Tin Oxide - ITO) acts as the anode, followed by a hole transport layer (HTL), the active layer, an electron transport layer (ETL), and a low work function metal cathode (e.g., Aluminum).

  • Inverted Structure: The inverted structure, as the name suggests, reverses the polarity. The ITO serves as the cathode, followed by an ETL, the active layer, an HTL, and a high work function metal anode (e.g., Silver or Gold). The inverted structure often exhibits improved stability compared to the conventional architecture.[5][6]

Diagram: OPV Device Architectures

cluster_0 Conventional Structure cluster_1 Inverted Structure a0 Light a1 Glass/ITO (Anode) a0->a1 a2 HTL (e.g., PEDOT:PSS) a1->a2 a3 Active Layer (Donor:Acceptor) a2->a3 a4 ETL (e.g., LiF) a3->a4 a5 Metal Cathode (e.g., Al) a4->a5 b0 Light b1 Glass/ITO (Cathode) b0->b1 b2 ETL (e.g., ZnO) b1->b2 b3 Active Layer (Donor:Acceptor) b2->b3 b4 HTL (e.g., MoO3) b3->b4 b5 Metal Anode (e.g., Ag/Au) b4->b5

Caption: Comparison of conventional and inverted OPV device structures.

Key Materials in Organic Photovoltaics

The performance of an OPV is critically dependent on the materials used for each layer.

LayerFunctionCommon MaterialsKey Properties
Hole Transport Layer (HTL) Facilitates hole transport from the donor to the anode and blocks electrons.PEDOT:PSS, Molybdenum Oxide (MoO₃), Nickel Oxide (NiO)[7]High hole mobility, high transparency, appropriate work function.
Electron Transport Layer (ETL) Facilitates electron transport from the acceptor to the cathode and blocks holes.Zinc Oxide (ZnO), Titanium Dioxide (TiO₂), Lithium Fluoride (LiF)[8]High electron mobility, high transparency, appropriate work function.
Active Layer (Donor) Absorbs light and transports holes.P3HT, PTB7-Th, PM6Broad absorption spectrum, high hole mobility, suitable energy levels.
Active Layer (Acceptor) Accepts electrons from the donor and transports them.Fullerene: PC₆₁BM, PC₇₁BMNon-Fullerene (NFA): ITIC, Y6[7][9]High electron mobility, suitable energy levels to facilitate charge transfer.

Why PEDOT:PSS is a popular HTL: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is a widely used HTL due to its high transparency in the visible region, tunable conductivity, and solution processability in water, which makes it compatible with many organic active layers that are soluble in organic solvents.[10] However, its acidic and hygroscopic nature can lead to degradation of the ITO electrode and reduced device lifetime.[10]

The Rise of Non-Fullerene Acceptors (NFAs): For a long time, fullerene derivatives like PCBM were the go-to acceptor materials. However, their weak absorption in the visible spectrum and limited tunability of energy levels spurred the development of non-fullerene acceptors. NFAs offer several advantages, including a broader and stronger absorption range, tunable energy levels for better device engineering, and improved morphological stability, leading to significant increases in OPV efficiency.[7][9]

Fabrication Protocol: A Step-by-Step Guide to a P3HT:PCBM Solar Cell

This protocol details the fabrication of a standard conventional OPV using the well-established P3HT:PCBM active layer blend. All solution preparation and spin coating should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

1. Substrate Cleaning:

  • Sequentially sonicate pre-patterned ITO-coated glass substrates in a solution of detergent (e.g., Hellmanex) and deionized (DI) water, followed by DI water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with UV-ozone for 15 minutes to remove organic residues and improve the work function of the ITO.

2. Hole Transport Layer (HTL) Deposition:

  • Prepare a PEDOT:PSS solution (e.g., Clevios P VP Al 4083). It can be used as is or diluted.[11]

  • Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds.[11]

  • Anneal the substrates on a hotplate at 130-150°C for 10-15 minutes to remove residual water.[11]

3. Active Layer Deposition:

  • Prepare a blend solution of P3HT and PCBM (e.g., 1:0.8 weight ratio) in a suitable solvent like chlorobenzene or dichlorobenzene at a concentration of around 18 mg/mL.[12] Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

  • Filter the solution through a 0.2 µm PTFE filter before use.

  • Spin-coat the P3HT:PCBM solution onto the PEDOT:PSS layer. A typical spin speed is 900-1000 rpm for 60 seconds to achieve a film thickness of around 200 nm.[3]

  • Anneal the active layer on a hotplate. The optimal annealing temperature and time are critical for achieving good morphology and performance, with a common condition being 150°C for 10-20 minutes.[13]

4. Cathode Deposition:

  • Transfer the substrates to a thermal evaporator.

  • Deposit a thin layer of a low work function material, such as Lithium Fluoride (LiF) (~1 nm), followed by a thicker layer of Aluminum (Al) (~100 nm) as the cathode. The deposition should be done under high vacuum (< 10⁻⁶ mbar).

5. Encapsulation:

  • To protect the device from oxygen and moisture, encapsulate it using a UV-curable epoxy and a glass coverslip in an inert atmosphere.

Diagram: OPV Fabrication Workflow

cluster_0 OPV Fabrication a Substrate Cleaning (Sonication, UV-Ozone) b HTL Deposition (Spin Coat PEDOT:PSS) a->b c Active Layer Deposition (Spin Coat Donor:Acceptor) b->c d Thermal Annealing c->d e Cathode Deposition (Thermal Evaporation) d->e f Encapsulation e->f cluster_0 OFET Fabrication (BGTC) a Substrate Preparation (Doped Si/SiO₂) b Surface Treatment (e.g., HMDS) a->b c Semiconductor Deposition (Spin Coat P3HT) b->c d Electrode Deposition (Thermal Evaporation) c->d

Sources

Application Notes and Protocols for the Synthesis of High-Efficiency TADF Emitters Using Carbazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis and characterization of Thermally Activated Delayed Fluorescence (TADF) emitters, focusing on the strategic use of carbazole boronic acids as key donor building blocks. Carbazole derivatives are central to the design of high-performance TADF materials due to their excellent electron-donating properties, high triplet energy, and robust chemical stability. This document outlines the molecular design principles for achieving a small singlet-triplet energy gap (ΔEST), a prerequisite for efficient TADF. We present a step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for constructing the donor-acceptor (D-A) architecture of these emitters. Furthermore, we detail the essential photophysical characterization techniques required to validate the TADF properties of the synthesized compounds, ensuring a self-validating experimental workflow from synthesis to final material assessment.

Introduction: The TADF Revolution in OLEDs

Organic Light-Emitting Diodes (OLEDs) have transformed display and lighting technologies. The efficiency of an OLED is fundamentally limited by the quantum statistics of exciton formation. Under electrical excitation, both singlet (25%) and triplet (75%) excitons are generated. First-generation fluorescent emitters can only harvest singlet excitons, capping the theoretical internal quantum efficiency (IQE) at 25%. Second-generation phosphorescent emitters, which incorporate heavy metal atoms, can harvest both singlets and triplets, enabling a theoretical IQE of 100%.[1] However, these often rely on rare and expensive metals like iridium and platinum.

Thermally Activated Delayed Fluorescence (TADF) represents the third generation of OLED emitters, offering a metal-free pathway to achieving a theoretical IQE of 100%. TADF materials are designed to have a very small energy difference between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[2] This small energy gap allows triplet excitons to be converted back into singlet excitons through a process called reverse intersystem crossing (rISC), which is driven by thermal energy at room temperature.[3][4] These newly formed singlets can then decay radiatively, producing "delayed" fluorescence.

The key to successful TADF emitter design lies in the molecular architecture, typically a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structure.[5] In these systems, the Highest Occupied Molecular Orbital (HOMO) is localized on the electron-donating moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the electron-accepting moiety.[1] This spatial separation of the frontier molecular orbitals minimizes their overlap, which is a critical factor in reducing the ΔEST.

The Central Role of Carbazole in TADF Emitter Design

Carbazole and its derivatives have emerged as premier building blocks for the donor component in TADF emitters for several compelling reasons:

  • Strong Electron-Donating Ability: The nitrogen atom in the carbazole ring system provides potent electron-donating character, facilitating efficient charge transfer to the acceptor unit.

  • High Triplet Energy (ET): Carbazole possesses a high intrinsic triplet energy (around 2.9-3.0 eV), which helps to ensure that the triplet state of the final TADF molecule remains high enough for efficient emission, particularly for blue emitters.[1]

  • Rigidity and Stability: The fused-ring structure of carbazole provides rigidity, which can suppress non-radiative decay pathways and enhance the photoluminescence quantum yield (PLQY).

  • Tunability: The carbazole core can be readily functionalized at various positions (e.g., N-position, 3,6-positions) to fine-tune the electronic properties, solubility, and solid-state morphology of the emitter.[1][3] For instance, introducing bulky groups like tert-butyl at the 3 and 6 positions can prevent intermolecular π–π stacking, mitigating aggregation-caused quenching (ACQ).[1]

The use of carbazole boronic acids (or their corresponding boronic esters) provides a direct and efficient synthetic handle for incorporating these desirable donor units into the final TADF architecture via palladium-catalyzed cross-coupling reactions.

Core Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for synthesizing carbazole-based TADF emitters. This reaction forms a carbon-carbon bond between an organoboron compound (the carbazole boronic acid) and an organohalide (the halogenated electron acceptor).[6] Its widespread use is due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and catalysts.

A typical reaction for a D-A-D type emitter involves the double coupling of two equivalents of a carbazole boronic acid derivative with one equivalent of a dihalogenated electron acceptor.

Diagram: General Suzuki-Miyaura Coupling for D-A-D Emitter Synthesis

Suzuki_Coupling cluster_conditions Reaction Conditions Carbazole Carbazole Boronic Acid (Donor) Product D-A-D TADF Emitter Carbazole->Product + Acceptor Dihalogenated Acceptor (Acceptor Core) Acceptor->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Caption: Suzuki coupling workflow for TADF emitter synthesis.

Experimental Protocol: Synthesis of a Carbazole-Triazine D-A-D Emitter

This protocol details the synthesis of a representative blue TADF emitter based on a 2,4,6-trichlorotriazine acceptor core and a substituted carbazole boronic acid donor. The nucleophilic aromatic substitution of one chlorine atom on the triazine core is followed by a double Suzuki coupling.

Part 1: Synthesis

Materials and Reagents:

  • 2,4,6-trichlorotriazine (Cyanuric chloride)

  • Carbazole derivative (e.g., 3,6-di-tert-butyl-9H-carbazole)

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • Dihalogenated acceptor core (e.g., a substituted dibromobenzene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][7]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Hexane

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks and standard glassware

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and UV lamp

  • Column chromatography setup

Step-by-Step Synthesis Protocol:

Step 1: Synthesis of the Carbazole Boronic Acid Intermediate (This step may be skipped if the desired carbazole boronic acid is commercially available.)

  • Lithiation: Dissolve the carbazole derivative (1.0 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere. Cool the solution to -78 °C. Add n-BuLi (1.1 eq) dropwise and stir for 1 hour.

  • Borylation: Add triisopropyl borate (1.5 eq) dropwise to the cooled solution. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic.

  • Extraction & Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude boronic acid is often used in the next step without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling Reaction [7]

  • Setup: In a round-bottom flask, combine the dihalogenated acceptor core (1.0 eq), the synthesized carbazole boronic acid (2.2-2.5 eq), and potassium carbonate (4.0 eq).[7]

    • Expert Insight: Using a slight excess of the boronic acid ensures the complete consumption of the more valuable dihalogenated acceptor. Potassium carbonate is a common and effective base; for less reactive substrates, a stronger base like cesium carbonate may be required.

  • Solvent Addition: Add a solvent mixture of toluene and water (typically a 4:1 or 5:1 ratio).

  • Degassing: Purge the reaction mixture with a stream of argon or nitrogen for 20-30 minutes.

    • Causality: This step is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, poisoning the catalytic cycle and halting the reaction.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask under a positive pressure of argon.[7]

  • Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir vigorously under the inert atmosphere for 24-48 hours.

  • Monitoring: Track the reaction progress by TLC, observing the disappearance of the starting materials and the appearance of a new, typically fluorescent, product spot.

  • Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate or toluene.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane).

    • Expert Insight: Multiple chromatographic purifications may be necessary to achieve the high purity (>99.9%) required for device fabrication.

Part 2: Structural and Photophysical Characterization

Structural Confirmation:

  • NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.

  • Mass Spectrometry: Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental composition of the synthesized emitter.

Photophysical Characterization Protocol: [3][4][8]

  • UV-Visible Absorption and Photoluminescence (PL):

    • Prepare dilute solutions of the emitter in a suitable solvent (e.g., toluene or cyclohexane, ~10⁻⁵ M).

    • Measure the absorption spectrum using a UV-Vis spectrophotometer.

    • Measure the steady-state emission spectrum using a spectrofluorometer, exciting at the lowest energy absorption maximum.

  • Photoluminescence Quantum Yield (PLQY):

    • Use an integrating sphere coupled to a spectrofluorometer.

    • Measure the emission spectrum of the sample solution and a blank solvent reference. The PLQY is calculated by the instrument software as the ratio of photons emitted to photons absorbed.[8] A high PLQY is desirable for efficient emitters.

  • Time-Resolved Photoluminescence (TRPL):

    • Excite the sample solution with a pulsed laser source (e.g., EPL-375).

    • Measure the photoluminescence decay profile using a time-correlated single photon counting (TCSPC) system.

    • Data Analysis: The decay curve for a TADF emitter will exhibit a characteristic bi-exponential decay.[8]

      • Prompt Fluorescence (τp): A fast decay component on the nanosecond timescale.

      • Delayed Fluorescence (τd): A slower decay component on the microsecond to millisecond timescale, which confirms the TADF mechanism.

  • Determination of the Singlet-Triplet Energy Gap (ΔEST):

    • S₁ Energy: Estimate the energy of the lowest singlet state from the high-energy onset of the fluorescence spectrum measured at room temperature.

    • T₁ Energy: Measure the phosphorescence spectrum of the emitter at low temperature (77 K) in a rigid matrix (e.g., frozen 2-MeTHF). The high-energy onset of this spectrum corresponds to the T₁ energy level.[8]

    • Calculation: ΔEST (eV) = E(S₁) - E(T₁). An efficient TADF emitter should have a ΔEST of less than 0.2 eV.

Diagram: Characterization Workflow

Characterization_Workflow cluster_structure Structural Validation cluster_photophysics Photophysical Analysis Start Purified Emitter NMR ¹H & ¹³C NMR Start->NMR MS Mass Spectrometry Start->MS UVVis UV-Vis & PL Spectroscopy Start->UVVis Final Validated TADF Emitter PLQY PLQY Measurement UVVis->PLQY TRPL Time-Resolved PL (τ_p, τ_d) UVVis->TRPL LowT Low-Temp PL (77K) (Phosphorescence) UVVis->LowT Delta_EST Calculate ΔE_ST TRPL->Delta_EST LowT->Delta_EST Delta_EST->Final

Caption: Workflow for structural and photophysical characterization.

Data Summary and Troubleshooting

Table 1: Expected Photophysical Properties of a Carbazole-Based TADF Emitter

ParameterTypical Value RangeSignificance
λabs (nm) 300 - 400Absorption characteristics
λem (nm) 450 - 550 (Blue-Green)Emission color
PLQY (%) > 70%Emission efficiency
τp (ns) 10 - 50Lifetime of prompt fluorescence
τd (µs) 1 - 20Lifetime of delayed fluorescence (TADF signature)
ΔEST (eV) < 0.2Key for efficient rISC

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low reaction yield Inactive catalyst; insufficient degassing; poor quality reagents or solvents.Use fresh catalyst; ensure thorough degassing; use anhydrous solvents.
Incomplete reaction Insufficient heating; weak base; steric hindrance.Increase reaction time/temperature; switch to a stronger base (e.g., Cs₂CO₃).
No delayed fluorescence ΔEST is too large; presence of quenchers (e.g., oxygen).Re-design molecule for better HOMO/LUMO separation; ensure samples are degassed before measurement.
Low PLQY Aggregation-caused quenching (ACQ); conformational flexibility.Introduce bulky substituents on the carbazole units; design more rigid molecular structures.

Conclusion

The synthesis of TADF emitters using carbazole boronic acids via the Suzuki-Miyaura cross-coupling reaction is a robust and highly adaptable strategy for developing next-generation OLED materials. By carefully selecting the donor and acceptor units to engineer a small ΔEST, researchers can create highly efficient, metal-free emitters. The protocols outlined in this guide provide a validated workflow, from initial synthesis to comprehensive photophysical characterization, enabling the reliable development and assessment of novel TADF materials for advanced optoelectronic applications.

References

  • Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics.
  • Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics.RSC Publishing.
  • Carbazole-based host molecules and photophysical properties of codeposited films of TADF emitter host molecules.
  • Synthesis of 9-(4-fluorophenyl)-9H-carbazole Derivatives for Thermally Activated Delayed Fluorescence (TADF)
  • Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs.
  • Perspective on carbazole-based organic compounds as emitters and hosts in TADF applic
  • Tuning the emission of carbazole-triazine based emitters through aryl substituents: towards efficient TADF m
  • Thermally Activated Delayed Fluorescence Materials Based on Carbazole/Sulfone.
  • Metal complex-based TADF: design, characterization, and lighting devices.RSC Publishing.
  • Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials.
  • Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF)
  • Part 6: An Application Example - Characteris
  • Metal–Organic and Organic TADF-Materials: Status, Challenges and Characterization.
  • Performance enhancement by additional donors in D–A–D′ type thermally activated delayed fluorescence m
  • Achieving high-efficiency blue organic light-emitting diodes via pyridyl-unit incorporated thermally activated delayed fluorescence m
  • A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance.
  • Strategic carbazole-cycloalkyl fused donors to induce TADF featured AIE for high efficiency deep blue emission.
  • Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cycliz
  • Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications.
  • Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines.PMC - NIH.

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experimental setup for reactions with (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Abstract

This compound is a sophisticated building block integral to the synthesis of high-performance organic electronic materials and complex pharmaceutical agents. Its rigid, bulky, and electron-rich carbazole core offers unique photophysical and electronic properties, making it a sought-after component in the development of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and bioactive molecules.[1][2] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing detailed protocols and mechanistic insights for the effective use of this reagent in Suzuki-Miyaura cross-coupling reactions. We will delve into the critical parameters influencing reaction success, from catalyst and ligand selection to the choice of base and solvent, thereby equipping the user with the knowledge to optimize outcomes and troubleshoot potential challenges.

Chemical Profile and Handling

The utility of this compound stems from its unique structure, which combines the electron-donating carbazole moiety with the versatile boronic acid functional group.

  • Chemical Structure: (Image of the chemical structure of this compound)

  • Molecular Formula: C₃₀H₂₂BNO₂

  • Molecular Weight: 439.32 g/mol

  • Appearance: Typically an off-white to pale yellow solid.[3]

  • Storage: Should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation, particularly protodeboronation.

  • Safety: Causes skin and serious eye irritation. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area or fume hood.[3]

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is the cornerstone method for forming C(sp²)-C(sp²) bonds and is the primary application for this boronic acid.[4][5] The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for rational optimization.[6][7] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[5][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + [Ar'B(OH)₃]⁻ diaryl_pd Ar-Pd(II)-Ar'(L₂) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Critical Parameters for Successful Coupling

The sterically demanding and electron-rich nature of this compound necessitates careful selection of reaction components to achieve high yields.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its coordinating ligand is arguably the most critical factor for success.

  • Palladium Source:

    • Pd(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices. Pd(PPh₃)₄ can often be used directly, while Pd₂(dba)₃ requires the addition of a supporting ligand.

    • Pd(II) Precatalysts: Palladium(II) acetate (Pd(OAc)₂) is a stable, air-tolerant precatalyst that is reduced in situ to the active Pd(0) species. Modern, commercially available precatalysts (e.g., Buchwald precatalysts) incorporate the ligand and offer high stability and activity.[10][11]

  • Ligand Choice: The Key to Reactivity: For sterically hindered substrates like this carbazole derivative, bulky and electron-rich phosphine ligands are essential. They promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination.[12]

    • Buchwald Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective. They possess bulky biaryl backbones that create a sterically crowded coordination sphere around the palladium, facilitating reductive elimination. Their electron-rich nature enhances the rate of oxidative addition, especially with less reactive aryl chlorides.[12][13]

    • Other Ligands: While traditional ligands like triphenylphosphine (PPh₃) can work for simple substrates, they are often inefficient for challenging couplings. Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can also be effective and may offer different reactivity profiles.

Causality: Bulky ligands accelerate the final reductive elimination step by destabilizing the planar Pd(II) intermediate, forcing it to expel the product. Electron-donating ligands increase the electron density on the palladium center, making it more nucleophilic and thus more reactive in the oxidative addition step with the aryl halide.[11]

Base and Solvent System

The base and solvent work in concert to facilitate the transmetalation step and ensure reagent solubility.

  • Base Selection: The primary role of the base is to activate the boronic acid by converting it to a more nucleophilic boronate anion (e.g., [ArB(OH)₃]⁻).[14][15]

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a cost-effective and common choice, typically used with an aqueous co-solvent. Cesium carbonate is more soluble in organic solvents and more basic, often providing better results for difficult couplings.

    • Phosphates (K₃PO₄): Tripotassium phosphate is a moderately strong base that is particularly effective in anhydrous conditions or when protodeboronation is a concern. It is a go-to choice for couplings with nitrogen-containing heterocycles.[13]

Causality: The formation of the boronate "ate" complex increases the nucleophilicity of the organic moiety on the boron atom, making its transfer to the electropositive palladium(II) center in the transmetalation step much faster.[8] Using a base that is too strong or too much water can lead to premature decomposition (protodeboronation) of the boronic acid.[11]

  • Solvent System: The solvent must solubilize all components of the reaction. Due to the poor solubility of inorganic bases in organic solvents, a biphasic or aqueous mixture is common.

    • Aprotic Solvents: Dioxane, Toluene, and Tetrahydrofuran (THF) are excellent choices.[9][16] They are relatively non-polar and have high boiling points suitable for heated reactions.

    • Aqueous Co-solvent: A small amount of water is often added to solubilize the base (e.g., K₂CO₃) and facilitate the formation of the active boronate species.[9] A typical ratio is 4:1 or 5:1 organic solvent to water.

Detailed Experimental Protocols

The following protocols provide a validated starting point for researchers. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox to prevent catalyst oxidation and protodeboronation.

General Workflow

Workflow Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling setup 1. Reaction Setup (Flame-dried flask, stir bar) reagents 2. Add Solids (Boronic Acid, Aryl Halide, Base, Catalyst/Ligand) setup->reagents inert 3. Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) reagents->inert solvent 4. Add Degassed Solvents (via Syringe) inert->solvent reaction 5. Heat & Stir (Oil bath at specified temp.) solvent->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor workup 7. Aqueous Work-up (Dilute, Extract, Wash) monitor->workup Upon Completion purify 8. Purification (Column Chromatography) workup->purify analyze 9. Analysis (NMR, MS) purify->analyze

Caption: A step-by-step visualization of the experimental procedure.

Protocol: Coupling with an Aryl Bromide

This protocol is a robust starting point for coupling with a generic aryl bromide.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%). If using a Pd(II) source like Pd(OAc)₂ (2-3 mol%), also add the appropriate ligand like SPhos (4-6 mol%).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed solvents via syringe. A common system is a 4:1 mixture of toluene and water. The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Optimization and Data Presentation

For optimal results, reaction conditions should be tailored to the specific aryl halide partner. The following table provides recommended starting points.

Parameter Aryl Iodide (Ar-I) Aryl Bromide (Ar-Br) Aryl Chloride (Ar-Cl) Aryl Triflate (Ar-OTf)
Reactivity HighMediumLowHigh
Catalyst System Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)
Base K₂CO₃ (2.0 eq)K₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq)K₃PO₄ (2.5 eq)K₃PO₄ (2.0 eq)
Solvent Toluene/H₂O (5:1)Dioxane/H₂O (4:1)Dioxane (anhydrous)Toluene (anhydrous)
Temperature 80-90 °C90-110 °C100-120 °C90-100 °C
Rationale Highly reactive, milder conditions suffice.Standard, robust conditions.Requires more electron-rich, bulky ligand for oxidative addition. Stronger base helps.Similar reactivity to bromides, often benefits from phosphine ligands.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient inertness.

    • Solution: Use a fresh bottle of catalyst or a more stable precatalyst. Ensure the system is rigorously deoxygenated. Increase temperature or reaction time.

  • Protodeboronation (Loss of Boronic Acid):

    • Cause: The C-B bond is cleaved and replaced by a C-H bond, often due to excess water or a base that is too strong.[9]

    • Solution: Use anhydrous conditions with K₃PO₄ as the base. Reduce the amount of water in the solvent mixture. Alternatively, convert the boronic acid to a more stable pinacol ester derivative (Bpin).

  • Homocoupling of Boronic Acid:

    • Cause: Oxygen in the reaction mixture can promote the oxidative self-coupling of the boronic acid.[17]

    • Solution: Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas.

Conclusion

This compound is a valuable reagent for constructing complex molecular architectures. Success in its application hinges on a rational approach to the Suzuki-Miyaura cross-coupling reaction. By carefully selecting bulky, electron-rich palladium-ligand systems, optimizing the base and solvent, and maintaining a scrupulously inert atmosphere, researchers can harness the full potential of this building block. The protocols and principles outlined in this guide provide a solid foundation for achieving high-yield, reproducible results in the synthesis of next-generation materials and therapeutics.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][9]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][6]

  • Zhang, H., et al. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link][4]

  • ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling. Retrieved from [Link][7]

  • Moreno-Mañas, M., et al. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. Retrieved from [Link][17]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. Retrieved from [Link][14][15]

  • Scrivanti, A., & Beghetto, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules. Retrieved from [Link][12]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link][5]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link][8]

  • ResearchGate. (n.d.). The synthesis of 9-benzyl-9H-carbazole (BzCz). Retrieved from [Link][1]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link][11]

  • Wei, L., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. PubMed Central. Retrieved from [Link][2]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link][16]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Retrieved from [Link][13]

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Application Notes & Protocols: (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the carbazole nucleus stands out as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1] Its rigid, planar, and electron-rich tricyclic system provides an ideal foundation for developing therapeutic agents across a spectrum of diseases, including cancer, microbial infections, and diabetes.[1][2][3] Three carbazole-based drugs, ellipticine, alectinib, and midostaurin, have already received marketing authorization as anti-cancer agents, underscoring the clinical significance of this heterocyclic system.[1]

The functionalization of the carbazole core is paramount to unlocking its therapeutic potential. (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid emerges as a highly versatile and valuable building block in this endeavor. This compound ingeniously combines the pharmacologically significant 9-phenyl-9H-carbazole moiety with a phenylboronic acid group, a linchpin for one of modern organic synthesis's most powerful tools: the Suzuki-Miyaura cross-coupling reaction.[4] This reaction facilitates the creation of carbon-carbon bonds, enabling the assembly of complex molecular architectures from readily available starting materials under mild conditions.[4]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound. We will delve into its application in the synthesis of novel bioactive agents, providing not just step-by-step protocols but also the underlying scientific rationale for key experimental choices.

The Dual Advantage: Carbazole and Phenylboronic Acid Moieties

The power of this compound lies in the synergistic potential of its two key components:

  • The 9-Phenyl-9H-carbazole Core: This large, aromatic system is known for its ability to intercalate with DNA and inhibit enzymes like topoisomerase, contributing to its anticancer properties. The phenyl group at the 9-position enhances the molecule's thermal and morphological stability and can be crucial for specific interactions within biological targets.

  • The Phenylboronic Acid (PBA) Functionality: Beyond its role as a reactive handle for Suzuki-Miyaura coupling, the PBA moiety itself has garnered significant interest in medicinal chemistry. PBA and its derivatives can selectively and reversibly bind to sialic acid residues, which are often overexpressed on the surface of cancer cells. This property opens up avenues for targeted drug delivery and the development of stimuli-responsive therapeutic systems.

Application I: Synthesis of Novel Anticancer Agents via Suzuki-Miyaura Cross-Coupling

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of biaryl compounds with potential therapeutic activities.[4] The Suzuki-Miyaura reaction is the workhorse for this transformation, offering high functional group tolerance and excellent yields.

Scientific Rationale

The strategic coupling of the this compound with various heterocyclic halides (e.g., substituted pyrimidines, pyridines, or indoles) allows for the exploration of vast chemical space. The goal is to generate novel molecules where the carbazole portion acts as an anchoring pharmacophore, while the newly introduced heterocyclic moiety can modulate solubility, introduce new binding interactions with the biological target, and fine-tune the overall pharmacological profile.

For instance, the pyrimidine ring is a common feature in many kinase inhibitors. By coupling the carbazole-boronic acid with a functionalized pyrimidine, it is possible to design novel compounds that target specific kinases implicated in cancer progression.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for the synthesis of a biaryl compound using this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst - Ligand - Base solvent Add Degassed Solvent reagents->solvent atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) solvent->atmosphere heating Heat to Reaction Temperature (e.g., 80-110 °C) atmosphere->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Aqueous Work-up (e.g., EtOAc/Water) cooling->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying purification Purify by Column Chromatography drying->purification caption General workflow for Suzuki-Miyaura coupling.

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of a Hypothetical Pyrimidinyl-Carbazole Derivative

This protocol describes the synthesis of a biaryl compound by coupling this compound with a hypothetical 2-chloro-4-aminopyrimidine. This is a representative procedure that can be adapted for various aryl or heteroaryl halides.

Materials:

  • This compound (1.0 equiv)

  • 2-Chloro-4-aminopyrimidine (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound, 2-chloro-4-aminopyrimidine, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyrimidinyl-carbazole derivative.

Causality Behind Choices:

  • Palladium Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine is a common and effective catalyst system for Suzuki-Miyaura couplings. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For more challenging couplings, more sophisticated ligands like SPhos or XPhos may be required.

  • Base: Potassium carbonate is a mild base that is crucial for the transmetalation step of the catalytic cycle. Other bases such as cesium carbonate or potassium phosphate can also be used depending on the substrates.

  • Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is standard for Suzuki-Miyaura reactions. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so performing the reaction under an inert atmosphere is essential to prevent catalyst deactivation and ensure high yields.

Application II: Biological Evaluation of Synthesized Carbazole Derivatives

Once the novel carbazole derivatives are synthesized, the next critical step is to evaluate their biological activity. A common initial screening is to assess their cytotoxicity against a panel of cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized carbazole derivatives (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized carbazole derivatives (typically from 0.01 to 100 µM). Include wells with vehicle control (DMSO) and a positive control (doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation: IC₅₀ Values

The results of the MTT assay can be summarized in a table for easy comparison of the cytotoxic potency of the synthesized compounds.

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)
Derivative 1 8.512.39.1
Derivative 2 5.27.86.5
Doxorubicin 0.50.80.6

Further Mechanistic Studies

Compounds that exhibit significant cytotoxicity can be further investigated to elucidate their mechanism of action. This can involve a variety of assays, such as:

  • Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at a specific phase.

  • Apoptosis Assays: To confirm if the compounds induce programmed cell death.

  • Kinase Inhibition Assays: To identify specific kinases that are inhibited by the compounds.

  • Molecular Docking Studies: To predict the binding mode of the compounds with their putative biological targets.

The following diagram illustrates a potential signaling pathway that could be targeted by a carbazole-based kinase inhibitor.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)- derived Kinase Inhibitor Inhibitor->RAF Inhibits caption Potential inhibition of the MAPK/ERK pathway.

Caption: Potential inhibition of the MAPK/ERK pathway.

Conclusion

This compound is a powerful and versatile tool for the modern medicinal chemist. Its strategic use in Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient route to novel carbazole-based compounds with significant therapeutic potential. The protocols and insights provided in these application notes are intended to empower researchers to explore the vast chemical space accessible from this valuable building block and to accelerate the discovery of new and effective medicines.

References

  • A review on the biological potentials of carbazole and its derived products. (n.d.). Google Books.
  • This compound - MySkinRecipes. (n.d.). MySkinRecipes.
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021). Scientific Reports, 11(1), 353.
  • Carbazoles: Role and Functions in Fighting Diabetes. (2022). Molecules, 27(15), 4969.

Sources

Introduction: The Strategic Importance of Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of Carbazole Boronic Acids

Carbazole and its derivatives represent a privileged scaffold in modern chemistry, forming the core of numerous functional materials, pharmaceuticals, and agrochemicals. Their unique electronic properties and rigid, planar structure make them ideal candidates for organic light-emitting diodes (OLEDs), solar cells, and as key pharmacophores in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the carbon-carbon bonds necessary to build these complex carbazole-containing molecules.[1][2][3][4][5][6]

First developed in the 1980s, this palladium-catalyzed reaction joins an organoboron compound (like a boronic acid) with an organic halide or triflate.[7] Its widespread adoption is due to the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[8] This guide provides researchers, scientists, and drug development professionals with a detailed technical overview, field-proven insights, and robust protocols for the successful Suzuki-Miyaura coupling of carbazole boronic acids.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimizing any catalytic reaction. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[7]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide (Ar-X), forming a square-planar Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[1][2]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), facilitating the transfer.[2][8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][7]

Suzuki_Miyaura_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 L₂Pd(0) (Active Catalyst) pd_oxidative L₂Pd(II)(Ar¹)(X) pd0->pd_oxidative Oxidative Addition pd_transmetal L₂Pd(II)(Ar¹)(Ar²) pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pd_transmetal->product aryl_halide Ar¹-X (Aryl Halide) aryl_halide->pd_oxidative boronic_acid Ar²-B(OH)₂ (Carbazole Boronic Acid) boronic_acid->pd_transmetal base Base (e.g., K₂CO₃) base->pd_transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling Carbazole Boronic Acids

While powerful, the Suzuki-Miyaura reaction is not without its nuances, particularly when dealing with heteroaromatic substrates like carbazoles.

  • Protodeboronation: The Primary Side Reaction: Heteroaryl boronic acids, including carbazole derivatives, are often susceptible to protodeboronation—the cleavage of the C-B bond by a proton source (often water), which converts the starting material into the parent carbazole.[7][9] This side reaction consumes the nucleophile, reduces yield, and complicates purification. It is often accelerated in aqueous, basic conditions at elevated temperatures.[7][10][11]

  • Stability Enhancement with Boronate Esters: To mitigate protodeboronation, it is common practice to use more stable boronate esters, such as pinacol esters (Bpin).[7] These esters are more robust but still hydrolyze in situ under the reaction conditions to generate the active boronic acid needed for transmetalation. Other stabilizing groups like MIDA boronates or trifluoroborate salts can also be employed, offering a slow-release mechanism that keeps the concentration of the sensitive free boronic acid low.[10]

  • Electronic Nature of Carbazole: As a π-rich heterocycle, the carbazole nucleus is generally a good coupling partner. The nitrogen atom is part of the aromatic system and is less Lewis basic than the nitrogen in pyridine, meaning it is less likely to coordinate to and deactivate the palladium catalyst—a common issue known as the "2-pyridyl problem".[9][12]

Designing the Optimal Catalytic System

The success of the coupling hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalysts: The Source of Activity

The active catalyst is a Pd(0) species, but it is often generated in situ from more stable and commercially available Pd(II) or Pd(0) precatalysts.

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These complexes, like Tetrakis(triphenylphosphine)palladium(0), can directly enter the catalytic cycle.[1][7] Pd₂(dba)₃ is often used in combination with a separately added phosphine ligand.

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): Palladium(II) acetate and similar salts are common, cost-effective, and bench-stable.[7] They require an initial reduction to Pd(0) to initiate catalysis. This reduction can be accomplished by phosphines, amines, or by a homocoupling side reaction of the boronic acid.[7] Using modern, well-defined precatalysts can ensure efficient generation of the active catalyst and improve reproducibility.[13]

Ligands: The Heart of the Catalyst

The ligand is arguably the most critical component for achieving high reactivity and selectivity. It stabilizes the palladium center, prevents the formation of inactive palladium black, and fine-tunes the catalyst's electronic and steric properties. For challenging couplings involving heteroaromatics, the choice of ligand is paramount.

  • Bulky, Electron-Rich Phosphines: This class of ligands is the gold standard for modern Suzuki-Miyaura reactions. Their steric bulk promotes the formation of highly reactive monoligated palladium species, which accelerates the rate-limiting oxidative addition and the final reductive elimination step.[14][15] Their strong electron-donating ability further enhances the reactivity of the palladium center.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium, creating robust catalysts that are resistant to decomposition at high temperatures.[7][8] PEPPSI-type precatalysts are a common and effective way to employ NHC ligands.[7]

Catalyst & Ligand Selection Summary
Catalyst System ComponentExamplesKey Considerations & Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, [Pd(NHC)(allyl)Cl]Pd(II) sources like Pd(OAc)₂ are cost-effective but require in situ reduction. Pd(0) sources like Pd(PPh₃)₄ are ready to enter the cycle. Modern precatalysts (e.g., Buchwald or PEPPSI type) offer high efficiency and reproducibility.[7][13][16]
Ligands Buchwald Biaryl Phosphines: SPhos, XPhos, RuPhosOther Phosphines: P(t-Bu)₃, PCy₃NHCs: IPr, IMesBulky, electron-rich ligands are essential for coupling heteroaromatic substrates. They accelerate key steps and prevent catalyst deactivation. XPhos and SPhos are excellent starting points for screening.[15][17][18]
Bases K₂CO₃, K₃PO₄, Cs₂CO₃, KFA base is required to activate the boronic acid. K₃PO₄ is a strong, effective base for many systems. Cs₂CO₃ is more soluble and often more reactive. KF can be a milder choice when base-sensitive functional groups are present.[8][13][15]
Solvents Toluene/H₂O, Dioxane/H₂O, THF/H₂O, 2-MeTHFA biphasic solvent system is typical, with an organic solvent to dissolve the substrates and an aqueous phase for the inorganic base. Thorough degassing (e.g., via argon sparging or freeze-pump-thaw cycles) is critical to prevent oxygen from deactivating the catalyst.[1][13]

Experimental Protocol: Suzuki-Miyaura Coupling of N-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole with 4-Bromoanisole

This protocol provides a representative procedure for the coupling of a carbazole boronate ester with an aryl bromide using a common and effective catalytic system.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Weigh solid reagents into a Schlenk tube. add_liquids 2. Add solvent and liquid reagents via syringe. prep_reagents->add_liquids degas 3. Degas the mixture via 'Freeze-Pump-Thaw' (3x). add_liquids->degas heat 4. Heat the reaction mixture with vigorous stirring. degas->heat monitor 5. Monitor reaction progress by TLC or GC-MS. heat->monitor cool 6. Cool to room temperature and quench. monitor->cool extract 7. Perform aqueous work-up and extraction. cool->extract dry 8. Dry, filter, and concentrate the organic phase. extract->dry purify 9. Purify by column chromatography. dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials and Reagents
  • N-Ethyl-3-(Bpin)-9H-carbazole (1.0 equiv)

  • 4-Bromoanisole (1.1 equiv)

  • Palladium(II) Acetate, Pd(OAc)₂ (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium Phosphate Tribasic, K₃PO₄ (3.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Schlenk tube or microwave vial with stir bar

  • Standard glassware for work-up and chromatography

  • Ethyl acetate, Hexanes, Saturated aq. NH₄Cl, Brine, Anhydrous Na₂SO₄

  • Silica gel for chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add N-Ethyl-3-(Bpin)-9H-carbazole (e.g., 0.5 mmol, 167 mg), Pd(OAc)₂ (0.01 mmol, 2.2 mg), SPhos (0.02 mmol, 8.2 mg), and K₃PO₄ (1.5 mmol, 318 mg).

    • Causality: Adding the solid reagents first under an inert atmosphere prevents premature reaction or degradation. The Schlenk tube allows for easy manipulation under inert conditions.[9][12]

  • Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is free of oxygen.

  • Solvent Addition: Add degassed toluene (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. Then, add the 4-bromoanisole (0.55 mmol, 69 µL) via syringe.

    • Causality: Using degassed solvents is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote undesirable homocoupling of the boronic acid.[13]

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C. Stir the mixture vigorously to ensure adequate mixing between the organic and aqueous phases.

    • Causality: Vigorous stirring is essential for biphasic reactions to maximize the interfacial area where the catalytic reaction occurs.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS until the carbazole starting material is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer with saturated aqueous NH₄Cl (15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure product, N-ethyl-3-(4-methoxyphenyl)-9H-carbazole.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded precatalyst or ligand).2. Insufficient degassing (oxygen contamination).3. Poor solubility of reagents.4. Inefficient in situ reduction of Pd(II).1. Use a fresh bottle of catalyst/ligand or switch to a more stable, well-defined precatalyst (e.g., a Buchwald G3 precatalyst).[13]2. Ensure solvents are thoroughly degassed using sparging or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas.[13]3. Screen different solvents (e.g., Dioxane, 2-MeTHF) or increase the temperature.4. Add a small amount of a reducing agent or switch to a Pd(0) source.
Significant Protodeboronation 1. Reaction conditions are too harsh (high temp, strong base).2. Boronic acid is inherently unstable.3. Prolonged reaction time.1. Lower the reaction temperature. Use a milder base like K₂CO₃ or KF.[8]2. Switch from the boronic acid to a more stable boronate ester (pinacol, neopentyl glycol) or a trifluoroborate salt.[7][10]3. Use a more active catalyst system to shorten the reaction time.[10][11]
Homocoupling of Boronic Acid 1. Presence of oxygen.2. High concentration of unreduced Pd(II).1. Improve degassing technique.[13]2. Use a Pd(0) precatalyst or ensure conditions are sufficient to rapidly reduce the Pd(II) source.[7]
Dehalogenation of Aryl Halide 1. Side reaction involving the base or solvent acting as a hydride source.1. Change the solvent system (e.g., from THF to dioxane).2. Screen different bases.[7]

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling is an indispensable tool for the synthesis of functionalized carbazole derivatives. Success in this endeavor is not a matter of chance, but a result of a rational understanding of the catalytic cycle and a careful selection of the reaction components. By choosing robust, sterically demanding, and electron-rich ligands, employing stable boronate esters to circumvent protodeboronation, and maintaining rigorous inert and anhydrous conditions, researchers can reliably and efficiently access a vast array of complex carbazole structures for applications ranging from materials science to medicinal chemistry.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • RSC Publishing. Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction. [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • Taylor & Francis Online. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. [Link]

  • Der Pharma Chemica. Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. [Link]

  • Der Pharma Chemica. Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. [Link]

  • ResearchGate. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. [Link]

  • ResearchGate. Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. [Link]

  • National Institutes of Health. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • University of Amsterdam. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • MDPI. Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • ACS Publications. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • Google Patents. Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling.
  • ResearchGate. C-C coupling reactions of N-alkyl carbazole boronic acid pinacol ester... [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid is a critical building block in the synthesis of advanced materials, particularly for organic light-emitting diodes (OLEDs) and other organic electronics.[1] Its large, rigid, and electronically active carbazole framework makes it highly desirable for constructing high-performance devices. However, the purification of this molecule presents significant challenges stemming from the dual nature of its structure: a large, relatively nonpolar aromatic system and a highly polar, reactive boronic acid functional group. This guide provides field-proven troubleshooting advice and detailed protocols to help researchers navigate these challenges and achieve high purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route, but several classes of impurities are common.

  • Protodeboronation Product: This is the parent arene, 9-phenyl-3-phenyl-9H-carbazole, where the boronic acid group has been replaced by a hydrogen atom. This can occur under acidic or basic conditions, especially with prolonged heating.[2][3]

  • Homocoupling Byproducts: In the context of a Suzuki-Miyaura coupling reaction used for its synthesis, you may find dimers of your starting materials.[4][5] This is often exacerbated by the presence of oxygen.[6]

  • Boronic Anhydride (Boroxine): Boronic acids can readily dehydrate, especially upon heating or under vacuum, to form a cyclic trimer called a boroxine. This is often seen in NMR and mass spectrometry data and can complicate purification by altering the compound's polarity. The reaction is reversible upon addition of water.

  • Unreacted Starting Materials: Residual precursors from the borylation step, such as the corresponding aryl halide or reagents like bis(pinacolato)diboron (B2pin2), may persist.[7]

Q2: My compound is a solid, but the purity is only ~90%. What is the first purification method I should try?

A2: For a solid product with moderate purity, recrystallization is the most efficient and scalable first-line approach.[8] It leverages differences in solubility between your desired product and the impurities. Given the aromatic nature of your compound, solvents like toluene, ethyl acetate, or mixtures such as ethanol/water or dichloromethane/hexane are good starting points.[9][10] The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

Q3: How can I reliably assess the purity of my final product?

A3: A multi-technique approach is recommended for definitive purity assessment.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing the purity of boronic acids.[11] However, care must be taken as the acidic silanol groups on standard silica-based columns can cause hydrolysis of boronic acid pinacol esters or degradation of the acid itself.[12] Using a column with low silanol activity or a modified mobile phase can mitigate these issues.[12][13]

  • Nuclear Magnetic Resonance (¹H NMR and ¹¹B NMR): ¹H NMR can quickly identify organic impurities. The presence of broad signals around 8.0-8.2 ppm can indicate the boronic acid protons, while a sharp singlet around 1.3 ppm would indicate a residual pinacol ester. ¹¹B NMR provides direct evidence of the boron environment; a signal around 25-30 ppm is characteristic of an arylboronic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of the desired product and helps identify the mass of any impurities.

Q4: My analytical data suggests I am forming the boronic anhydride (boroxine). Is this a problem, and how do I handle it?

A4: The formation of the boroxine is a common and reversible dehydration process. While it can alter solubility and chromatographic behavior, it is not considered a degradant. In many applications, particularly subsequent Suzuki couplings, the boroxine is competent and will react appropriately. If you need to ensure your material is purely the boronic acid for characterization, you can often convert the boroxine back by dissolving the material in a slightly wet solvent (e.g., acetone with a few drops of water) and then removing the solvent. For purification, it's often pragmatic to purify the mixture as is, as the equilibrium will be re-established during the workup of the subsequent reaction.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during purification experiments.

Issue 1: Very low or zero recovery from a standard silica gel column.

  • Q: I loaded my crude product onto a silica gel column, but nothing is eluting with standard ethyl acetate/hexane gradients. My product seems to be stuck on the column. What is happening?

  • A: This is a classic problem with boronic acids on standard silica gel. The boron atom is Lewis acidic and interacts strongly with the Lewis basic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or significant tailing.[7] Furthermore, the acidic nature of silica gel can promote decomposition or protodeboronation.

    • Solution 1 (Recommended): Switch to a different stationary phase. Neutral alumina is an excellent alternative that lacks the acidic silanol groups and often gives much better recovery for boronic acids.[9][14]

    • Solution 2: Deactivate the silica gel. You can pre-treat the silica gel by making a slurry in your eluent and adding 1-2% triethylamine to cap the acidic sites. Alternatively, impregnating the silica with boric acid has been shown to suppress over-adsorption.[15]

    • Solution 3: Use a modifier in your eluent. Adding a small amount of a modifier like acetic acid or methanol to the mobile phase can sometimes help displace the product from the silica, but this can also affect separation.[9]

Issue 2: Recrystallization attempts consistently result in an oil or very fine, impure powder.

  • Q: I've tried several solvents for recrystallization, but my compound either "oils out" or crashes out as a fine precipitate that doesn't improve purity. How can I get clean crystals?

  • A: This suggests either the wrong solvent choice or the presence of impurities that inhibit crystal formation.

    • Solution 1: Systematic Solvent Screening. Use a small amount of material (~10-20 mg) to test a wider range of solvents and solvent pairs. Good single solvents to try include toluene, anisole, ethyl acetate, and acetone. For solvent pairs, dissolve the compound in a good solvent (e.g., dichloromethane or THF) and slowly add a poor solvent (e.g., hexane or heptane) until turbidity persists, then heat to clarify and cool slowly.[9]

    • Solution 2: Trituration. If recrystallization fails, trituration can be effective. This involves stirring the crude solid or oil as a suspension in a solvent where the desired product is poorly soluble, but the impurities are soluble.[9] Hexane, diethyl ether, or a mixture of the two are good starting points. This will wash away soluble impurities, often leaving a purer, solid product that may be more amenable to a subsequent recrystallization.

    • Solution 3: Seeding. If you have a small amount of pure material from a previous batch, adding a "seed" crystal to a supersaturated solution can induce proper crystallization and prevent oiling out.

Issue 3: I cannot separate my product from a structurally similar impurity, like the homocoupled dimer.

  • Q: My product is contaminated with a byproduct that has very similar polarity, and I can't separate them with chromatography or recrystallization. What is my next step?

  • A: When physical separation methods fail, a chemical or derivatization approach is often successful.

    • Solution 1: Derivatization to the Pinacol Ester. Convert the crude boronic acid to its corresponding pinacol ester by reacting it with pinacol. The resulting ester is significantly less polar and more stable, making it much easier to purify via standard silica gel chromatography.[16] The purified ester can then be used directly in many coupling reactions or hydrolyzed back to the pure boronic acid if needed.

    • Solution 2: Acid-Base Extraction. Exploit the acidic nature of the boronic acid. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with a basic aqueous solution (e.g., 1M NaOH).[3][14] The boronic acid will deprotonate and move to the aqueous layer, while non-acidic impurities (like the homocoupled dimer or protodeboronation product) remain in the organic layer. Separate the layers, then re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate the pure boronic acid, which can be collected by filtration or extracted back into an organic solvent.

    • Solution 3: Preparative HPLC. While less scalable, preparative reversed-phase HPLC can provide excellent separation of closely related compounds and yield material of very high purity.[11]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the starting material is a solid of >85% purity.

  • Solvent Selection: In a small vial, add ~20 mg of crude product. Add a potential solvent (e.g., ethyl acetate) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it is insoluble, heat the vial. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling. A good starting point for this compound is an ethyl acetate/heptane or toluene/heptane system.

  • Dissolution: Place 1.0 g of the crude this compound in a 50 mL Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., 10 mL of toluene) and heat the mixture to a gentle boil while stirring.

  • Achieve Saturation: Continue adding the primary solvent in small portions until all the solid has just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can wrap the flask in glass wool. Slow cooling encourages the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath or refrigerator (4 °C) for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Avoid excessive heat to prevent boroxine formation.

Protocol 2: Flash Column Chromatography on Neutral Alumina

This method is ideal for complex mixtures or oily products.

  • TLC Analysis: Determine an appropriate eluent system using neutral alumina TLC plates. A solvent system that gives your product an Rf value of ~0.3 is typically ideal. For this compound, gradients of hexane/ethyl acetate or dichloromethane/ethyl acetate are suitable.

  • Column Packing: Select an appropriate size column. For 1.0 g of crude material, a 40 g alumina column is a good starting point. Pack the column using the "slurry method" with the initial, low-polarity eluent.

  • Sample Loading: Dissolve your crude product in a minimum amount of the column eluent or a stronger solvent like dichloromethane. If solubility is an issue, you can adsorb the compound onto a small amount of alumina (dry loading). To do this, dissolve the compound in a solvent (e.g., DCM), add 2-3 g of alumina, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent according to your TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Section 4: Data Presentation & Purity Assessment

Table 1: Comparison of Primary Purification Methods
MethodPurity AchievableScalabilitySpeedKey AdvantageMajor Drawback
Recrystallization Good to Excellent (>99%)ExcellentFastHighly efficient for removing small amounts of impurities from solids.Fails if product is an oil or if impurities co-crystallize.
Column (Alumina) Good to Excellent (>99%)GoodModerateEffective for complex mixtures and oily products; avoids silica issues.[9]Requires more solvent and time than recrystallization.
Column (Silica) Poor to GoodGoodModerateWidely available stationary phase.Strong product adsorption and potential for decomposition.[3]
Acid-Base Wash GoodExcellentVery FastExcellent for removing non-acidic impurities like homodimers.[14]Ineffective if impurities are also acidic; requires handling of aqueous layers.
Derivatization (Pinacol) Excellent (>99.5%)GoodSlow (2 steps)Simplifies purification of difficult mixtures by altering polarity.[16]Requires an extra synthetic step and subsequent hydrolysis if the acid is needed.

Section 5: Visualization & Workflows

Diagram 1: Purification Method Selection Guide

Purification_Decision_Tree start Crude Product Analysis (TLC, NMR) is_solid Is the product a solid? start->is_solid purity_check Purity > 85%? is_solid->purity_check Yes complex_mixture Complex Mixture / Oily? is_solid->complex_mixture No (Oil) recrystallize Attempt Recrystallization purity_check->recrystallize Yes triturate Triturate then Re-evaluate purity_check->triturate No acid_base Consider Acid-Base Extraction (for non-acidic impurities) recrystallize->acid_base Fails triturate->recrystallize column Column Chromatography (Neutral Alumina) derivatize Consider Derivatization (to Pinacol Ester) column->derivatize Fails complex_mixture->column Yes complex_mixture->acid_base No (Simple mixture)

Caption: A decision tree for selecting the optimal initial purification strategy.

Diagram 2: Troubleshooting Workflow for Column Chromatography

Column_Troubleshooting start Problem Observed no_elution No Product Eluting start->no_elution tailing Severe Tailing start->tailing poor_sep Poor Separation start->poor_sep cause_adsorption Cause: Strong Adsorption on Stationary Phase no_elution->cause_adsorption tailing->cause_adsorption cause_polarity Cause: Incorrect Eluent Polarity poor_sep->cause_polarity sol_alumina Solution: Switch to Neutral Alumina cause_adsorption->sol_alumina sol_deactivate Solution: Deactivate Silica (e.g., with NEt3) cause_adsorption->sol_deactivate sol_gradient Solution: Optimize Gradient (shallower slope) cause_polarity->sol_gradient sol_solvent Solution: Change Solvent System cause_polarity->sol_solvent

Caption: A workflow for diagnosing and solving common column chromatography issues.

References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2014). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 43(10), 1636-1638. [Link]

  • Reddit community. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • Drug Regulatory Affairs International. (n.d.). Arylboronic Acids. WordPress.com. [Link]

  • Chemistry Stack Exchange community. (2023). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

  • Fountain, K., & Patel, D. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Reddit community. (2015). Purification of boronic acids? r/chemistry. [Link]

  • Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 167-174. [Link]

  • YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Ashenafi, D., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-25. [Link]

  • Kumar, A., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Pandiyan, A., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. [Link]

  • ResearchGate. (2021). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction. [Link]

  • ResearchGate. (2020). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • ResearchGate. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

  • Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Boron Molecular. (n.d.). (9-phenyl)carbazole-3-boronic acid. [Link]

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Technical Support Center: Stability and Degradation of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid (CAS No. 854952-58-2). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As a key building block in organic synthesis, particularly for creating complex molecules for pharmaceuticals and advanced materials, understanding its stability is paramount for reproducible and successful outcomes[1]. This guide provides in-depth insights into the common degradation pathways, troubleshooting strategies for experimental challenges, and best practices for handling and analysis.

Core Concepts: Understanding the Instability of Arylboronic Acids

Arylboronic acids, while indispensable in modern chemistry, are susceptible to several degradation pathways. The reactivity that makes them excellent coupling partners also renders them prone to decomposition under common experimental and storage conditions. For this compound, three primary degradation routes must be considered: Protodeboronation, Oxidation, and Boroxine Formation.

Protodeboronation: The Primary Cause of Yield Loss

Protodeboronation is the most frequently encountered side reaction, resulting in the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This generates 9-phenyl-3-phenyl-9H-carbazole as a significant impurity, which can complicate purification and reduce reaction yields.

  • Mechanism : This reaction is highly dependent on pH and can be catalyzed by both acids and bases.[2] Under acidic conditions, the reaction proceeds via an intermolecular metathesis process.[3] In basic media, which are common for Suzuki-Miyaura couplings, the boronic acid is converted to the more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻). This anion is more susceptible to reaction with a proton source (typically water) leading to the undesired deboronated product.[2][4][5][6]

  • Influencing Factors :

    • pH : The rate of protodeboronation is often slowest around pH 5 and increases significantly in strongly acidic or basic conditions.[7]

    • Solvent : The presence of protic solvents, especially water, provides the proton source for the reaction.[8][9]

    • Temperature : Higher reaction temperatures accelerate the rate of decomposition.

    • Electronic Effects : Both electron-donating and electron-withdrawing groups on the aryl ring can influence the rate of protodeboronation.

Oxidation: Formation of Phenolic Impurities

The carbon-boron bond can be oxidized to a carbon-oxygen bond, converting the boronic acid into the corresponding phenol.

  • Mechanism : This degradation pathway can be initiated by various oxidants, including atmospheric oxygen, peroxides, and other reactive oxygen species.[10][11][12] The oxidation can be spontaneous or catalyzed by trace transition metals. The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by a rearrangement where the aryl group migrates from the boron to the oxygen atom.[11]

  • Influencing Factors :

    • Oxygen : Exposure to air is a primary driver of oxidation.

    • Light : Photo-oxidation can occur, especially under UV irradiation.[13]

    • Metal Catalysts : Trace metal impurities can catalyze the oxidation process.

    • pH : At physiological pH, the oxidation rate of some boronic acids can be comparable to that of thiols, highlighting their sensitivity.[11][12]

Boroxine Formation: The Reversible Anhydride

In the solid state or in aprotic solvents, three molecules of boronic acid can undergo dehydration to form a six-membered ring with alternating boron and oxygen atoms, known as a boroxine.[14][15][16]

  • Mechanism : This is a reversible condensation reaction. The equilibrium between the boronic acid and the boroxine is driven by the presence or absence of water.[15]

  • Consequences : The presence of boroxine alters the compound's molecular weight, which can lead to significant errors in stoichiometry if not accounted for. Many commercially available boronic acids exist as a mixture of the acid and its boroxine anhydride.[17][18] Fortunately, the boroxine readily hydrolyzes back to the monomeric boronic acid in the presence of water, often under the conditions of a Suzuki coupling reaction.[15]

Visualizing Degradation Pathways

The following diagram illustrates the primary routes through which this compound can degrade.

Degradation Pathways of Arylboronic Acid A This compound (Ar-B(OH)₂) B Deboronated Product (Ar-H) A->B Protodeboronation (+ H₂O / H⁺ or OH⁻) C Phenolic Product (Ar-OH) A->C Oxidation (+ [O]) D Boroxine Trimer ((ArBO)₃) A->D Dehydration (- 3 H₂O, 3 equiv.) D->A Hydrolysis (+ 3 H₂O)

Caption: Major degradation pathways for arylboronic acids.

Data Summary: Degradation at a Glance

Degradation PathwayResulting ProductKey Influencing FactorsMitigation Strategy
Protodeboronation Deboronated Arene (Ar-H)High/Low pH, Water, High TemperatureUse mild base (e.g., K₂CO₃, KF), anhydrous solvents, degas thoroughly, minimize reaction time.[9]
Oxidation Phenol (Ar-OH)Oxygen, Light, Metal ContaminantsStore under inert gas, protect from light, use high-purity reagents, degas solvents rigorously.[9][10]
Boroxine Formation Cyclic Trimer ((ArBO)₃)Absence of Water, Heat (Solid State)Store in a desiccated environment. Account for in stoichiometry or ensure hydrolysis before use.[15][17]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, storage, and use of this compound in a practical question-and-answer format.

Storage and Handling
  • Q1: What are the ideal storage conditions for this boronic acid to ensure long-term stability?

    • A: For optimal stability, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, refrigerated, and protected from light.[19][20] This minimizes exposure to atmospheric oxygen and moisture, slowing both oxidation and protodeboronation, while refrigeration reduces the rate of any potential thermal degradation.

  • Q2: I opened my new bottle of boronic acid and the powder looks slightly off-white or clumpy. Is it still usable?

    • A: While a pure boronic acid should be a white powder, slight discoloration or clumping can occur due to minor degradation or moisture absorption.[14] The primary concern is the presence of the boroxine trimer or other impurities. Before use, it is highly recommended to assess the purity by ¹H NMR or LC-MS. For critical applications, recrystallization from a suitable solvent system may be necessary to remove impurities.[17]

Analytical and Purity Issues
  • Q3: My ¹H NMR spectrum shows broad signals and the integration doesn't look right. What is happening?

    • A: This is a classic sign of an equilibrium mixture of the boronic acid and its corresponding boroxine trimer.[17][21] Boroxines often give slightly different chemical shifts. To confirm this, add a single drop of D₂O to your NMR tube (if using an anhydrous solvent like DMSO-d₆ or CDCl₃), shake well, and re-acquire the spectrum. The water will hydrolyze the boroxine back to the monomeric acid, resulting in sharper signals and correct integration.[17]

  • Q4: What is the best analytical method to check the purity of my boronic acid sample?

    • A: A combination of techniques is ideal.

      • ¹H NMR: Excellent for identifying the presence of boroxine and deboronated impurities.[17]

      • Reverse-Phase HPLC (RP-HPLC): A powerful tool for quantifying purity. However, boronic acids can be challenging due to poor retention and potential on-column degradation. Specialized methods, often using high pH mobile phases to stabilize the compound as the boronate anion, may be required.[22][23][24]

      • LC-MS: Confirms the mass of the desired compound and helps identify the mass of any degradation products or impurities.

Reaction Troubleshooting (Suzuki-Miyaura Coupling)
  • Q5: My Suzuki coupling reaction has a low yield, and I've isolated a large amount of my starting material without the boronic acid group. What went wrong?

    • A: This is a clear indication of significant protodeboronation.[9] The basic and aqueous conditions of the Suzuki reaction are conducive to this side reaction.

    • Troubleshooting Steps:

      • Re-evaluate Your Base: Strong bases like NaOH or K₃PO₄ in aqueous media can accelerate protodeboronation.[9] Switch to a milder base such as K₂CO₃ or KF.

      • Minimize Water: While some water is often necessary, an excessive amount can be detrimental. Try reducing the water content or switching to a rigorously dried, anhydrous solvent system if your substrates are soluble.[9]

      • Degas Thoroughly: Ensure all solvents are rigorously degassed before adding the catalyst to remove oxygen, which can affect catalyst lifetime and promote oxidative side reactions.[9]

      • Check Reagent Purity: Ensure your boronic acid is of high purity before starting the reaction.

  • Q6: My reaction mixture turned dark immediately, and I'm getting a complex mixture of products, including a phenolic version of my starting material. What is the issue?

    • A: This points to two potential problems: catalyst decomposition and oxidation of the boronic acid.

    • Troubleshooting Steps:

      • Improve Inert Atmosphere: The reaction must be run under a strict inert atmosphere (argon or nitrogen) to prevent oxygen from decomposing the Pd(0) catalyst and oxidizing the boronic acid.[9] Ensure your flask is properly purged (vacuum/backfill cycles) and maintain a positive pressure of inert gas.

      • Use a Pre-catalyst: Consider using a more robust, air-stable Pd(II) pre-catalyst that is activated in situ.

      • Ligand Choice: For complex substrates, the choice of phosphine ligand is critical to stabilize the palladium center and facilitate the catalytic cycle.

Troubleshooting Workflow

Use this decision tree to diagnose common experimental issues.

start Low Yield or Impure Product q1 Deboronated Impurity (Ar-H) Observed? start->q1 q2 Phenolic Impurity (Ar-OH) Observed? q1->q2 No cause1 Probable Cause: Protodeboronation q1->cause1 Yes q3 Complex Mixture or Catalyst Decomposition? q2->q3 No cause2 Probable Cause: Oxidation q2->cause2 Yes cause3 Probable Cause: Oxygen Contamination q3->cause3 Yes sol1 Solution: - Use milder base (KF, K₂CO₃) - Minimize water content - Reduce reaction temp/time cause1->sol1 sol2 Solution: - Rigorously degas solvents - Maintain strict inert atmosphere - Store reagent properly cause2->sol2 sol3 Solution: - Improve degassing/inert technique - Use robust pre-catalyst - Screen different ligands cause3->sol3

Caption: A workflow for troubleshooting common reaction issues.

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Upon receipt, transfer the boronic acid to a desiccator inside a refrigerator or freezer if not for immediate use.

  • For weighing, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the solid.

  • Weigh the required amount quickly and flush the container with a dry, inert gas (argon or nitrogen) before re-sealing tightly.

  • Store the sealed container in the refrigerator, protected from light.

Protocol 2: Purity Assessment by ¹H NMR (Boroxine Check)
  • Accurately weigh ~5-10 mg of the boronic acid and dissolve it in ~0.6 mL of anhydrous deuterated solvent (e.g., DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum. Note any broad peaks or peaks that suggest a mixture.

  • Add one small drop (~5 µL) of D₂O to the NMR tube.

  • Cap the tube and invert several times to mix thoroughly.

  • Re-acquire the ¹H NMR spectrum. A sharpening of the aromatic signals and a shift in the equilibrium entirely to the monomeric boronic acid confirms the initial presence of boroxine.[17]

Protocol 3: General Procedure to Minimize Degradation in Suzuki Coupling
  • To a flame-dried Schlenk flask, add this compound (1.1 equiv.), the aryl halide (1.0 equiv.), and a mild base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Seal the flask, and subject it to three cycles of vacuum and backfilling with argon or nitrogen.

  • Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and the ligand (if required) under a positive flow of inert gas.

  • Via cannula, add the required volume of solvent(s) that has been previously and rigorously degassed by sparging with argon for at least 30 minutes.

  • Heat the reaction mixture with vigorous stirring to the desired temperature under a positive pressure of inert gas.

  • Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.

References

  • Cui, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • Le, C. M., et al. (2018). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer.
  • Nix, M. G., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Wikipedia. Phenylboronic acid.
  • ResearchGate.
  • Chen, D.-S., & Huang, J.-M. (2013).
  • Li, Z., et al. (2018). The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. Green Chemistry.
  • Organic Chemistry Portal.
  • Nix, M. G., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • MDPI.
  • Journal of the American Chemical Society. Base-Catalyzed Aryl-B(OH)
  • ResearchGate. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
  • Hall, D. G. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Pure and Applied Chemistry.
  • ResearchGate.
  • ResearchGate.
  • Kumar, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • PubMed.
  • Fisher Scientific.
  • BenchChem. Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • PubMed. Boronic acid with high oxidative stability and utility in biological contexts.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • BenchChem. Effect of pH on the stability and reactivity of aryl boronic acids.
  • Sigma-Aldrich. (4-(9H-Carbazol-9-yl)phenyl)boronic acid.
  • Reddit. HELP: Purifying boronic acids sucks.
  • TCI Chemicals. 4-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride).
  • MySkinRecipes. This compound.

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Technical Support Center: Phenylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of employing phenylboronic acids in synthetic chemistry. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address common side reactions and provide actionable, field-proven solutions. Our goal is to explain not just the what, but the why behind these experimental observations and corrective measures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Significant Protodeboronation Observed

Q1: I'm seeing a significant amount of the corresponding arene byproduct in my reaction, suggesting my phenylboronic acid is undergoing protodeboronation. What is causing this and how can I minimize it?

A1: Protodeboronation is a prevalent side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] This process is highly dependent on reaction conditions, particularly the presence of a proton source (like water), the strength of the base, and the electronic nature of the boronic acid itself.[1][2]

Mechanistic Insight: The mechanism of protodeboronation can vary. Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate form. This boronate can then react with a proton source, such as water, leading to the undesired arene byproduct.[1] Certain substrates, like basic heteroaromatic boronic acids, can even undergo rapid, unimolecular fragmentation under neutral pH conditions.[1]

Protodeboronation cluster_0 Base-Catalyzed Protodeboronation PBA Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ PBA->Boronate + OH⁻ Boronate->PBA - OH⁻ Arene Ar-H Boronate->Arene + H₂O (Proton Source) B_OH_4 [B(OH)₄]⁻ H2O H₂O OH_minus OH⁻ caption Figure 1. Simplified pathway for base-catalyzed protodeboronation.

Figure 1. Simplified pathway for base-catalyzed protodeboronation.

Troubleshooting Strategies for Protodeboronation:

StrategyRationaleRecommended Actions
Use Milder Bases Strong bases, especially in aqueous media, accelerate the formation of the boronate species, which is susceptible to protonolysis.[2][3]Switch from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[2]
Employ Anhydrous Conditions Water is the primary proton source for this side reaction.[2] Removing it can significantly suppress protodeboronation.Use anhydrous solvents and ensure reagents (especially the base) are thoroughly dried. Consider running the reaction under an inert atmosphere (N₂ or Ar).[2]
Utilize Boronic Acid Derivatives Derivatives like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates offer increased stability.[1] They act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing side reactions.Convert the phenylboronic acid to its corresponding MIDA ester or potassium trifluoroborate salt prior to the coupling reaction.[4][5]
Increase Reaction Rate If the desired coupling reaction is faster than the protodeboronation, the side product will be minimized.Optimize catalyst loading or consider using more active catalyst systems (e.g., palladacycle precatalysts) to accelerate the productive pathway.[1][2]
Issue 2: Formation of Phenol Byproduct

Q2: My reaction mixture contains a significant amount of phenol corresponding to my starting phenylboronic acid. What leads to this oxidation, and what are the best ways to prevent it?

A2: The formation of phenols is a result of the oxidation of the phenylboronic acid.[6] This can be an undesired side reaction in cross-coupling, but it's also a synthetically useful transformation under specific conditions.[7][8] In the context of a Suzuki-Miyaura coupling, it often points to the presence of an oxidizing agent or conditions that promote oxidation.

Mechanistic Insight: The oxidation of arylboronic acids can be initiated by various oxidants.[6][9] In the presence of oxygen and a palladium catalyst, oxidative pathways can compete with the desired cross-coupling cycle. The presence of peroxides in solvents like THF or dioxane can also be a major contributor.[4]

Oxidation cluster_1 Oxidation of Phenylboronic Acid PBA Ar-B(OH)₂ Phenol Ar-OH PBA->Phenol + Oxidant (e.g., O₂, Peroxides) Oxidant [O] caption Figure 2. General scheme for the oxidation of a phenylboronic acid to a phenol.

Figure 2. General scheme for the oxidation of a phenylboronic acid to a phenol.

Troubleshooting Strategies for Oxidation:

StrategyRationaleRecommended Actions
Thoroughly Degas Solvents Dissolved oxygen is a common culprit in the oxidation of both the boronic acid and the Pd(0) catalyst.[2][10]Degas all solvents and the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 20-30 minutes or by using freeze-pump-thaw cycles.[4][11]
Use Peroxide-Free Solvents Ethereal solvents like THF and dioxane can form explosive peroxides upon storage, which are potent oxidants that can poison the catalyst and oxidize the boronic acid.[4]Use freshly distilled or commercially available peroxide-free anhydrous solvents. Test for peroxides before use.
Ensure Inert Atmosphere Maintaining an inert atmosphere throughout the reaction prevents the ingress of atmospheric oxygen.[2]Set up the reaction under a positive pressure of nitrogen or argon. Use Schlenk techniques for reagent transfers if substrates are particularly sensitive.
Protect the Boronic Acid Converting the boronic acid to a more stable ester form, like a pinacol ester, can reduce its susceptibility to oxidation.Consider using the corresponding phenylboronic acid pinacol ester (Ar-Bpin) as the coupling partner.[4]
Issue 3: Presence of High Molecular Weight Impurities (Boroxines)

Q3: I've noticed impurities in my crude product that seem to be related to my phenylboronic acid, possibly a trimer. What is this species, and does it affect my reaction?

A3: This high molecular weight species is likely a boroxine, which is a six-membered ring formed from the dehydration and trimerization of three boronic acid molecules.[12][13] The formation of boroxines is a reversible equilibrium process.[12]

Mechanistic Insight: Phenylboronic acid exists in equilibrium with its corresponding triphenylboroxine.[13] This is a dehydration reaction, so removing water (e.g., by heating or storing over a desiccant) will shift the equilibrium towards the boroxine.[12] Conversely, adding water will hydrolyze the boroxine back to the boronic acid.[12] For many applications, particularly Suzuki-Miyaura couplings performed in aqueous conditions, the boroxine is often still reactive as it can hydrolyze in situ back to the active boronic acid monomer.[13]

Boroxine_Formation cluster_2 Boronic Acid-Boroxine Equilibrium PBA 3 Ar-B(OH)₂ Boroxine Triphenylboroxine (ArBO)₃ PBA->Boroxine - 3 H₂O (Dehydration) Boroxine->PBA + 3 H₂O (Hydrolysis) Water 3 H₂O caption Figure 3. Reversible formation of boroxine from phenylboronic acid.

Sources

Technical Support Center: Optimizing Catalyst Loading for (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to empower you to achieve high-yielding, reproducible, and efficient syntheses with this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What is a good starting palladium catalyst loading for the Suzuki-Miyaura coupling of this compound?

For initial experiments with a new substrate, a catalyst loading in the range of 0.5 to 2.5 mol% is a common starting point.[1] For more challenging couplings, such as those involving sterically hindered substrates, a slightly higher initial loading might be beneficial. However, the ultimate goal is to minimize the catalyst loading to reduce costs and residual palladium in the final product.[2][3] It has been demonstrated that with highly active catalyst systems, loadings can be reduced to as low as 0.000001–0.02 mol %.[4]

Q2: Which palladium source and ligand combination is recommended for this type of substrate?

Given the sterically demanding nature of the 9-phenyl-9H-carbazole moiety, a bulky and electron-rich phosphine ligand is highly recommended. These ligands are known to stabilize the monoligated palladium species, which is a key intermediate in the catalytic cycle, and facilitate the oxidative addition of the aryl halide.[5]

  • Recommended Palladium Sources: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.[6]

  • Recommended Ligands: Buchwald ligands such as SPhos and XPhos, or other bulky, electron-rich phosphines like cataCXium® A, have shown high efficacy in coupling reactions involving sterically hindered and electron-rich substrates.[3][6]

Q3: What are the most suitable bases and solvents for this reaction?

The choice of base and solvent is critical for a successful Suzuki-Miyaura coupling.

  • Bases: For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases such as potassium carbonate (K₂CO₃).[6] The base plays a crucial role in the transmetalation step.[5]

  • Solvents: Aprotic polar solvents are generally preferred. Commonly used solvents include dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF).[6] In some cases, a mixture of an organic solvent with water can be beneficial for dissolving the inorganic base.[7]

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Product

Potential Causes and Solutions:

  • Insufficiently Active Catalyst: The combination of the palladium source and ligand may not be active enough for this specific substrate.

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) in combination with a common palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[3][6] Consider using pre-formed palladium catalysts which can exhibit higher stability and activity.[8]

  • Poor Quality of Boronic Acid: Impurities in the boronic acid can poison the catalyst.[9] this compound can be prone to protodeboronation, especially under acidic conditions or in the presence of moisture.

    • Solution: Ensure the boronic acid is of high purity.[10] Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, which can be purified by chromatography.[11]

  • Inappropriate Base or Solvent: The chosen base may not be strong enough, or the solvent may not be optimal for the reaction.

    • Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[6] Ensure the base is finely powdered and anhydrous. Screen different aprotic polar solvents or solvent/water mixtures.[7]

  • Low Reaction Temperature: Some Suzuki couplings require elevated temperatures to proceed efficiently.

    • Solution: If the reaction is being run at room temperature or a slightly elevated temperature, consider increasing it to 80-100 °C.[6]

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Potential Causes and Solutions:

  • Oxygen in the Reaction Mixture: The Pd(0) active catalyst is sensitive to oxidation.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degas the solvent and reagents thoroughly before starting the reaction.

  • Ligand Degradation: The phosphine ligand can be susceptible to oxidation or other degradation pathways.

    • Solution: Use air-stable ligands or phosphonium salts that generate the active ligand in situ.[8] Ensure the ligand is handled and stored properly.

  • High Reaction Temperature: Prolonged heating at high temperatures can lead to catalyst decomposition.

    • Solution: Optimize the reaction temperature. A highly active catalyst system may allow the reaction to proceed at a lower temperature.[4]

Issue 3: Formation of Side Products (e.g., Homocoupling of Boronic Acid)

Potential Causes and Solutions:

  • Presence of Oxygen: As mentioned above, oxygen can lead to the oxidative homocoupling of the boronic acid.

    • Solution: Rigorous exclusion of oxygen is crucial.

  • Pd(II) Species in the Reaction Mixture: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is slow, the remaining Pd(II) can promote homocoupling.

    • Solution: Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue. Alternatively, the choice of ligand can influence the rate of reduction of the Pd(II) precatalyst.

  • Incorrect Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling.

    • Solution: Carefully control the stoichiometry of the reactants. A slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess should be avoided.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

Reagents and Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • SPhos (2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed dioxane via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.[12]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: High-Throughput Screening for Catalyst Loading Optimization

This protocol describes a small-scale screening approach to efficiently determine the optimal catalyst loading.

Procedure:

  • Prepare a stock solution of the aryl bromide and a separate stock solution of the this compound and base in the chosen solvent.

  • In a series of small reaction vials, add varying amounts of a palladium/ligand stock solution to achieve different catalyst loadings (e.g., 2.0%, 1.0%, 0.5%, 0.1%, 0.05 mol%).

  • Add the substrate and boronic acid/base stock solutions to each vial.

  • Seal the vials, place them in a temperature-controlled shaker, and run the reactions for a set amount of time.

  • Quench the reactions and analyze the conversion and yield in each vial using an internal standard by HPLC or GC.[13] This data-driven approach can rapidly identify the optimal catalyst loading.[2]

Data Presentation

Table 1: Recommended Catalyst Systems for Challenging Suzuki-Miyaura Couplings

Palladium SourceLigandKey Features
Pd(OAc)₂SPhosHighly active for sterically hindered substrates.[3]
Pd₂(dba)₃XPhosExcellent for electron-rich aryl chlorides.[6]
Pd(OAc)₂RuPhosEffective for a broad range of substrates.
CataCXium® A(pre-formed)High efficacy for ortho-substituted anilines.[6]

Table 2: Representative Effect of Catalyst Loading on Reaction Outcome

Catalyst Loading (mol%)Time (h)Conversion (%)Turnover Number (TON)
2.02>9950
1.04>99100
0.5898196
0.12495950
0.0524851700

Note: This is illustrative data. Actual results will vary depending on the specific substrates and reaction conditions.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-B(OR)₂ + Base DiarylPd R-Pd(II)-R' L_n Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 + R-R' caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura reactions.

References

  • Vertex AI Search. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids.
  • Vertex AI Search. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
  • MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki-Heck Coupling Reactions.
  • Benchchem. (2025). Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 3,5-Dibromobenzene-1,2-diamine.
  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • NIH. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • Synthesis. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.

Sources

Technical Support Center: Managing Solubility Issues of Carbazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbazole-based compounds. The unique electronic properties and rigid, planar structure that make carbazoles attractive scaffolds in medicinal chemistry and materials science are also the source of their primary experimental challenge: poor aqueous solubility.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you overcome these solubility hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the common questions and issues encountered during experimental work with carbazole derivatives.

Q1: Why is my carbazole compound poorly soluble in aqueous solutions?

Answer: The low aqueous solubility of carbazole and its derivatives stems directly from its molecular structure. Carbazole is a tricyclic aromatic compound that is fundamentally non-polar and hydrophobic.[1] Its structure consists of two benzene rings fused to a central nitrogen-containing pyrrole ring, resulting in a large, rigid, and planar system.[1][2]

The key contributing factors are:

  • High Crystal Lattice Energy: The planar nature of carbazole molecules allows them to stack efficiently in a solid state, leading to strong intermolecular π-π interactions. This creates a highly stable crystal lattice that requires a significant amount of energy to break apart during dissolution.

  • Hydrophobicity: The large, non-polar surface area of the carbazole core is not amenable to favorable interactions with polar water molecules. Water molecules are highly ordered and interact via strong hydrogen bonds; disrupting this network to accommodate a hydrophobic molecule is energetically unfavorable.

  • Lack of Ionizable Groups: The parent 9H-carbazole is a non-basic compound, meaning it does not readily accept a proton to form a more soluble salt under physiological pH conditions.[2] Unless your derivative has been specifically synthesized to include acidic or basic functional groups, pH modification will have a minimal effect on its solubility.

Q2: My carbazole compound is soluble in DMSO but precipitates when I add it to my aqueous assay buffer or cell culture medium. What's happening and how can I fix it?

Answer: This is a classic and very common problem known as "precipitation upon dilution." Your compound is likely kinetically soluble (or supersaturated) in the intermediate dilution but crashes out as it approaches its true, very low, thermodynamic solubility limit in the high-aqueous-content final medium.

Causality: DMSO is a powerful aprotic polar solvent that is excellent at dissolving carbazoles. However, when you introduce this DMSO stock into an aqueous environment, the DMSO rapidly disperses, and the carbazole molecules are suddenly exposed to water. Unable to form favorable interactions, they aggregate and precipitate out of the solution.

Troubleshooting Strategies:

  • Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally ≤0.5%, and never exceeding 1%) to minimize solvent-induced artifacts and toxicity. This may require making a more dilute stock solution if your compound's potency allows.

  • Use Co-solvents: Instead of diluting directly into the buffer, prepare an intermediate dilution in a mixture containing a less volatile, water-miscible co-solvent like polyethylene glycol 400 (PEG 400) or propylene glycol.[3][4] These can help keep the compound solubilized during the transition to the aqueous phase.

  • Incorporate Surfactants: A small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, in the final assay buffer can form micelles that encapsulate the hydrophobic carbazole, preventing precipitation.[4]

  • Leverage Cyclodextrins: Pre-complexing the carbazole compound with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can dramatically increase its apparent water solubility.[5][6][7] The cyclodextrin's hydrophobic core encapsulates the carbazole, while its hydrophilic exterior interacts with water. (See Protocol 2).

Advanced Solubilization Strategies

When simple formulation adjustments are insufficient, more advanced chemical and formulation strategies are required.

Q3: When should I consider chemical modification versus a formulation-based approach to improve solubility?

Answer: This decision depends on the stage of your research and your ultimate goal. The following decision tree provides a logical framework for choosing the appropriate strategy.

G cluster_0 start Start: Carbazole Compound with Poor Solubility stage What is the development stage? start->stage early Early Stage Discovery (SAR, In Vitro Screening) stage->early Early late Lead Optimization / Preclinical (In Vivo, Formulation Dev.) stage->late Late formulation Formulation Strategies (Non-covalent) early->formulation late->formulation Primary approach chemical Chemical Modification (Covalent) late->chemical If formulation fails or for IV delivery form_opts Co-solvents Cyclodextrins Surfactants Amorphous Dispersions Nanosuspensions formulation->form_opts chem_opts Prodrug Synthesis Salt Formation (if ionizable) Add Polar Groups (MedChem) chemical->chem_opts

Caption: Mechanism of cyclodextrin inclusion complex formation.

Which CD to Choose?

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is often the most effective and is the first choice for screening. Its derivatization prevents the self-aggregation and precipitation that can occur with native β-cyclodextrin, leading to higher solubility enhancement. [7]* Sulfobutylether-β-cyclodextrin (SBE-β-CD): An excellent choice, especially for parenteral formulations, due to its high water solubility and safety profile.

Q5: What is an amorphous solid dispersion and how can it help my compound?

Answer: A solid dispersion (SD) is a system where a poorly soluble drug (like a carbazole) is dispersed within a highly soluble, inert carrier matrix, typically a polymer. [8][9]An amorphous solid dispersion (ASD) is a specific type where the drug exists in a non-crystalline, high-energy amorphous state. [10] Mechanism of Action:

  • Eliminates Crystal Lattice Energy: By preventing the drug from crystallizing, the major energy barrier to dissolution (breaking the crystal lattice) is removed.

  • Enhances Wettability: The hydrophilic polymer carrier improves the wetting of the hydrophobic drug particles.

  • Reduces Aggregation: The polymer molecules keep the drug molecules separated, preventing them from aggregating upon contact with water.

This combination leads to a much faster dissolution rate and can create a supersaturated solution, significantly boosting bioavailability. [11][12]

Data & Protocols

Table 1: Common Solvents for Carbazole Compounds
SolventTypeBoiling Point (°C)Common UseKey Considerations
Dimethyl Sulfoxide (DMSO)Aprotic Polar189High-concentration stock solutions for in vitro assaysCan be toxic to cells at >0.5%; hygroscopic. [1]
N,N-Dimethylformamide (DMF)Aprotic Polar153Stock solutions, organic synthesisLower boiling point than DMSO; toxic.
Tetrahydrofuran (THF)Ethereal66Organic synthesis, some formulationsHighly volatile; can form peroxides.
Methanol / EthanolProtic Polar65 / 78Stock solutions, purificationCarbazole is less soluble than in DMSO but useful for specific applications. [1]
TolueneNon-polar111Organic synthesis, purificationGood solubility for non-polar carbazoles; not for biological assays. [1]
Table 2: Comparison of Key Solubility Enhancement Techniques
TechniqueMechanismTypical Fold IncreaseAdvantagesDisadvantages
Co-solvency Reduces solvent polarity2 - 50Simple, quick for screeningRisk of precipitation on dilution, potential for solvent toxicity. [13]
Cyclodextrin Complexation Encapsulation of drug10 - 1000+High efficiency, low toxicity (HP-β-CD), stabilizes drugCan be expensive, requires specific host-guest fit. [14][15]
Nanosuspension Increases surface area10 - 100High drug loading, applicable to many drugsRequires specialized equipment (homogenizers, mills), stability can be an issue. [16][17]
Amorphous Solid Dispersion Eliminates crystal lattice energy10 - 5000+Significant solubility/dissolution increase, established technologyPhysical instability (recrystallization), requires polymer screening. [10][11]
Prodrug Approach Covalent modificationHighly variableOvercomes fundamental insolubility, enables IV formulationRequires chemical synthesis, potential for altered pharmacology. [18][19]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a lab-scale method to screen for an effective amorphous solid dispersion formulation.

Objective: To prepare a solid dispersion of a carbazole compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • Carbazole compound

  • Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both the drug and the polymer.

  • Rotary evaporator

  • Mortar and pestle

G cluster_0 start Start step1 1. Dissolution Dissolve Carbazole Compound and Polymer (e.g., 1:4 w/w) in a common volatile solvent. start->step1 step2 2. Solvent Evaporation Remove solvent under vacuum using a rotary evaporator to form a thin film. step1->step2 step3 3. Drying Further dry the film under high vacuum to remove all residual solvent. step2->step3 step4 4. Processing Scrape the solid mass. Grind into a fine powder using a mortar and pestle. step3->step4 end End: Amorphous Solid Dispersion Powder step4->end

Caption: Workflow for preparing an amorphous solid dispersion.

Methodology:

  • Preparation: Weigh the carbazole compound and the selected polymer. A typical starting drug-to-polymer ratio is 1:4 (w/w).

  • Dissolution: Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure a clear solution is formed. [9]3. Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, glassy film is formed on the flask wall.

  • Drying: Place the flask under high vacuum for 12-24 hours to ensure complete removal of any residual solvent.

  • Harvesting: Carefully scrape the solid material from the flask.

  • Processing: Gently grind the collected solid into a fine powder using a mortar and pestle.

  • Characterization (Recommended): Confirm the amorphous nature of the dispersion using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Test the dissolution rate of the resulting powder compared to the crystalline drug.

References

  • Carbazole - Solubility of Things. (n.d.). Solubility of Things. [Link]

  • Martín, A., et al. (2011). Measurement and Modeling of the Solubility of 9H-Carbazole in Sub- and Supercritical Propane. Journal of Chemical & Engineering Data, 56(5), 2097–2102. [Link]

  • Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. (n.d.). ResearchGate. [Link]

  • Wang, S., et al. (2020). Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. European Journal of Medicinal Chemistry, 191, 112181. [Link]

  • Measurement and Modeling of the Solubility of 9H-Carbazole in Sub- and Supercritical Propane. (n.d.). ResearchGate. [Link]

  • Techniques For Increasing Solubility: A Review Of Conventional And New Strategies. (n.d.). Preprints.org. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (2019). Journal of Drug Delivery and Therapeutics, 9(2), 436-443. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Jadhav, S. P., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]

  • SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS. (n.d.). ResearchGate. [Link]

  • Dixit, A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175. [Link]

  • Das, S., & Gautom, T. (2017). Properties, environmental fate and biodegradation of carbazole. 3 Biotech, 7(2), 143. [Link]

  • López-Nicolás, J. M., et al. (2020). Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes. Molecules, 25(20), 4839. [Link]

  • Chen, Y., et al. (2020). Design, synthesis, and evaluations of the antiproliferative activity and aqueous solubility of novel carbazole sulfonamide derivatives as antitumor agents. Bioorganic Chemistry, 99, 103766. [Link]

  • Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. [Link]

  • AmorSol® - Amorphous Solid Dispersion Technology. (n.d.). Ascendia Pharma. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS. (n.d.). ResearchGate. [Link]

  • da Silva, A. D., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]

  • Chen, Y., et al. (2017). Novel carbazole sulfonamide derivatives of antitumor agent: Synthesis, antiproliferative activity and aqueous solubility. Bioorganic & Medicinal Chemistry Letters, 27(2), 226-231. [Link]

  • Prodrug strategies to overcome poor water solubility. (n.d.). ResearchGate. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(5), 1-8. [Link]

  • Afrin, A., & Swamy, C. A. (2025). Structural modulations: unraveling the impact of benzothiazole positions on the optical properties of carbazole–cyanostilbenes. CrystEngComm. [Link]

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Technical Support Center: Storage and Handling of Air-Sensitive Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for boronic acids. As a senior application scientist, I've seen brilliant experiments hampered by the subtle yet critical nuances of handling these versatile reagents. While many boronic acids are relatively stable, a significant number, particularly heteroaromatic and electronically distinct derivatives, are sensitive to air and moisture.[1][2] This guide is structured to provide you not just with protocols, but with the underlying chemical principles to empower you to troubleshoot and optimize your own workflows.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common inquiries regarding the day-to-day storage and handling of boronic acids.

Q1: Why are some boronic acids considered "air-sensitive"?

A1: The sensitivity of boronic acids stems from three primary degradation pathways that can be initiated or accelerated by exposure to air (oxygen and moisture):

  • Oxidative Deboronation: The boron atom's empty p-orbital is susceptible to attack by oxygen, leading to a C-B bond cleavage that replaces the boronic acid group with a hydroxyl group (-OH).[3][4] This is a major pathway for decomposition and results in the formation of an alcohol or phenol byproduct.[4]

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, where a proton (often from water) replaces the -B(OH)₂ group with a hydrogen atom.[5] This side reaction is a frequent cause of yield loss in cross-coupling reactions and can be accelerated by harsh basic conditions, elevated temperatures, and the presence of moisture.[5][6]

  • Anhydride Formation (Boroxine Synthesis): In the absence of water, three boronic acid molecules can undergo dehydration to form a stable, six-membered cyclic trimer called a boroxine.[7][8][9] While this is a reversible process, and boroxines are often competent in cross-coupling reactions, the conversion alters the reagent's molecular weight and stoichiometry.[10][11] Many commercially available aryl boronic acids exist as a mixture of the free acid and the boroxine anhydride.

Q2: What are the ideal storage conditions for solid boronic acids?

A2: Proper storage is the first line of defense against degradation. The goal is to minimize exposure to heat, light, oxygen, and moisture.

ConditionRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidative degradation and minimizes exposure to atmospheric moisture.[12][13]
Temperature Store in a refrigerator or freezer (-20°C to 4°C).Slows the rate of all decomposition pathways. Allow the container to warm to room temperature in a desiccator before opening to prevent condensation.[13]
Container Use airtight, opaque containers.Protects from moisture ingress and light-induced degradation.[14] For highly sensitive solids, storage in a glovebox is ideal.[15]
Moisture Store in a desiccator or dry environment.Boronic acids are hygroscopic and can absorb moisture, which leads to clumping and protodeboronation.[14][16]

Q3: My boronic acid looks clumpy/discolored. Is it still usable?

A3: Clumping is often a sign of moisture absorption.[14] Discoloration may indicate oxidation or other impurities. While the reagent might still be viable, its purity is compromised. It is highly recommended to perform a purity check (e.g., by NMR) before use. For critical applications, using a fresh, properly stored batch is the safest option. If you suspect boroxine formation, be aware that the molecular weight will be different from the monomeric boronic acid, which must be accounted for when weighing.

Part 2: Troubleshooting Guide - Addressing Experimental Failures

When reactions don't proceed as expected, the boronic acid is a common suspect. This section provides a logical framework for diagnosing and solving these issues.

Q4: My Suzuki-Miyaura coupling reaction has a low or no yield. What's the first thing to check regarding my boronic acid?

A4: When a Suzuki coupling fails, reagent integrity and reaction setup are the primary areas to investigate.[17]

  • Assess Boronic Acid Quality: Was the boronic acid old or improperly stored? Protodeboronation is a major culprit for low yields, effectively destroying your nucleophile before it can couple.[5][6] Consider that some boronic acids, like 2-pyridyl derivatives, are notoriously unstable and can decompose on the benchtop in days.[18]

  • Review Your Handling Technique: Did you weigh the boronic acid in the open air? Even brief exposure can be detrimental for highly sensitive substrates. Use of an inert atmosphere glovebox or proper Schlenk line technique is critical.[15][19]

  • Check for Incompatible Conditions: Are you using harsh basic conditions or high temperatures for an extended period? Electron-deficient or heteroaromatic boronic acids are particularly prone to decomposition under these conditions.[6] Consider using milder bases (e.g., K₃PO₄, Cs₂CO₃) or protecting the boronic acid as a more stable derivative like a MIDA ester or trifluoroborate salt.[2][6]

Q5: I'm observing a significant amount of a side product that corresponds to the protodeboronated starting material. How can I prevent this?

A5: Observing the product of protodeboronation is a clear sign that your boronic acid is decomposing faster than it is coupling.[5]

  • Use a More Stable Derivative: For notoriously unstable boronic acids, convert them to air-stable MIDA boronates or potassium trifluoroborate salts.[2][18] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the sensitive free acid low and minimizing decomposition.[2]

  • Optimize Reaction Conditions:

    • Minimize Water: While a small amount of water can be beneficial in some Suzuki couplings, excess water can promote protodeboronation.[6] Ensure you are using properly dried and degassed solvents.[17]

    • Lower Temperature: Run the reaction at the lowest temperature that affords a reasonable rate.[6]

    • Choose a Milder Base: Strong bases can accelerate decomposition. Consider switching from hydroxides to carbonates or phosphates.[6]

  • Ensure an Inert Atmosphere: Oxygen can lead to catalyst decomposition and side reactions like homocoupling, which can indirectly allow more time for protodeboronation to occur.[11][17] Rigorous degassing of solvents and maintaining a positive pressure of inert gas is essential.[6][20]

Q6: My reaction mixture turned dark immediately after adding the palladium catalyst, and I see homocoupling of my boronic acid. What happened?

A6: A rapid color change to dark brown or black often indicates palladium black formation (catalyst death). This, along with boronic acid homocoupling, points to the presence of oxygen in your reaction system.[11][17]

  • Cause: If you are using a Pd(II) precatalyst, it must first be reduced to the active Pd(0) species.[11] In the presence of oxygen, this process can be disrupted. Oxygen can also oxidize the active Pd(0) catalyst, rendering it inactive. Furthermore, oxygen promotes the oxidative homocoupling of two boronic acid molecules.[11]

  • Solution: The remedy is meticulous exclusion of air. Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas.[20][21] Solvents must be rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with argon or nitrogen for an extended period.[19] Maintain a positive pressure of inert gas throughout the entire setup and reaction time, often visualized with an oil bubbler.[20][21]

Visualizing the Problem: Degradation Pathways

The following diagram illustrates the two most common degradation pathways for air-sensitive boronic acids that compete with the desired cross-coupling reaction.

G cluster_0 Desired Reaction cluster_1 Degradation Pathways BA R-B(OH)₂ (Boronic Acid) Product R-Ar (Coupled Product) BA->Product  Pd Catalyst,  Base Oxidation R-OH (Phenol/Alcohol) BA->Oxidation O₂ (Air) Protodeboronation R-H (Deboronated Byproduct) BA->Protodeboronation H₂O, Base, Heat ArX Ar-X (Aryl Halide) ArX->Product caption Fig 1. Competing reactions for a boronic acid.

Caption: Fig 1. Competing reactions for a boronic acid.

Part 3: Key Experimental Protocols

Adherence to proper technique is non-negotiable when working with sensitive reagents.

Protocol 1: Weighing and Transferring an Air-Sensitive Solid Boronic Acid

This protocol assumes the use of a Schlenk line, a standard apparatus for handling air-sensitive compounds.[15]

  • Glassware Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar overnight at >125°C.[20][21] Assemble the flask while hot and immediately attach it to a Schlenk line.

  • Establish Inert Atmosphere: Perform at least three "evacuate-refill" cycles. To do this, carefully open the flask to the vacuum line to remove the air, then backfill with a positive pressure of inert gas (Argon or Nitrogen).[15][19]

  • Weighing: If a glovebox is available, weigh the solid directly into the flask inside the glovebox.[15] If not, quickly weigh the solid in a vial on a laboratory balance.

  • Transfer: With the Schlenk flask under a strong positive pressure of inert gas (you should feel gas flowing out of the joint), briefly remove the stopper and quickly add the weighed solid to the flask using a powder funnel.

  • Re-establish Inert Atmosphere: Immediately restopper the flask and perform one more evacuate-refill cycle to remove any air that entered during the transfer. The reagent is now ready for solvent addition.

Protocol 2: Degassing Reaction Solvents

Dissolved oxygen is a common source of reaction failure.[17] Choose one of the following methods.

Method A: Freeze-Pump-Thaw (Most Rigorous)

  • Place the solvent in a robust Schlenk flask (no more than half full) with a stir bar.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the flask to a high-vacuum line for 5-10 minutes to remove gases from the headspace.

  • Thaw: Close the valve to the vacuum line and thaw the solvent in a room temperature water bath. You may see bubbling as dissolved gases are released.

  • Repeat this cycle at least three times for maximum effect.[19]

Method B: Inert Gas Sparging (Faster, Less Rigorous)

  • Add the solvent to a flask that has been purged with inert gas.

  • Insert a long needle or cannula connected to an inert gas line, ensuring the tip is submerged below the solvent surface.

  • Insert a second, shorter "vent" needle that does not touch the solvent.

  • Bubble the inert gas through the solvent vigorously for at least 30 minutes.[22]

Visualizing the Workflow: Troubleshooting a Failed Suzuki Coupling

This decision tree provides a logical path for diagnosing issues when a reaction involving a sensitive boronic acid fails.

G start Low Yield in Suzuki Coupling q1 Was the Boronic Acid (BA) properly stored? start->q1 a1_no Discard and use a fresh, properly stored batch. Re-run reaction. q1->a1_no No a1_yes BA storage is likely OK. Proceed to next check. q1->a1_yes Yes q2 Was an inert atmosphere rigorously maintained? (Dried glassware, degassed solvent) a1_yes->q2 a2_no Improve inert atmosphere technique. (Oven-dry glassware, use F-P-T degassing). Re-run reaction. q2->a2_no No a2_yes Atmosphere is likely OK. Proceed to next check. q2->a2_yes Yes q3 Is protodeboronation or homocoupling observed (by LCMS/NMR)? a2_yes->q3 a3_yes BA is decomposing. Use milder base, lower temp, or use a stable derivative (MIDA ester, trifluoroborate). q3->a3_yes Yes a3_no BA integrity seems OK. Check other parameters: Catalyst activity, base, solvent, aryl halide reactivity. q3->a3_no No

Caption: Fig 2. A decision tree for troubleshooting Suzuki coupling reactions.

References

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).Journal of Pharmaceutical Sciences.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids.BenchChem.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3).ChemistryViews.
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.The Chemical Society of Japan.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids.BenchChem.
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
  • How to Store Boric Acid.Lab Alley.
  • Boronic acid - Wikipedia.Wikipedia.
  • Understanding Boronic Acids: Properties, Handling, and Sourcing.Combi-Blocks.
  • Handling air-sensitive reagents AL-134.MIT.
  • Working with air and moisture sensitive compounds.Molecular Inorganic Chemistry.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds.Wipf Group - University of Pittsburgh.
  • Bor
  • Protodeboron
  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.HETEROCYCLES.
  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.Journal of the American Chemical Society.
  • Boronic acid with high oxidative stability and utility in biological contexts.PNAS.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • The background and radical generation pathways involving boronic acid (derivatives).
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boron
  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm.PMC - NIH.
  • A Water-Stable Boron
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Why am I getting low yield for my Suzuki coupling reaction?Reddit.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134.Sigma-Aldrich.
  • Boronic Acids & Deriv
  • Storage of air and temperature sensitive reagents.Chemistry Stack Exchange.

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Technical Support Hub: Characterization of Complex Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with complex carbazole derivatives. The unique electronic properties, structural rigidity, and high thermal stability of carbazoles make them exceptional candidates for applications ranging from organic electronics to pharmaceuticals.[1] However, these same characteristics—planarity, electron-rich nature, and potential for strong intermolecular interactions—present significant hurdles during analytical characterization.

This guide provides in-depth, troubleshooting-focused advice in a direct question-and-answer format. It is designed to not only solve common experimental issues but also to explain the underlying scientific principles, empowering you to build robust, self-validating analytical methods.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Challenges

The planarity and electron-rich nature of the carbazole core can lead to strong π-π stacking and aggregation in solution, even at low concentrations. This phenomenon is a primary cause of many NMR-related issues, leading to data that can be difficult to interpret.

Frequently Asked Questions & Troubleshooting

Question: Why are the proton (¹H) NMR signals for my carbazole derivative extremely broad and poorly resolved?

Answer: This is the most common issue encountered with carbazole derivatives and typically stems from one or more of the following causes:

  • Molecular Aggregation: Complex carbazoles, especially those with large, planar aromatic surfaces, tend to stack in solution. This aggregation restricts molecular tumbling, leading to shorter relaxation times and significant line broadening.[2] The effect is often concentration-dependent.

  • Low Solubility: If the compound is not fully dissolved, you are analyzing a heterogeneous mixture, which results in very broad signals and a poor signal-to-noise ratio.[2]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts (like palladium, copper, or iron) or other sources can cause severe line broadening.

  • Intermediate Chemical Exchange: If your molecule has conformers (rotamers) that are slowly interconverting on the NMR timescale, the corresponding signals can broaden or even disappear.

Troubleshooting Protocol for Broad NMR Signals

Here is a systematic approach to diagnose and resolve the issue:

  • Dilution Study: Acquire spectra at progressively lower concentrations. If aggregation is the cause, you should observe significant signal sharpening as the concentration decreases.

  • Solvent Change: Solvents play a critical role. If you are using a non-polar solvent like CDCl₃, switch to a more polar, coordinating solvent like DMSO-d₆, DMF-d₇, or even benzene-d₆.[2][3] These solvents can disrupt π-π stacking interactions.[3]

  • Variable Temperature (VT) NMR: Increase the temperature of your NMR experiment (e.g., from 25°C to 50°C, 80°C, or higher). Higher temperatures increase molecular tumbling and can break up aggregates, leading to sharper signals.[4] It can also accelerate conformational exchange, potentially sharpening those signals as well.

  • Filtration: To rule out paramagnetic particulate matter, dissolve your sample in a suitable solvent, filter it through a small plug of Celite or a syringe filter directly into a clean NMR tube, and then remove the solvent. Re-dissolve in fresh deuterated solvent for analysis.

  • Acidification: For nitrogen-containing compounds exhibiting isomerization or tautomerism, adding a trace amount of acid (like trifluoroacetic acid) can sometimes sharpen signals by catalyzing the exchange to a rate that is fast on the NMR timescale.[5]

G start Start: Broad ¹H NMR Signals Observed check_sol Is Compound Fully Soluble? start->check_sol action_sol Action: - Try different solvent (DMSO-d₆, DMF-d₇) - Gently warm and sonicate check_sol->action_sol No check_conc Is Signal Sharpening Concentration-Dependent? check_sol->check_conc Yes action_sol->check_sol action_conc Action: - Acquire spectra at lower concentrations check_conc->action_conc Unsure is_agg Primary Cause Likely: Molecular Aggregation check_conc->is_agg Yes vt_nmr Action: - Perform Variable Temperature (VT) NMR - Increase temperature (e.g., 25°C → 80°C) check_conc->vt_nmr No action_conc->check_conc is_agg->vt_nmr check_vt Did High Temp Sharpen Signals? vt_nmr->check_vt is_exchange Cause may involve: Slow Conformational Exchange check_vt->is_exchange Yes, significantly check_para Could Paramagnetic Impurities Be Present? check_vt->check_para No / Marginally end_resolved Issue Resolved: Sharp Signals Obtained is_exchange->end_resolved action_para Action: - Filter sample through Celite/silica plug - Use chelating agents if necessary check_para->action_para Yes end_unresolved Issue Persists: Consider Structural Isomers or Degradation check_para->end_unresolved No action_para->end_resolved

Section 2: Mass Spectrometry (MS)

Identifying the correct molecular ion and interpreting the fragmentation of complex carbazoles can be non-trivial. Their stability can make fragmentation difficult, while their ionization behavior can be unpredictable.

Frequently Asked Questions & Troubleshooting

Question: I am struggling to get a clear molecular ion peak for my high molecular weight carbazole derivative. Should I use ESI, APCI, or MALDI?

Answer: The choice of ionization technique is critical and depends on the specific properties of your molecule (polarity, molecular weight, and thermal stability).

  • Electrospray Ionization (ESI): This is the most common starting point and works well for polar to moderately polar carbazole derivatives that can be protonated or form adducts.[6][7] However, for very non-polar, large systems, ESI can be inefficient. A unique challenge with carbazoles in ESI is the potential for competing ionization processes, where you might see both the expected protonated molecule [M+H]⁺ and a radical cation M⁺•.[7][8] The relative intensity of these can be influenced by operating parameters, making spectra confusing.[7]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better for less polar compounds than ESI.[8] It involves a gas-phase ionization process and is less prone to the radical cation formation seen in ESI for carbazoles, often giving a cleaner [M+H]⁺ spectrum.[7]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): For very large, non-volatile, or aggregation-prone carbazole derivatives (e.g., oligomers, dendrimers), MALDI is often the best choice.[9][10] It is a soft ionization technique that analyzes the sample from a solid matrix, minimizing solution-phase aggregation issues. It typically produces singly charged ions [M]⁺ or [M+H]⁺, which simplifies spectral interpretation for high-mass compounds.[9]

Data Summary: Ionization Technique Selection Guide

Technique Best Suited For... Common Adducts Potential Issues
ESI Polar to moderately polar, soluble compounds. Good for LC-MS.[11][M+H]⁺, [M+Na]⁺Competing M⁺• formation[7], poor ionization for non-polar molecules.
APCI Non-polar to moderately polar compounds. Good for LC-MS.[8][M+H]⁺Requires thermal stability; less suitable for very large biomolecules.
MALDI High MW, non-volatile, or poorly soluble compounds (polymers, dendrimers).[9][M]⁺•, [M+H]⁺, [M+Na]⁺Matrix interference in low mass range (<500 Da)[11], not easily coupled to LC.

Question: My carbazole derivative does not fragment easily, making it hard to confirm the structure. How can I induce more informative fragmentation?

Answer: The rigid, aromatic nature of carbazoles makes them very stable, often requiring higher collision energy (in Collision-Induced Dissociation, CID) to achieve fragmentation.[6] Common initial fragmentation patterns involve the loss of small, stable molecules like water or carbon monoxide if carbonyl groups are present.[6]

Protocol for Optimizing MS/MS Fragmentation

  • Select the Right Precursor Ion: If both [M+H]⁺ and M⁺• are present, analyze their fragmentation patterns separately. Radical cations often fragment differently and can provide complementary structural information.

  • Increase Collision Energy: Systematically ramp up the collision energy (CID, HCD) in your MS/MS experiment. Start low and increase in steps until you see a good distribution of fragment ions without completely obliterating the precursor.

  • Use Tandem MS (MSⁿ): Isolate a primary fragment ion and subject it to another round of fragmentation (MS³). This can help to piece together the structure sequentially.[6]

  • Consider Different Dissociation Techniques: If available, explore techniques other than CID. For example, Electron Transfer Dissociation (ETD) can be useful for molecules with sites that can accept an electron, providing different fragmentation pathways.

Section 3: Chromatographic Analysis (HPLC/UPLC)

Achieving good peak shape and resolving closely related isomers are the primary chromatographic challenges for complex carbazoles. Their flat structure and electron-rich nature can cause problematic secondary interactions with the stationary phase.

Frequently Asked Questions & Troubleshooting

Question: My carbazole compound shows significant peak tailing on a standard C18 column. What is the cause and how can I fix it?

Answer: Peak tailing for carbazole derivatives on reversed-phase columns is almost always due to secondary interactions between the basic nitrogen of the carbazole ring and acidic residual silanol groups on the silica surface of the stationary phase.[12][13] This is a chemical interaction, not a physical one.[14]

Strategies to Eliminate Peak Tailing:

  • Lower the Mobile Phase pH: The most effective way to stop this interaction is to suppress the ionization of the silanol groups by lowering the mobile phase pH.[12] Adding a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%) to the mobile phase will protonate the silanols, minimizing their interaction with the basic analyte.[15][16]

  • Use a Modern, End-Capped Column: Choose a high-purity silica column that is thoroughly end-capped. End-capping uses a small silylating agent to block the majority of residual silanols, but it is never 100% effective.[12] Columns with low silanol activity are specifically designed to minimize these interactions.[17]

  • Consider a Different Stationary Phase: If tailing persists, a phenyl-hexyl or a polar-embedded phase may provide alternative selectivity and better peak shape. For separating isomers, specialized stationary phases based on carbazole itself have shown excellent shape selectivity.[18]

G start Start: Peak Tailing Observed in HPLC check_neutral Inject a Neutral Compound (e.g., Toluene). Does it tail? start->check_neutral is_physical Problem is Physical: - Check for voids in column - Check for extra-column dead volume check_neutral->is_physical Yes is_chemical Problem is Chemical: Secondary Silanol Interactions check_neutral->is_chemical No action_ph Action 1: Modify Mobile Phase - Add 0.1% Formic Acid or TFA - Lower pH to 2.5-3.0 is_chemical->action_ph check_ph Did lowering pH improve peak shape? action_ph->check_ph action_column Action 2: Change Column - Use a modern, fully end-capped column - Try a phenyl-hexyl or polar-embedded phase check_ph->action_column No / Partially end_resolved Issue Resolved: Symmetrical Peak Achieved check_ph->end_resolved Yes end_revisit Peak shape improved but not perfect. Consider column + mobile phase optimization. action_column->end_revisit

Question: How can I develop a method to separate positional isomers of my substituted carbazole?

Answer: Separating positional isomers is challenging because they often have very similar polarities. Success depends on exploiting subtle differences in their shape and interaction with the stationary phase.

Method Development Strategy for Isomer Separation:

  • Optimize the Organic Modifier: Acetonitrile and methanol interact differently with analytes. Acetonitrile is aprotic, while methanol is protic and can act as a hydrogen bond donor/acceptor. Screen gradients with both solvents, as this can dramatically alter selectivity.

  • Change the Stationary Phase: A standard C18 may not be sufficient. A phenyl-based column can provide π-π interactions that help differentiate isomers based on their shape and electron distribution.

  • Adjust the Temperature: Running the column at different temperatures (e.g., 25°C vs. 40°C) alters the viscosity of the mobile phase and the kinetics of interaction, which can sometimes be enough to resolve closely eluting peaks.[15]

  • Use Chiral Stationary Phases (for enantiomers): If you are trying to separate enantiomers, a chiral stationary phase is required. Screening columns with different chiral selectors (e.g., polysaccharide-based) is the standard approach.[19]

Section 4: Thermal and Morphological Analysis

For carbazoles intended for materials science applications (e.g., OLEDs), understanding their thermal stability, glass transition temperature (T_g), and melting point (T_m) is crucial.[20][21]

Frequently Asked Questions & Troubleshooting

Question: What is the difference between DSC and TGA, and which one do I need for my carbazole material?

Answer: Both are thermal analysis techniques, but they measure different properties.[22] You often need both to get a complete picture.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[23] It tells you about thermal stability and decomposition. The output is a curve showing mass loss versus temperature. The decomposition temperature (T_d) is often reported as the temperature at which 5% weight loss occurs.[24]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[23] It detects thermal events like melting (endothermic), crystallization (exothermic), and the glass transition (a change in heat capacity).[25] This is critical for understanding the material's amorphous or crystalline nature and its processing window.[26]

Data Summary: Interpreting Thermal Analysis Data

ParameterTechniqueWhat It Tells YouImportance for Carbazoles
T_d (Decomposition Temp.) TGAThe temperature at which the material begins to chemically degrade.Defines the upper limit of thermal stability for device fabrication and operation.[24]
T_g (Glass Transition Temp.) DSCThe temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery state.A high T_g is desirable for morphological stability in thin films for OLEDs.[21]
T_m (Melting Temp.) DSCThe temperature at which a crystalline solid melts into a liquid.Indicates the purity and crystalline nature of the material.
T_c (Crystallization Temp.) DSCThe temperature at which an amorphous material crystallizes upon heating or cooling.Important for controlling the morphology and avoiding device failure due to crystallization.

Question: I am finding it impossible to grow single crystals of my carbazole derivative for X-ray diffraction (XRD). What can I do?

Answer: Growing high-quality single crystals of complex, planar organic molecules is notoriously difficult due to their tendency to form multiple polymorphs or precipitate as microcrystalline powder.[27] Patience and systematic screening are key.

Protocol for Single Crystal Growth

  • Ensure High Purity: This is the most critical factor. Impurities can act as nucleation sites, leading to rapid precipitation instead of slow crystal growth. Purify your compound meticulously, for example, by column chromatography followed by recrystallization or sublimation.

  • Systematic Solvent Screening: The slow evaporation method is a good starting point.[28] Create saturated or near-saturated solutions of your compound in a variety of solvents with different polarities and boiling points (e.g., hexane, ethyl acetate, dichloromethane, toluene, methanol).

  • Solvent/Anti-Solvent Diffusion: Dissolve your compound in a good solvent. In a separate, larger vial, place a poor solvent (an "anti-solvent") in which your compound is insoluble. Carefully layer the solution of your compound on top of the anti-solvent. Crystals will form slowly at the interface. A variation is vapor diffusion, where the anti-solvent is in the larger vial and its vapor slowly diffuses into the vial containing your compound's solution.

  • Control the Environment: Place your crystallization vials in a location that is free from vibrations and has a stable temperature.[28] Slow evaporation over days or weeks is often required.[28]

References

  • SIELC Technologies. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2.... Available from: [Link]

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  • Atanasova, M., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 433-438. Available from: [Link]

  • Deng, H., et al. (2015). Two Competing Ionization Processes in Electrospray Mass Spectrometry of Indolyl Benzo[b]carbazoles: Formation of M⁺• Versus [M + H]⁺. Rapid Communications in Mass Spectrometry, 29(3), 263-268. Available from: [Link]

  • Salinas-Luna, J., & Mentado-Morales, J. (2022). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Polymer Science: Peer Review Journal, 3(1). Available from: [Link]

  • ResearchGate. Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+ | Request PDF. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. Available from: [Link]

  • ACS Publications. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Omega. Available from: [Link]

  • Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. Available from: [Link]

  • Semantic Scholar. Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. Available from: [Link]

  • Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C, 11(30), 10023-10057. Available from: [Link]

  • ACS Applied Polymer Materials. (2023). Thermal and Dielectric Stability of Functional Photo-cross-linkable Carbazole-Modified Polypropylene. Available from: [Link]

  • National Institutes of Health. Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Available from: [Link]

  • ResearchGate. Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC. Available from: [Link]

  • ResearchGate. When is it recommended to use ESI and when MALDI?. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • ResearchGate. Perspective on Carbazole-Based Compounds as Organic Emitters and Hosts in TADF Applications. Available from: [Link]

  • ResolveMass Laboratories Inc. DSC vs TGA: A Simple Comparison Guide. Available from: [Link]

  • MDPI. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules, 26(16), 4966. Available from: [Link]

  • Creaser, C. S., et al. (2007). Comparison of MALDI to ESI on a triple quadrupole platform for pharmacokinetic analyses. Analitical Chemistry, 79(23), 9000-9006. Available from: [Link]

  • AUB ScholarWorks. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Available from: [Link]

  • Particle Technology Labs. What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Available from: [Link]

  • Universal Lab. DSC vs TGA analysis. Available from: [Link]

  • RSC Publishing. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Available from: [Link]

  • Axion Labs. HPLC Peak Tailing. Available from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available from: [Link]

  • LCGC International. A Convenient Alternative to MALDI and ESI. Available from: [Link]

  • ResearchGate. MALDI or ESI which is suitable for small molecules?. Available from: [Link]

  • ResearchGate. Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at.... Available from: [Link]

  • Singh, N. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB. YouTube. Available from: [Link]

  • ResearchGate. Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiated carbazole separation. Available from: [Link]

  • Journal of Materials Chemistry C. Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Pharmacia. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Available from: [Link]

  • Concepts in Magnetic Resonance Part A. Common problems and artifacts encountered in solution‐state NMR experiments. Available from: [Link]

  • Semantic Scholar. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Available from: [Link]

  • Reddit. NMR Peak Broadening : r/Chempros. Available from: [Link]

  • Lund University Publications. Improving Resolution In NMR In The Presence of Microcarriers Using Holmium-DOTA. Available from: [Link]

  • Research Square. Understanding theinteraction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole sep. Available from: [Link]

  • MDPI. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Molecules, 23(3), 705. Available from: [Link]

  • Taylor & Francis Online. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Available from: [Link]

  • ResearchGate. Is there a way to increase the resolution in proton nmr for the paramagnetic transition metal complexes?. Available from: [Link]

  • National Institutes of Health. Crystal structure, Hirshfeld surface and photo-physical analysis of 2-nitro-3-phenyl-9 H-carbazole. Available from: [Link]

  • MDPI. 1-(4-Fluorobenzoyl)-9H-carbazole. Available from: [Link]

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Technical Support Center: Scale-Up Synthesis of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a smooth and successful scale-up of this valuable compound. As a crucial intermediate in the synthesis of materials for organic electronics, such as OLEDs, the purity and consistent production of this boronic acid are paramount.[1][2]

I. Synthetic Strategy Overview

The most common and scalable synthetic approach to this compound involves a two-step sequence:

  • Synthesis of the Aryl Bromide Precursor: Preparation of 3-bromo-9-phenyl-9H-carbazole.

  • Borylation: Conversion of the aryl bromide to the corresponding boronic acid.

This guide will be structured around these two key stages, addressing potential challenges and providing practical solutions for each.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this boronic acid?

A1: The primary safety concerns are associated with the borylation step, especially if a lithiation-borylation route is chosen. Organolithium reagents like n-butyllithium are highly pyrophoric and react violently with moisture.[3][4] Large-scale reactions require rigorous inert atmosphere techniques, careful temperature control to manage exothermic events, and appropriate personal protective equipment (PPE).[5][6] A thorough process safety review, including calorimetry studies, is highly recommended before any large-scale campaign.

Q2: Which borylation method is more suitable for scale-up: lithiation-borylation or a palladium-catalyzed Miyaura borylation?

A2: The choice depends on your facility's capabilities and cost considerations.

  • Lithiation-borylation is often high-yielding but involves cryogenic temperatures (-78 °C) and the handling of pyrophoric organolithium reagents, which can be challenging and costly to implement at scale.[7]

  • Miyaura borylation using a palladium catalyst and a boron source like bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron is generally considered safer and more operationally straightforward for large-scale production.[8][9] However, catalyst cost, removal of palladium residues, and management of impurities from side reactions are key considerations.[8]

Q3: What are the common impurities I should expect?

A3: Common impurities can arise from both stages of the synthesis. In the synthesis of the aryl bromide precursor, you might encounter regioisomers or unreacted starting materials. During borylation, potential impurities include:

  • Homocoupling byproducts: Formation of a biaryl from the starting aryl bromide.[8]

  • Protodeborylation: Replacement of the boronic acid group with a hydrogen atom, leading to the formation of 9-phenyl-9H-carbazole.

  • Residual palladium: If a Miyaura borylation is performed.

  • Boronic anhydride/trimer formation: Boronic acids can dehydrate to form anhydrides, which can affect reactivity and analysis.

Q4: How can I effectively purify the final product at a large scale?

A4: Due to the relatively non-polar and crystalline nature of the product, crystallization is the preferred method for large-scale purification.[10] Column chromatography is generally not economically viable for large quantities. A well-designed crystallization process can effectively remove most impurities.[11][12]

III. Troubleshooting Guide

Part 1: Synthesis of 3-bromo-9-phenyl-9H-carbazole

This precursor is typically synthesized via the bromination of 9-phenyl-9H-carbazole or by a coupling reaction between 3-bromocarbazole and a phenylating agent.[10][13]

Issue 1: Low yield in the bromination of 9-phenyl-9H-carbazole.

  • Possible Cause: Over-bromination leading to the formation of di- or tri-brominated species, or incomplete reaction.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide). Use of a slight excess may be necessary, but large excesses should be avoided.

    • Temperature Control: Maintain a consistent and low reaction temperature to improve selectivity.[10]

    • Slow Addition: Add the brominating agent slowly and portion-wise to the solution of 9-phenyl-9H-carbazole to avoid localized high concentrations.

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction once the starting material is consumed and before significant over-bromination occurs.

Issue 2: Difficulty in removing unreacted starting materials or regioisomers.

  • Possible Cause: Similar solubility profiles of the product and impurities.

  • Troubleshooting Steps:

    • Recrystallization: Develop a robust recrystallization procedure. Screen various solvent systems (e.g., ethanol, methanol, xylene, ethyl acetate, or mixtures thereof) to find conditions where the desired product has significantly lower solubility than the impurities at a lower temperature.[10][14]

    • Slurry Wash: If recrystallization is not effective, a slurry wash of the crude product in a solvent that selectively dissolves the impurities can be a viable alternative.

Part 2: Borylation of 3-bromo-9-phenyl-9H-carbazole

This section covers both the lithiation-borylation and Miyaura borylation routes.

G cluster_0 Lithiation-Borylation Workflow A Start: 3-bromo-9-phenyl-9H-carbazole in THF B Cool to -78 °C under Inert Atmosphere A->B C Slow Addition of n-BuLi B->C D Lithiation (Formation of Aryllithium) C->D E Addition of Trialkyl Borate (e.g., B(OiPr)₃) D->E F Formation of Boronate Ester E->F G Warm to Room Temperature F->G H Aqueous Acidic Work-up G->H I Isolation of Crude Boronic Acid H->I J Purification (Crystallization) I->J K Final Product J->K

Caption: Workflow for Lithiation-Borylation.

Issue 3: Incomplete conversion of the aryl bromide.

  • Possible Cause: Inactive organolithium reagent, insufficient reaction time, or poor temperature control.

  • Troubleshooting Steps:

    • Titrate the Organolithium Reagent: Always titrate the organolithium reagent before use to determine its exact concentration, as it can degrade over time.

    • Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents. Any moisture will quench the organolithium reagent.

    • Maintain Low Temperature: Ensure the reaction temperature is maintained at or below -78 °C during the addition of the organolithium reagent to prevent side reactions.[7]

    • Sufficient Reaction Time: Allow for sufficient time for the lithium-halogen exchange to occur before adding the borate ester. Monitor by taking aliquots (carefully quenched) for analysis if possible.

Issue 4: Low yield of the desired boronic acid after work-up.

  • Possible Cause: Hydrolysis of the boronate ester intermediate before the acidic work-up, or issues with the work-up procedure itself.

  • Troubleshooting Steps:

    • Controlled Quench: Add the acidic solution slowly to the reaction mixture at a low temperature to control the exotherm.

    • pH Adjustment: Ensure the pH of the aqueous phase is sufficiently acidic to fully hydrolyze the boronate ester to the boronic acid.

    • Extraction: Use an appropriate organic solvent for extraction. Dichloromethane or ethyl acetate are common choices.[7]

G cluster_1 Miyaura Borylation Workflow A Start: 3-bromo-9-phenyl-9H-carbazole B Add Boron Source (e.g., B₂pin₂), Base (e.g., KOAc), and Solvent A->B C Degas the Reaction Mixture B->C D Add Palladium Catalyst (e.g., Pd(dppf)Cl₂) C->D E Heat to Reaction Temperature (e.g., 80-100 °C) D->E F Monitor Reaction Progress E->F G Cool and Work-up F->G H Isolation of Crude Boronic Acid/Ester G->H I Purification (Crystallization) H->I J Final Product I->J

Sources

Validation & Comparative

The Pivotal Role of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic Acid Derivatives in Next-Generation OLEDs: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the design and synthesis of novel organic materials remain a critical frontier. Among the myriad of molecular scaffolds, carbazole derivatives have consistently demonstrated exceptional promise, primarily owing to their robust thermal stability, excellent hole-transporting characteristics, and wide energy gaps.[1] This guide provides an in-depth performance analysis of OLEDs incorporating materials derived from (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid . We will objectively compare their performance with alternative material classes, supported by experimental data, and provide detailed methodologies to bridge the gap between molecular design and device fabrication.

The Strategic Advantage of the Carbazole-Boronic Acid Moiety

The core of the materials discussed herein is the 9-phenyl-9H-carbazole unit, a well-established building block in high-performance OLED materials.[1] The phenyl group at the 9-position enhances the morphological stability and solubility of the resulting compounds. The boronic acid functional group is of paramount strategic importance, serving as a versatile handle for Suzuki-Miyaura cross-coupling reactions.[2][3] This synthetic flexibility allows for the precise and efficient construction of complex, conjugated molecular architectures, enabling the fine-tuning of the electronic and photophysical properties of the final materials for their specific roles within an OLED device, be it as a host, hole-transporting, or emissive material.[2]

Performance Analysis: Carbazole Derivatives in Action

The true measure of a material's utility lies in its performance within a functional device. Below, we compare the performance of OLEDs utilizing various carbazole-based materials, including those conceptually derived from this compound, against other prominent classes of OLED materials.

Data Presentation: A Comparative Overview of OLED Performance

The following table summarizes key performance metrics for OLEDs employing carbazole derivatives and alternative host materials. This data, compiled from various studies, provides a clear and objective basis for comparison.

Host Material/Derivative ClassEmitter (Dopant)Emitter ColorMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Turn-on Voltage (V)Reference
Carbazole Derivatives
Pyridinyl-Carbazole Derivative (H2)FIrpicBlue10.323.924.9~3.0[4]
Pyridinyl-Carbazole Derivative (H2)Ir(ppy)₃Green9.433.934.12.6 - 3.3[4]
4-(9H-Carbazol-9-yl)triphenylamine Derivative (HTM 3c)Ir(ppy)₃ in CBPGreenNot Specified39.829.33.1[3][5]
Carbazole-π-Imidazole Derivative (BCzB-PPI)Non-dopedDeep-Blue4.43Not SpecifiedNot Specified~3.0[6]
Alternative Host Materials
Pure Hydrocarbon Host (1-mtp-SBF)FIrpicBlue25.6Not SpecifiedNot Specified< 3.0[7][8]
Universal Bipolar Host (SPA-2,7-F(POPh₂)₂)FIrpicSky-Blue18.0Not SpecifiedNot SpecifiedNot Specified
Universal Bipolar HostFIrpicBlue25.12Not SpecifiedNot SpecifiedNot Specified[9]
Universal Bipolar HostIr(ppy)₂(acac)Green24.73Not SpecifiedNot SpecifiedNot Specified[9]
Universal Bipolar HostIr(piq)₂(acac)Red19.71Not SpecifiedNot SpecifiedNot Specified[9]

Causality Behind Experimental Choices: Why Carbazole Derivatives Excel

The strong performance of carbazole derivatives can be attributed to several key molecular features:

  • High Triplet Energy: Carbazole-based hosts often possess high triplet energies, which is crucial for confining excitons on blue phosphorescent emitters and preventing back-energy transfer, a common cause of efficiency loss.[10]

  • Good Hole Transport: The electron-rich nature of the carbazole moiety facilitates efficient hole injection and transport, leading to a more balanced charge carrier flux within the emissive layer.[10]

  • Thermal and Morphological Stability: The rigid and planar structure of the carbazole core contributes to high glass transition temperatures (Tg) and decomposition temperatures (Td), which are essential for the long-term operational stability of OLED devices.[2]

Experimental Protocols: From Synthesis to Device

To ensure scientific integrity, the following sections provide detailed, self-validating methodologies for the synthesis of a representative carbazole derivative and the fabrication of a multilayered OLED device.

Synthesis of a Carbazole-Based Hole Transporting Material via Suzuki Coupling

This protocol describes a general procedure for the synthesis of a hole-transporting material using a carbazole boronic acid derivative, based on established methods.[3][5]

Reaction Scheme:

G CarbazoleBoronicAcid This compound Derivative SuzukiCoupling SuzukiCoupling CarbazoleBoronicAcid->SuzukiCoupling ArylHalide Aryl Halide (e.g., Tris(4-iodophenyl)amine) ArylHalide->SuzukiCoupling Catalyst Pd(PPh₃)₄ Catalyst->SuzukiCoupling Base K₂CO₃ Base->SuzukiCoupling Solvent Toluene/Water Solvent->SuzukiCoupling Product Carbazole-based Hole Transport Material SuzukiCoupling->Product

Figure 1: Suzuki-Miyaura cross-coupling for carbazole derivative synthesis.

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, combine the this compound derivative (1.2 eq.), the aryl halide (1.0 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~3-5 mol%).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio). Add a base, such as potassium carbonate (K₂CO₃, ~2-3 eq.).

  • Reaction Execution: Stir the mixture vigorously and heat to reflux (around 100-110 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the organic phase with a suitable solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final high-purity material.

Fabrication of a Multilayer OLED Device by Thermal Evaporation

This protocol outlines the standard procedure for fabricating a multilayer OLED device in a high-vacuum environment.[11]

Device Architecture and Workflow:

G cluster_0 Device Structure cluster_1 Fabrication Workflow Cathode Cathode (e.g., LiF/Al) EIL Electron Injection Layer (EIL) EIL->Cathode ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (Host:Guest) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode Cleaning Substrate Cleaning Deposition Thin Film Deposition (Thermal Evaporation) Cleaning->Deposition Encapsulation Encapsulation Deposition->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Figure 2: Typical OLED device architecture and fabrication workflow.

Step-by-Step Procedure:

  • Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • Thin Film Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - co-evaporation of host and guest materials), electron transport layer (ETL), and electron injection layer (EIL) sequentially. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance.

    • Finally, deposit the metal cathode (e.g., a thin layer of LiF followed by a thicker layer of Al).

  • Encapsulation: Immediately after fabrication, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated devices are then measured using a calibrated OLED measurement system.

Conclusion: The Bright Future of Carbazole-Boronic Acid Derivatives

The strategic incorporation of the carbazole-boronic acid moiety provides a powerful and versatile platform for the development of next-generation OLED materials. The derivatives of this compound and related structures offer a compelling combination of high thermal stability, excellent charge-transporting properties, and synthetic accessibility. While pure hydrocarbon and universal bipolar hosts are pushing the boundaries of OLED performance, particularly in blue phosphorescent devices, the continued refinement of carbazole-based materials through judicious molecular design promises to yield even more efficient and stable OLEDs for a wide range of applications, from high-resolution displays to solid-state lighting. The detailed experimental protocols provided in this guide serve as a robust foundation for researchers to explore and validate the potential of these exciting materials.

References

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A Senior Application Scientist's Guide to Alternative Synthetic Routes for Phenyl-Carbazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The phenyl-carbazole scaffold is a privileged structural motif in medicinal chemistry, materials science, and pharmaceuticals, prized for its unique electronic properties, high thermal stability, and versatile functionalization potential.[1] The demand for efficient and diverse synthetic strategies to access these compounds is ever-growing. This guide provides an in-depth comparison of established and emerging synthetic routes to phenyl-carbazole derivatives, offering field-proven insights, detailed experimental protocols, and comparative data to inform your synthetic planning.

The Strategic Importance of Phenyl-Carbazoles

Phenyl-carbazoles are key building blocks in the development of organic light-emitting diodes (OLEDs), where they often serve as host materials in the emissive layer due to their excellent hole-transporting capabilities and wide energy gaps.[1] In medicinal chemistry, the carbazole nucleus is found in numerous biologically active natural products and synthetic compounds with a wide range of therapeutic activities. The precise placement of the phenyl group on the carbazole core—either on the nitrogen (N-phenyl) or on the carbocyclic framework (C-phenyl)—dramatically influences the molecule's photophysical and biological properties, making the choice of synthetic route a critical strategic decision.

Classical Approaches to Phenyl-Carbazole Synthesis: A Comparative Analysis

The synthesis of phenyl-carbazoles can be broadly categorized into two main approaches: N-arylation of the carbazole core to form 9-phenylcarbazoles, and C-C bond-forming reactions to introduce a phenyl group onto the carbocyclic rings (e.g., at the C2, C3, or C4 positions).

N-Arylation Routes: Ullmann Condensation vs. Buchwald-Hartwig Amination

The formation of the N-phenyl bond in 9-phenylcarbazole is most commonly achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. The choice between these two powerful methods often depends on factors such as cost, reaction conditions, and substrate scope.

The Ullmann condensation is a classical, copper-catalyzed nucleophilic aromatic substitution reaction.[2] Historically, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern ligand-assisted protocols have significantly improved the reaction's efficiency and mildness.

Mechanism: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. A copper(I) catalyst reacts with the deprotonated carbazole to form a copper carbazolide intermediate. Oxidative addition of an aryl halide to this intermediate forms a Cu(III) species, which then undergoes reductive elimination to yield the N-arylcarbazole and regenerate the Cu(I) catalyst.[3]

Ullmann_Mechanism CuI Cu(I) Catalyst Cu_Carb Copper Carbazolide CuI->Cu_Carb + Carbazole Anion Carb_anion Carbazole Anion CuIII_complex Cu(III) Intermediate Cu_Carb->CuIII_complex + Ar-X (Oxidative Addition) ArX Aryl Halide (Ar-X) CuIII_complex->CuI Regeneration Product 9-Phenylcarbazole CuIII_complex->Product Reductive Elimination caption Ullmann Condensation Catalytic Cycle

Caption: Ullmann Condensation Catalytic Cycle

Experimental Protocol: Ligand-Assisted Ullmann N-Arylation of Carbazole [2]

  • Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine carbazole (1.0 mmol, 1.0 equiv), aryl halide (e.g., iodobenzene, 1.2 mmol, 1.2 equiv), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and a ligand such as 1,10-phenanthroline (0.10 mmol, 10 mol%).

  • Addition of Base and Solvent: Add a base, for example, potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add an anhydrous solvent, such as dioxane (5 mL), via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation due to its mild reaction conditions and broad substrate scope.[4]

Mechanism: This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex. Subsequent coordination of the carbazole and deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex yields the 9-phenylcarbazole and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is critical for the efficiency of this cycle.[3]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n ArPdIIX Ar-Pd(II)(L_n)-X Pd0->ArPdIIX Oxidative Addition (+ Ar-X) ArPdIINCarb Ar-Pd(II)(L_n)-N(Carb) ArPdIIX->ArPdIINCarb + Carb-NH, -HX ArPdIINCarb->Pd0 Regeneration Product 9-Phenylcarbazole ArPdIINCarb->Product Reductive Elimination ArX Aryl Halide (Ar-X) CarbNH Carbazole (Carb-NH) caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: Buchwald-Hartwig Amination Catalytic Cycle

Experimental Protocol: Buchwald-Hartwig N-Arylation of Carbazole [5]

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and a base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Addition of Reactants: Add carbazole (1.0 mmol, 1.0 equiv) and the aryl halide (e.g., bromobenzene, 1.2 mmol, 1.2 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Comparative Performance: Ullmann vs. Buchwald-Hartwig

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Cost Generally lower (abundant catalyst)Higher (precious metal, specialized ligands)
Ligands Simple diamines, amino acidsBulky, electron-rich phosphines
Temperature Often high (>100 °C)Generally milder (RT to 120 °C)
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu)
Substrate Scope Traditionally favored for electron-poor aryl halidesBroad scope, including electron-rich and neutral aryl halides
Functional Group Tolerance ModerateHigh
C-C Bond Formation: The Suzuki-Miyaura Coupling

To introduce a phenyl group onto the carbocyclic framework (e.g., to synthesize 3-phenylcarbazole), the Suzuki-Miyaura coupling is a highly effective and widely used method. This palladium-catalyzed reaction forms a C-C bond between an organoboron compound and an organic halide.

Mechanism: The catalytic cycle involves the oxidative addition of a halo-carbazole to a Pd(0) species, followed by transmetalation with a phenylboronic acid derivative (activated by a base), and finally, reductive elimination to yield the phenyl-carbazole product and regenerate the Pd(0) catalyst.[6]

Experimental Protocol: Suzuki-Miyaura Synthesis of 3-Phenylcarbazole [7][8]

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromocarbazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) in a mixture of toluene (8 mL) and water (2 mL).

  • Inert Atmosphere: Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 12 hours.

  • Workup: After cooling, separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by recrystallization or column chromatography.

Emerging Synthetic Strategies: C-H Activation, Photocatalysis, and Metal-Free Approaches

While classical cross-coupling reactions are robust, they require pre-functionalized starting materials. Modern synthetic chemistry is increasingly focused on more atom-economical and sustainable methods.

Direct C-H Arylation: A Paradigm Shift

Direct C-H arylation has emerged as a powerful strategy for forming C-C bonds, bypassing the need for organometallic reagents.[9] In the context of carbazole synthesis, this can involve either the intramolecular cyclization of a diarylamine or the direct intermolecular arylation of a pre-formed carbazole ring.

Mechanism: Palladium-catalyzed direct C-H activation often proceeds via a concerted metalation-deprotonation (CMD) pathway, where a Pd(II) species abstracts a proton from the C-H bond, forming a palladacycle intermediate. This intermediate then reacts with an aryl halide, leading to the final product.[10]

CH_Activation_Workflow cluster_0 One-Pot Tandem Reaction Aniline Aniline Amination Pd-Catalyzed Amination (C-N Formation) Aniline->Amination Dihaloarene 1,2-Dihaloarene Dihaloarene->Amination Diarylamine Diarylamine Intermediate Amination->Diarylamine CHA Intramolecular C-H Activation Diarylamine->CHA Carbazole Carbazole Product CHA->Carbazole caption Workflow for One-Pot Carbazole Synthesis via C-H Activation

Caption: Workflow for One-Pot Carbazole Synthesis via C-H Activation

Experimental Protocol: One-Pot Synthesis of Carbazoles via Amination and Direct Arylation [3]

  • Reaction Setup: In a microwave vial, combine the aniline (1.2 mmol), 1,2-dihalobenzene (1.0 mmol), palladium nanocatalyst on biochar (15 mol%), and potassium acetate (KOAc, 3.0 mmol).

  • Solvent Addition: Add DMSO (5 mL).

  • Reaction: Seal the vial and heat in a microwave reactor at 180 °C (200 W) for 25 minutes.

  • Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the carbazole product. Yields for various substituted carbazoles using this method range from 61% to 75%.[3][11]

Photocatalysis: A Green Frontier

Visible-light photocatalysis offers a sustainable and mild alternative for C-H functionalization. Carbazole derivatives themselves can act as powerful single-electron photoreductants, enabling C-H arylation reactions without the need for external photocatalysts.[12][13]

Principle: In a typical reaction, a carbazole-based photocatalyst is excited by visible light, generating a potent reductant. This excited state can then reduce an aryl halide, generating an aryl radical. The aryl radical can then engage in a C-H arylation reaction with another carbazole molecule or a different substrate.

Experimental Protocol: Photocatalytic C-H Arylation of N-Methylpyrrole using a Carbazole Photocatalyst [12][13]

  • Reaction Setup: In a vial, combine the carbazole-based photocatalyst (e.g., a derivative with strong electron-donating groups, 5 mol%), N-methylpyrrole (1.0 equiv), and an aryl halide (e.g., 2-chlorobenzonitrile, 1.5 equiv).

  • Solvent and Base: Add a suitable solvent (e.g., DMSO) and a base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Degas the mixture with argon for 15 minutes.

  • Irradiation: Irradiate the stirred mixture with a blue LED lamp at room temperature for 24-48 hours.

  • Workup and Purification: Follow standard extraction and chromatographic procedures to isolate the arylated product. Reported yields for the arylation of N-methylpyrrole using this approach are in the range of 57-79%.[12][13]

Transition-Metal-Free Arylation

The development of transition-metal-free C-N and C-C bond-forming reactions is a significant goal in green chemistry. One promising approach for the N-arylation of carbazoles involves the use of hypervalent iodine reagents, such as diaryliodonium salts.[14][15]

Mechanism: These reactions can proceed through a ligand coupling mechanism on the hypervalent iodine center or via a radical pathway, depending on the reaction conditions.

Experimental Protocol: Metal-Free N-Arylation of Carbazole with a Diaryliodonium Salt [15]

  • Reaction Setup: In a reaction vial, dissolve carbazole (1.0 equiv) and a diaryliodonium triflate salt (1.1 equiv) in a solvent like dichloromethane.

  • Base Addition: Add a base such as potassium tert-butoxide (KOtBu, 2.0 equiv).

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by TLC.

  • Workup and Purification: Quench the reaction with water, extract with an organic solvent, and purify the crude product by column chromatography.

Summary and Outlook

The synthesis of phenyl-carbazole compounds is a dynamic field with a range of methodologies available to the modern chemist.

  • For N-arylation , the Buchwald-Hartwig amination offers superior functional group tolerance and milder conditions, making it ideal for complex molecule synthesis, while the Ullmann condensation remains a cost-effective alternative, particularly for large-scale production.

  • For C-C bond formation , the Suzuki-Miyaura coupling is a highly reliable and versatile method for introducing phenyl groups onto the carbazole backbone.

  • Emerging methods such as direct C-H arylation and photocatalysis represent the future of phenyl-carbazole synthesis, offering more sustainable and atom-economical routes. Transition-metal-free approaches, while still developing, hold great promise for simplifying synthesis and reducing environmental impact.

The choice of synthetic route will ultimately be guided by the specific target molecule, required substitution pattern, available resources, and desired scale of the reaction. By understanding the strengths and limitations of each of these alternative synthetic routes, researchers can make more informed decisions to achieve their synthetic goals efficiently and effectively.

References

  • Amsharov, K. Y., et al. (2021). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry, 19(33), 7172-7175. [Link]

  • Georgiades, S. N., & Nicolaou, P. G. (2019). Recent advances in carbazole Syntheses. Advances in Heterocyclic Chemistry, 129, 1–88.
  • American Chemical Society. (n.d.). Carbazole derivatives as photocatalysts in the C-H arylation of N-methylpyrrole. [Link]

  • Royal Society of Chemistry. (2021). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. [Link]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. [Link]

  • Beilstein Journals. (2018). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. [Link]

  • CONICET. (2009). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. [Link]

  • MDPI. (2021). Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. [Link]

  • ResearchGate. (n.d.). Diverse synthetic routes for carbazoles. [Link]

  • Steingruber, H. S., et al. (2020). Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. Chemistry Proceedings, 3(1), 83. [Link]

  • ResearchGate. (2020). Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. [Link]

  • ResearchGate. (n.d.). Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. [Link]

  • Organic Chemistry Portal. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. [Link]

  • National Center for Biotechnology Information. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • MDPI. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • ResearchGate. (n.d.). Scope of N‐arylation of carbazole with different iodobenzenes. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. [Link]

  • Sci-Hub. (2014). Synthesis of Pyrrolo[3,2‐b]carbazole Derivatives via Palladium‐Catalyzed C—H Activation. [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • ResearchGate. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. [Link]

  • MDPI. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. [Link]

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A Comparative Guide to the Electronic Structure of Carbazole-Based Boronic Acids for Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide where we provide a comparative analysis of the electronic structure of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid. This molecule, a promising candidate for various optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs), is dissected through computational studies. We will also compare its predicted properties against key alternatives to offer a comprehensive understanding for researchers, scientists, and professionals in drug and materials development.

Introduction: The Allure of Carbazole-Boronic Acid Conjugates

Carbazole derivatives are a cornerstone in the field of organic electronics, renowned for their excellent hole-transporting capabilities, high thermal stability, and wide energy bandgap.[1] The introduction of a boronic acid moiety offers a versatile handle for further functionalization through Suzuki coupling, a powerful tool for constructing complex conjugated systems.[2] The specific molecule of interest, this compound, combines the robust carbazole framework with a phenylboronic acid group, suggesting its potential as a building block for advanced materials. Understanding its fundamental electronic structure is paramount for predicting its behavior in a device setting and for the rational design of next-generation materials.

This guide will delve into the computational analysis of a closely related derivative, 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester , to infer the electronic properties of our target molecule.[3][4] We will then compare these findings with two alternative carbazole-based structures: the dimeric 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole and the positional isomer 3-(9H-carbazol-9-yl)phenylboronic acid .

Computational Methodology: A Window into Molecular Orbitals

To elucidate the electronic properties of these molecules, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the computational tools of choice. These methods provide a balance between accuracy and computational cost, making them ideal for studying molecules of this size.

Experimental Protocol: A Self-Validating Computational Workflow

A robust computational study requires a well-defined and validated protocol. The following steps outline a standard workflow for this type of analysis:

  • Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is typically achieved using a functional like B3LYP with a suitable basis set, such as 6-311G(d,p).[3] The optimized geometry is a prerequisite for accurate electronic property calculations.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's charge injection and transport properties. The energies and spatial distributions of these orbitals are calculated from the optimized geometry.

  • Spectroscopic Prediction: TD-DFT calculations are employed to predict the UV-Vis absorption spectra. This allows for a direct comparison with experimental data, serving as a key validation point for the chosen computational method.

  • Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This is useful for predicting intermolecular interactions.

The causality behind these choices lies in establishing a computationally efficient yet reliable model. The B3LYP functional is a hybrid functional that has been shown to provide good results for a wide range of organic molecules. The 6-311G(d,p) basis set offers a good compromise between flexibility and computational expense.

G cluster_workflow Computational Workflow mol_structure Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) mol_structure->geom_opt opt_geom Optimized Ground State Geometry geom_opt->opt_geom fmo_analysis FMO Analysis (HOMO/LUMO) opt_geom->fmo_analysis tddft Excited State Calculations (TD-DFT) opt_geom->tddft mep MEP Mapping opt_geom->mep electronic_properties Electronic Properties (Energy Levels, Band Gap) fmo_analysis->electronic_properties absorption_spectrum Predicted UV-Vis Spectrum tddft->absorption_spectrum charge_distribution Charge Distribution Map mep->charge_distribution G cluster_target This compound cluster_alt1 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole cluster_alt2 3-(9H-carbazol-9-yl)phenylboronic acid target Carbazole -- Phenyl -- Boronic Acid (Extended Conjugation) alt1 Carbazole -- Carbazole (Dimeric Structure) target->alt1 vs. alt2 N-Phenylboronic Acid Carbazole (Positional Isomer) target->alt2 vs.

Caption: A logical comparison of the structural motifs of the target molecule and its alternatives.

Conclusion and Future Directions

The computational analysis of This compound , inferred from its pinacol ester derivative, reveals electronic properties characteristic of a wide bandgap semiconductor with potential for efficient charge transport. The spatial distribution of its frontier molecular orbitals suggests its utility as a building block for donor-acceptor type materials in optoelectronic devices.

Compared to the dimeric 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole , our target molecule offers a versatile platform for further functionalization via its boronic acid group. In contrast to its positional isomer, 3-(9H-carbazol-9-yl)phenylboronic acid , the extended conjugation through the 3-position of the carbazole ring in our target molecule may offer distinct advantages in tuning the electronic and photophysical properties.

To further validate and expand upon these computational predictions, experimental characterization of this compound is crucial. Specifically, cyclic voltammetry to determine the HOMO and LUMO levels and UV-Vis/photoluminescence spectroscopy to characterize its photophysical properties would provide invaluable data for the materials science community.

References

  • Chiu, Y.-S., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 229-236. [Link]

  • Karak, S., et al. (2014). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution–deconvolution Transforms. International Journal of Electrochemical Science, 9, 251-265. [Link]

  • Sas, E. B., & Karabacak, M. (2016). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1118, 124-138. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding [3-(9H-Carbazol-9-yl)phenyl]boronic Acid: Properties and Procurement. Retrieved from [Link]

  • Sas, E. B., & Karabacak, M. (2016). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2020). Supplementary Information. [Link]

  • Lee, C. W., et al. (2011). Synthesis and Hole-Transporting Properties of Phenyl-Carbazyl Derivatives. Molecular Crystals and Liquid Crystals, 550(1), 134-141. [Link]

  • Rojas, W. F., et al. (2018). A PHOTOPHYSICAL AND SPECTROELECTROCHEMICAL STUDY ON N-PHENYL-CARBAZOLES AND THEIR OXIDIZED SPECIES. CONICET Digital. [Link]

  • ResearchGate. (n.d.). UV-Vis spectra before and after the reactions of phenylboronic acid.... Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Product Structure Confirmation: An Orthogonal Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is not merely a procedural step; it is the bedrock upon which all subsequent data and claims of novelty and utility are built. An erroneous structural assignment can lead to immense losses in time, resources, and intellectual property. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the primary spectroscopic techniques used for structural elucidation. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, emphasizing an orthogonal, multi-technique approach to generate a self-validating and irreproachable structural proof package.

The Orthogonal Imperative: Why One Technique is Never Enough

Relying on a single analytical technique for structural confirmation is a scientifically precarious practice. Each spectroscopic method interrogates a different physical property of a molecule, providing a unique and specific piece of the structural puzzle.[1][2][3] An "orthogonal" approach, leveraging the strengths of multiple, disparate techniques, is the industry standard for building a robust and defensible structural assignment.[4][5] For instance, while Mass Spectrometry may provide an accurate molecular weight, it can struggle to differentiate between isomers.[1] Nuclear Magnetic Resonance (NMR) spectroscopy excels at defining atomic connectivity but is less sensitive than Mass Spectrometry.[1] By combining these and other techniques, we create a network of mutually reinforcing data points that converge on a single, correct structure. This approach is a cornerstone of meeting regulatory expectations, such as those outlined in the ICH Q6A guidelines, which mandate a comprehensive set of tests to confirm identity.[6][7][8][9]

Orthogonal_Approach cluster_techniques Spectroscopic Interrogation Molecule Unknown Product (Synthesized Compound) NMR NMR Spectroscopy (Connectivity) Molecule->NMR MS Mass Spectrometry (Molecular Weight) Molecule->MS IR IR Spectroscopy (Functional Groups) Molecule->IR UV UV-Vis Spectroscopy (Conjugated Systems) Molecule->UV Structure Confirmed Product Structure NMR->Structure Convergent Data MS->Structure Convergent Data IR->Structure Convergent Data UV->Structure Convergent Data

Caption: The Orthogonal Approach to Structure Elucidation.

The Spectroscopic Toolkit: A Comparative Deep Dive

We will now explore the four most critical spectroscopic techniques for small molecule structure confirmation. For each, we will discuss the fundamental principles, the specific structural information gleaned, and key experimental considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful and definitive method for determining the detailed atomic framework of an organic molecule.[1][10][11] It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[11][12]

  • Fundamental Principles: NMR spectroscopy observes local magnetic fields around atomic nuclei.[10] When placed in a strong external magnetic field, NMR-active nuclei (like ¹H and ¹³C) align in specific spin states.[10][11] By irradiating the sample with radiofrequency pulses, these nuclei can be excited to higher energy states.[10][11] The instrument detects the energy emitted as the nuclei "relax" back to their ground state, producing a spectrum where the position of the signal (chemical shift) reveals the electronic environment of each nucleus.[13][14]

  • Information Gained:

    • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, the number of protons of each type (integration), and how many neighboring protons they have (spin-spin splitting). This reveals the connectivity of hydrogen atoms within the molecule.[13][14]

    • ¹³C NMR: Shows the number of different types of carbon atoms in a molecule and provides clues about their bonding environment (e.g., C=O, C=C, C-O).[11][14]

    • 2D NMR (e.g., COSY, HSQC): Advanced experiments that reveal correlations between nuclei, directly showing which protons are coupled to each other (COSY) or which protons are attached to which carbons (HSQC), providing unambiguous connectivity information.

  • Strengths & Limitations:

    • Strengths: Unparalleled for determining detailed 3D structure and stereochemistry. It is a non-destructive technique.[13]

    • Limitations: Relatively low sensitivity requiring higher sample concentrations (typically 5-20 mg for ¹H NMR).[1][15] Spectra can be complex for large molecules.

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the purified, dry compound.[15]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15] The deuterium in the solvent is "invisible" in ¹H NMR and is used by the spectrometer to "lock" the magnetic field.[15]

    • Ensure the compound is fully dissolved. Gentle vortexing or sonication can be used.[15]

    • Using a pipette, transfer the solution into a clean, high-quality 5 mm NMR tube to a height of 4-5 cm.[15] Avoid solid particles and air bubbles.

    • Wipe the outside of the tube clean and cap it securely.[15]

  • Instrument Setup & Acquisition:

    • Insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning.[15]

    • Place the sample into the NMR spectrometer's autosampler or manual loader.[16]

    • In the acquisition software, initiate the standard procedures for locking onto the deuterium signal and "shimming" the magnetic field to maximize homogeneity and spectral resolution.[15]

    • Tune and match the probe for the ¹H nucleus to optimize signal detection.[15]

    • Set up the acquisition parameters (e.g., number of scans, spectral width) and run the experiment.[15]

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay) to generate the spectrum.

    • Phase the spectrum to ensure all peaks are upright and have a flat baseline.

    • Calibrate the chemical shift axis by referencing the residual solvent peak or an internal standard like tetramethylsilane (TMS) to 0 ppm.[17]

    • Integrate the peaks to determine the relative ratios of protons.

    • Analyze the chemical shifts and splitting patterns to assign the structure.

Mass Spectrometry (MS)

MS is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[18] It is the gold standard for determining the molecular weight of a compound.[4][19]

  • Fundamental Principles: A mass spectrometer converts neutral molecules into charged ions, separates them based on their m/z ratio, and detects them.[19][20] High-resolution mass spectrometry (HRMS) can measure mass with enough accuracy (e.g., to four decimal places) to allow for the determination of the elemental composition (molecular formula) of the compound.[4][21]

  • Information Gained:

    • Molecular Weight: Provides the exact mass of the molecule, which is the most critical piece of information for confirming its identity.

    • Elemental Composition: HRMS data helps deduce the molecular formula by matching the exact mass to a unique combination of atoms.[4]

    • Fragmentation Patterns: By increasing the energy in the mass spectrometer, the molecular ion can be fragmented into smaller, characteristic pieces. Analyzing these fragments provides clues about the molecule's structure and functional groups.[4][21]

  • Strengths & Limitations:

    • Strengths: Extremely high sensitivity, requiring only a very small amount of sample (micrograms or less).[4] Provides definitive molecular weight and formula.

    • Limitations: Can be difficult to distinguish between isomers (compounds with the same formula but different structures) without tandem MS (MS/MS) fragmentation studies.[1] Ionization can sometimes be challenging for certain classes of compounds.

This protocol assumes the use of a Liquid Chromatography (LC) system coupled to a mass spectrometer, a common setup for analyzing drug-like molecules.[22]

  • Sample Preparation:

    • Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Create a dilute working solution (e.g., 1-10 µg/mL) in the initial mobile phase of the LC method.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could damage the LC system.

    • Add an appropriate internal standard if quantitative analysis is required.[23]

  • Instrument Setup & Acquisition:

    • Equilibrate the LC system (e.g., a C18 column) with the starting mobile phase conditions.

    • Optimize the mass spectrometer source parameters (e.g., electrospray voltage, gas flows, temperatures) by infusing a solution of the analyte to maximize the signal.

    • Develop an LC gradient method that provides good chromatographic peak shape for the analyte.

    • Set up the MS acquisition method to scan for the expected m/z of the target compound. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

    • Inject the sample and begin the LC-MS run.[23]

  • Data Processing:

    • Extract the ion chromatogram for the target compound's m/z.

    • Analyze the mass spectrum corresponding to the chromatographic peak.

    • For HRMS data, use the software's formula calculator to determine the elemental composition based on the measured accurate mass and isotopic pattern.

    • If fragmentation data (MS/MS) was acquired, analyze the fragment ions to corroborate the proposed structure.[4]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[24][25][26]

  • Fundamental Principles: IR spectroscopy measures the absorption of infrared radiation by a sample at different frequencies.[26] Covalent bonds in a molecule are not static; they vibrate at specific frequencies (stretching, bending). When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the energy.[11] The resulting spectrum shows absorption bands at wavenumbers that are characteristic of specific functional groups (e.g., O-H, C=O, N-H).[27]

  • Information Gained:

    • Functional Groups: Provides a "fingerprint" that confirms the presence or absence of key functional groups such as alcohols (-OH), ketones/aldehydes/acids (-C=O), amines (-NH₂), and alkynes/alkenes (-C≡C- / -C=C-).[11][24]

  • Strengths & Limitations:

    • Strengths: Fast, easy to use, requires minimal sample preparation (especially with Attenuated Total Reflectance, ATR), and is non-destructive.[26][28]

    • Limitations: Provides limited information about the overall molecular skeleton or connectivity.[1] The spectrum can be complex and interpretation can be challenging for molecules with many functional groups.

Attenuated Total Reflectance (ATR) is a common sampling technique that simplifies analysis.[28][29]

  • Sample Preparation:

    • No specific preparation is needed for most solid powders or liquids. Ensure the sample is representative of the bulk material.

  • Instrument Setup & Acquisition:

    • Ensure the ATR crystal (commonly diamond) is clean.[30][31] Wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[30][31]

    • Acquire a "background" spectrum of the empty, clean crystal.[32] This measures the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.

    • Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal.[28]

    • For solids, lower the pressure clamp to ensure good contact between the sample and the crystal.[28]

    • Acquire the sample spectrum. The software will automatically ratio it against the background to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Label the significant peaks in the spectrum with their wavenumber values (cm⁻¹).

    • Compare the observed absorption bands to correlation charts to identify the functional groups present in the molecule.[27]

    • Pay special attention to the "fingerprint region" (below 1500 cm⁻¹) which is unique to the molecule as a whole.[27]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores and conjugated systems.[33][34][35]

  • Fundamental Principles: This technique measures the absorption of ultraviolet or visible light by a substance.[35][36] The absorption of this energy promotes electrons from a ground state to a higher energy excited state.[33] It is most applicable to molecules containing π-bonds and heteroatoms, especially conjugated systems (alternating single and double bonds), which have smaller energy gaps and absorb at longer wavelengths.[35]

  • Information Gained:

    • Chromophores/Conjugation: Confirms the presence of conjugated systems (e.g., aromatic rings, polyenes). The wavelength of maximum absorbance (λ_max) provides information about the extent of conjugation.

    • Quantitative Analysis: The amount of light absorbed is directly proportional to the concentration of the substance, as described by the Beer-Lambert law, making it an excellent tool for quantification.[33][35]

  • Strengths & Limitations:

    • Strengths: High sensitivity, simple and rapid measurements, and excellent for quantitative analysis.[1]

    • Limitations: Provides very limited structural information beyond the nature of the chromophore.[1] Many compounds do not absorb in the UV-Vis range.

Comparative Summary and Workflow

The following table summarizes the key attributes of each technique, highlighting their complementary nature.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, atom connectivity, stereochemistry.[1][12]Unparalleled for complete structure elucidation.[1]Lower sensitivity, requires higher sample concentration.[1]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[1][4]High sensitivity, very small sample amount required.[4][19]Isomers can be difficult to distinguish.[1]
IR Spectroscopy Presence or absence of specific functional groups.[24][26]Fast, non-destructive, versatile sample handling.[26]Provides limited information on the overall molecular skeleton.[1]
UV-Vis Spectroscopy Presence of chromophores and conjugated systems.[34][35]High sensitivity, excellent for quantitative analysis.[1]Limited structural information; not all compounds are active.[1]

A logical workflow for structure confirmation integrates these techniques to build a complete picture.

Structure_Elucidation_Workflow start Purified Product ms 1. HRMS Analysis start->ms formula Determine Molecular Formula ms->formula ir 2. FTIR Analysis formula->ir Hypothesized Formula groups Identify Key Functional Groups ir->groups nmr 3. NMR Analysis (¹H, ¹³C, 2D) groups->nmr Expected Groups fragments Assemble Structural Fragments nmr->fragments structure Propose Final Structure fragments->structure Connectivity Data confirm Confirmed Structure structure->confirm All Data Consistent?

Caption: A typical workflow for spectroscopic structure confirmation.

By systematically applying this orthogonal workflow, researchers can confidently assemble a complete and accurate structural dossier. This rigorous, multi-faceted approach not only ensures scientific integrity but also provides the robust, self-validating data package required for publications, patents, and regulatory submissions.

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A Comparative Guide to Validating the Purity of Synthesized (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid is a sophisticated molecular building block, pivotal in the development of advanced materials for organic electronics and as a key intermediate in pharmaceutical synthesis. Its utility, particularly in high-stakes applications like Suzuki-Miyaura cross-coupling reactions, is directly contingent on its purity.[1] The presence of even minor impurities, such as residual starting materials, homocoupled dimers, or deboronated species, can drastically reduce reaction yields, alter the photophysical properties of target materials, and, in drug development, introduce potentially genotoxic substances.[2][3]

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously validate the purity of synthesized this compound. We will move beyond mere procedural descriptions to explain the causality behind methodological choices, ensuring a robust and self-validating approach to quality control.

The Unique Challenge of Boronic Acids: The Boroxine Equilibrium

Before delving into specific analytical techniques, it is crucial to understand a fundamental chemical property of boronic acids: their propensity to form cyclic, trimeric anhydrides known as boroxines through dehydration. This equilibrium is dynamic and highly sensitive to the presence of water, which can complicate analysis and lead to misinterpretation of spectroscopic data. An effective validation strategy must account for both species.

G cluster_main Boronic Acid-Boroxine Equilibrium node_acid 3 x R-B(OH)₂ (Boronic Acid Monomer) node_boroxine (R-BO)₃ (Boroxine Trimer) node_acid->node_boroxine - 3 H₂O node_boroxine->node_acid + 3 H₂O

Caption: Dynamic equilibrium between the boronic acid monomer and its boroxine trimer.

An Orthogonal Approach: The Cornerstone of Reliable Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on an orthogonal approach, where multiple, complementary methods are employed. Each technique interrogates a different physicochemical property of the molecule, and together, they build a comprehensive and trustworthy purity profile.

G cluster_analysis Purity Validation Workflow start Synthesized Crude Product nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) start->nmr hplc HPLC / LC-MS start->hplc hrms High-Resolution MS start->hrms nmr_out Structural Confirmation & Identity nmr->nmr_out hplc_out Quantitative Purity (% Area) & Impurity Profile hplc->hplc_out hrms_out Elemental Composition Confirmation hrms->hrms_out end_node Final Purity Certificate nmr_out->end_node hplc_out->end_node hrms_out->end_node

Caption: Orthogonal workflow for comprehensive purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for unambiguous structural elucidation. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is essential.

  • Expertise & Experience: The boroxine-monomer equilibrium can cause significant peak broadening in ¹H NMR spectra, especially in non-polar solvents like CDCl₃.[4] This can obscure impurities and complicate integration. The most effective strategy to circumvent this is to use a deuterated alcohol solvent, such as methanol-d₄. The solvent readily breaks up the boroxine trimer, yielding sharp, well-resolved spectra, although the acidic B-OH protons will exchange with the solvent and become invisible.[4]

  • ¹H NMR: Confirms the identity and integrity of the aromatic scaffold. Key indicators of purity are the correct chemical shifts, coupling patterns, and, most importantly, accurate integration ratios for all distinct protons. Impurities to look for include residual starting materials or the deboronated analogue (9-phenyl-3-phenyl-9H-carbazole).

  • ¹³C NMR: Provides confirmation of the complete carbon skeleton. The presence of the correct number of aromatic carbon signals is a strong indicator of the target structure.

  • ¹¹B NMR: This is a definitive, though often underutilized, technique for boronic acid characterization.[5] The sp²-hybridized boron atom of a free boronic acid typically gives a broad signal in the range of δ 27–31 ppm.[6][7] The presence of this signal provides direct evidence of the boronic acid functionality.

Experimental Protocol: ¹H and ¹¹B NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound into a clean NMR tube.

  • Solvent Selection: Add ~0.7 mL of high-purity methanol-d₄. Using an alcohol solvent is critical for breaking the boroxine trimer and achieving sharp signals.[4]

  • Dissolution: Gently agitate the tube until the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the entire aromatic region (approx. 6.5-9.0 ppm). Process the spectrum with baseline correction and careful phasing. Integrate all distinct peaks and normalize to a known proton count.

  • ¹¹B NMR Acquisition: Without changing the sample, acquire a proton-decoupled ¹¹B NMR spectrum. A wider spectral width is needed (e.g., from -50 to 50 ppm). The presence of a broad peak around 28-30 ppm confirms the boronic acid group.

High-Performance Liquid Chromatography (HPLC): The Quantitative Fingerprint

While NMR confirms structure, HPLC excels at separation and quantification, providing the most accurate assessment of percentage purity. For a large, relatively non-polar molecule like this, reverse-phase HPLC is the method of choice.

  • Trustworthiness: A self-validating HPLC method demonstrates specificity, linearity, and accuracy. Specificity is shown by resolving the main peak from all known impurities and degradation products. The use of a photodiode array (PDA) detector is highly recommended, as it allows for peak purity analysis by comparing UV-Vis spectra across a single peak.

  • Method Development Insights: The carbazole moiety provides a strong UV chromophore, making detection at wavelengths like 220 nm, 254 nm, or 290 nm highly sensitive.[8] A C18 stationary phase is a standard starting point. The mobile phase typically consists of an organic solvent (acetonitrile or methanol) and an aqueous component, often with an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure sharp peak shapes for the acidic boronic acid group.

  • Comparison with LC-MS: Coupling the HPLC system to a mass spectrometer (LC-MS) is exceptionally powerful. It provides not only the retention time and quantity (from the UV trace) but also the mass-to-charge ratio (m/z) of each peak.[9] This allows for the rapid and confident identification of impurities, such as the homocoupled dimer (M+200) or the deboronated species (M-44).

Data Presentation: Comparison of HPLC Conditions
ParameterCondition A (Fast Screening)Condition B (High Resolution)Rationale
Column C18, 50 x 2.1 mm, 1.8 µmC18, 150 x 4.6 mm, 3.5 µmShorter column for faster runs; longer column for better separation of closely eluting impurities.
Mobile Phase A 0.1% Formic Acid in Water0.1% TFA in WaterFormic acid is more MS-friendly; TFA can offer superior peak shape for some compounds.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common strong solvent for reverse-phase chromatography.[10]
Gradient 5% to 95% B in 5 min40% to 90% B in 20 minRapid gradient for quick purity checks; shallow gradient to resolve complex impurity profiles.
Flow Rate 0.5 mL/min1.0 mL/minAdapted for column dimensions.
Detection DAD, 254 nmDAD, 254 nm254 nm is a standard wavelength for aromatic compounds.
Experimental Protocol: Reverse-Phase HPLC Analysis
  • Standard Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 1 mg/mL in 50:50 acetonitrile:water). Further dilute to a working concentration of ~0.1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., Condition B: 60% A, 40% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the sample solution.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Area/Area). Use the MS data, if acquired, to propose structures for impurity peaks.

High-Resolution Mass Spectrometry (HRMS): The Elemental Confirmation

HRMS provides an extremely accurate mass measurement, typically to within 5 ppm. This allows for the confident determination of the compound's elemental formula, serving as a final, authoritative confirmation of its identity.

  • Authoritative Grounding: The unique isotopic signature of boron (¹¹B ≈ 80.2%, ¹⁰B ≈ 19.8%) provides a characteristic pattern in the mass spectrum.[11] Observing this pattern, along with a measured mass that matches the theoretical mass of C₁₈H₁₄BNO₂, provides unequivocal evidence of the compound's identity.

Data Presentation: Expected HRMS Results
ParameterExpected ValueRationale
Formula C₁₈H₁₄¹¹BNO₂---
Ion Type [M+H]⁺Electrospray ionization (ESI) in positive mode is common for nitrogen-containing compounds.
Theoretical Mass 288.1190Calculated exact mass for the protonated molecule.
Measured Mass 288.1190 ± 0.0014A measured mass within 5 ppm of the theoretical value.

Conclusion and Best Practices

Validating the purity of a high-value intermediate like this compound demands a rigorous, multi-faceted analytical approach. Relying on a single technique, such as ¹H NMR alone, is insufficient and carries significant risk.

The gold standard for a certificate of analysis should include:

  • Identity Confirmation by NMR: A clean ¹H NMR spectrum (in methanol-d₄) with correct integrations and a ¹¹B NMR spectrum showing the characteristic boronic acid signal.

  • Purity Quantification by HPLC: An HPLC chromatogram indicating a purity of >98% (or as required by the application), with all impurity peaks identified or quantified.

  • Formula Verification by HRMS: An exact mass measurement consistent with the theoretical formula to within 5 ppm.

By integrating these orthogonal techniques, researchers, scientists, and drug development professionals can proceed with confidence, knowing their starting material is well-characterized, of high purity, and fit for purpose.

References

  • Anderson, K. W., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Comparative Efficiency of Palladium Catalysts in Carbazole Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Carbazole Scaffold

The carbazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and advanced organic materials.[1][2] Its unique electronic properties and rigid, planar structure make it a cornerstone in the development of everything from anti-cancer agents to organic light-emitting diodes (OLEDs).[1] Consequently, the efficient and versatile synthesis of substituted carbazoles is a paramount objective in modern synthetic chemistry.

Among the most powerful methods for constructing the critical C-N bond to form the N-aryl carbazole linkage is the Buchwald-Hartwig amination.[3][4][5] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, offering a broad substrate scope and high functional group tolerance where classical methods fall short.[3][6]

This guide provides an in-depth, comparative analysis of the various palladium catalyst systems employed in carbazole coupling. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, dissect the roles of each component, and present data-driven comparisons to empower you, the researcher, to select and optimize the ideal catalytic system for your specific synthetic challenge.

Dissecting the Catalytic System: The Pillars of a Successful Coupling

The success of a Buchwald-Hartwig reaction hinges on the synergistic interplay of three key components: the palladium precatalyst, the phosphine ligand, and the base. The choice of solvent also plays a critical, albeit supporting, role.

The Palladium Precatalyst: The Engine of the Reaction

The active catalyst in the cycle is a coordinatively unsaturated Pd(0) species. However, for practical reasons of stability and ease of handling, we typically employ stable Pd(II) or Pd(0) precatalysts that are reduced or activated in situ.

  • Common Pd(0) Sources: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃ ) is a widely used, air-stable Pd(0) source. While effective, its exact composition and the nature of the active species it generates can sometimes be ambiguous.[7][8] Studies comparing Pd(dba)₂ and Pd₂(dba)₃ have shown they often provide equivalent catalytic efficiencies and proceed through similar mechanisms for C-N coupling.[7][8]

  • Common Pd(II) Sources: Palladium(II) acetate (Pd(OAc)₂ ) is an inexpensive, bench-stable, and highly common Pd(II) precatalyst.[9] It requires in-situ reduction to the active Pd(0) state, a process often accomplished by an amine, a phosphine ligand, or other additives in the reaction mixture.[5][10] In some carbazole syntheses involving tandem C-H activation, Pd(OAc)₂ has been shown to be more efficient than other palladium sources.[1]

  • Modern Palladacycle Precatalysts (G3/G4): The Buchwald group developed a series of well-defined, air-stable palladacycle precatalysts (e.g., XPhos Pd G3, SPhos Pd G4). These complexes feature a palladium center coordinated to both the phosphine ligand and a carbazole-derived moiety.[10] Their primary advantage is the rapid, clean, and quantitative generation of the active monoligated Pd(0) species upon addition of a base, leading to more reproducible results and often lower catalyst loadings.[10]

The Phosphine Ligand: The Architect of Reactivity

The ligand is arguably the most critical component for tuning the catalyst's performance. For carbazole coupling, bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands") are the state-of-the-art.[11] Their design addresses key challenges in the catalytic cycle.

  • Why Bulky and Electron-Rich?

    • Steric Bulk: The large size of ligands like XPhos and SPhos promotes the formation of highly reactive, monoligated L-Pd(0) complexes, which are necessary for efficient oxidative addition.[10][11] This bulk also facilitates the final, often rate-limiting, reductive elimination step to form the C-N bond.[12]

    • Electron-Donating Ability: The electron-rich nature of the phosphine increases the electron density on the palladium center, which significantly accelerates the rate of oxidative addition of the aryl halide to the Pd(0) complex.

  • A Comparative Overview of Key Ligands:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for a wide range of C-N couplings, including those involving sterically hindered coupling partners and challenging aryl chlorides.

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another powerful and general ligand, often showing excellent performance where other ligands fail.

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Particularly effective for the coupling of secondary amines.[10]

    • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): An extremely active ligand that can facilitate reactions at low temperatures and low catalyst loadings.[13]

The Base: The Proton Manager

The base plays a crucial role in deprotonating the carbazole (or amine precursor) to form the corresponding amide, which then participates in the catalytic cycle.[4][12] The choice of base can dramatically affect reaction rates and yields.

  • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common and highly effective base for many Buchwald-Hartwig reactions.

  • Weaker Carbonate/Phosphate Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder bases that are often employed when base-sensitive functional groups are present on the substrates.[13]

The Catalytic Cycle: A Mechanistic Blueprint

The generally accepted mechanism for the Buchwald-Hartwig amination provides a logical framework for understanding how the catalyst components work in concert.[3][4][14] The key steps are:

  • Activation: The precatalyst is converted to the active L-Pd(0) species.

  • Oxidative Addition: The aryl halide adds to the L-Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step.[14]

  • Amine Coordination & Deprotonation: The carbazole coordinates to the Pd(II) complex, and the base removes the N-H proton to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired N-arylcarbazole product is eliminated from the palladium center, regenerating the L-Pd(0) catalyst.[13]

Buchwald_Hartwig_Cycle Fig. 1: Buchwald-Hartwig Catalytic Cycle cluster_cycle Fig. 1: Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(NHR₂)]+X⁻ OA_Complex->Amine_Coord Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ BaseH [Base-H]+X⁻ ArX Ar-X Amine R₂NH Base Base

Caption: Fig. 1: Buchwald-Hartwig Catalytic Cycle

Comparative Performance Data

The efficiency of a given catalyst system is highly dependent on the specific substrates. However, by examining published results for the synthesis of a model compound like 9-phenylcarbazole, we can draw valuable comparisons.

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / P(tBu)₃NaOtBuToluene80398
Pd₂(dba)₃ / XPhosNaOtBuToluene1001897
Pd(OAc)₂ / SPhosK₃PO₄t-BuOH1002495
BrettPhos Pd G4 / BrettPhosK₃PO₄t-BuOH10072High
Pd(PPh₃)₄Cs₂CO₃Toluene10016Moderate

This table is a synthesis of representative conditions and yields reported in the literature. Actual results will vary based on substrate and precise conditions.[13][15]

Key Insights from the Data:

  • First-Generation vs. Modern Ligands: Catalyst systems using bulky, electron-rich biaryl phosphines (XPhos, SPhos, BrettPhos) consistently provide high yields across a range of conditions and are generally more robust and versatile than older systems based on ligands like P(tBu)₃ or PPh₃.

  • Precatalyst Choice: Both Pd(OAc)₂ and Pd₂(dba)₃ are highly effective precatalysts when paired with an appropriate ligand. The choice often comes down to cost, convenience, or specific requirements of a tandem reaction. For instance, some C-H activation/cyclization strategies to form the carbazole ring itself show a preference for Pd(OAc)₂.[1][16][17]

  • Modern Precatalysts: The use of well-defined palladacycle precatalysts like BrettPhos Pd G4 can offer improved reproducibility, though may come at a higher initial cost.[13]

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 9-phenylcarbazole, a common building block in materials science.

Protocol A: Classical Approach with Pd₂(dba)₃ / XPhos

This protocol uses a common Pd(0) source and a highly effective Buchwald ligand.

Reagents:

  • Carbazole (1.0 mmol, 167.2 mg)

  • Bromobenzene (1.2 mmol, 126 µL)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

  • XPhos (0.048 mmol, 22.9 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Inside a nitrogen-filled glovebox, add Pd₂(dba)₃, XPhos, NaOtBu, and carbazole to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Seal the tube, remove from the glovebox, and use a syringe to add anhydrous toluene, followed by bromobenzene.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction for 18-24 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 9-phenylcarbazole.

Protocol B: Modern Approach with a Palladacycle Precatalyst

This protocol leverages an air-stable, well-defined G4 precatalyst for enhanced reproducibility and ease of setup.

Reagents:

  • Carbazole (1.0 mmol, 167.2 mg)

  • Bromobenzene (1.2 mmol, 126 µL)

  • BrettPhos Pd G4 (0.05 mmol, 44.7 mg)

  • BrettPhos (optional, 0.05 mmol, 26.8 mg)

  • Potassium Phosphate (K₃PO₄) (1.4 mmol, 297.2 mg)

  • Anhydrous tert-Butanol (t-BuOH) (3 mL)

Procedure:

  • To a vial containing a magnetic stir bar, add carbazole, bromobenzene, BrettPhos Pd G4, BrettPhos (if used), and K₃PO₄.

  • The vial can be charged on the benchtop if desired, as the precatalyst is air-stable.

  • Add anhydrous t-BuOH.

  • Seal the vial with a PTFE-lined cap and place it in a preheated heating block or oil bath at 100 °C.

  • Stir vigorously for 24-48 hours. Monitor progress by TLC or GC-MS.

  • After cooling, partition the reaction mixture between dichloromethane and water.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to afford the product.

Experimental_Workflow Fig. 2: General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents (Substrates, Catalyst, Ligand, Base) Solvent Add Anhydrous Solvent Reagents->Solvent Heat Heat and Stir (e.g., 100 °C, 24h) Solvent->Heat Monitor Monitor Progress (TLC / GC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Solvent Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Fig. 2: General Experimental Workflow

Conclusion and Future Outlook

The palladium-catalyzed synthesis of carbazoles via Buchwald-Hartwig amination is a mature and powerful technology. For researchers today, the choice of catalyst system is less about whether the reaction will work and more about optimizing for efficiency, cost, and substrate scope.

  • For Versatility and High Performance: Systems based on bulky, electron-rich monophosphine ligands like XPhos and SPhos, paired with either Pd(OAc)₂ or Pd₂(dba)₃, remain the gold standard.

  • For Reproducibility and Ease of Use: The well-defined palladacycle precatalysts (G3, G4) offer a superior solution, minimizing variability and simplifying reaction setup, making them ideal for high-throughput screening and process development.

The field continues to evolve, with ongoing research focused on developing catalysts that operate at lower temperatures, require ultra-low loadings (ppm levels), and utilize more sustainable, non-precious metals. As our understanding of ligand-metal interactions deepens, we can anticipate the arrival of even more efficient and selective catalysts, further streamlining the synthesis of the vital carbazole scaffold for the next generation of medicines and materials.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Tsang, W. C. P., et al. (2007). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society. [Link]

  • Beilstein Journals. (2023). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. [Link]

  • Ghaffari, M. F., & Antonchick, A. P. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Tetrahedron. [Link]

  • Organic Chemistry Portal. Synthesis of Carbazoles. [Link]

  • Scite.ai. Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. [Link]

  • Organic Chemistry Portal. Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. [Link]

  • Steingruber, H. S., et al. (2020). Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. Semantic Scholar. [Link]

  • The Journal of Organic Chemistry. Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling. [Link]

  • ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]

  • The Journal of Organic Chemistry. Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]

  • ResearchGate. Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. [Link]

  • The Doyle Group. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]

  • Journal of the American Chemical Society. Combined C−H Functionalization/C−N Bond Formation Route to Carbazoles. [Link]

  • ResearchGate. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]

  • National Institutes of Health. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. [Link]

  • Semantic Scholar. Highly efficient carbazolyl-derived phosphine ligands: application to sterically hindered biaryl couplings. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • PubMed. Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions. [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. [Link]

  • YouTube. Buchwald-Hartwig Amination Reaction. [Link]

  • Organic Process Research & Development. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

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Sources

A Comparative Guide to the Applications of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic Acid in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive literature review and comparative analysis of the applications of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, performance, and comparative advantages of this versatile carbazole derivative in key technological areas. We will explore its prominent role in organic light-emitting diodes (OLEDs) and its emerging potential in fluorescent biosensing, supported by experimental data and detailed protocols.

Introduction: The Versatility of a Carbazole-Based Building Block

This compound is a specialized organic compound that has garnered significant interest in the field of materials science. Its molecular architecture, featuring a rigid and electron-rich 9-phenyl-9H-carbazole core coupled with a reactive phenylboronic acid moiety, makes it an exceptional building block for the synthesis of advanced functional materials. The carbazole unit is well-known for its excellent thermal stability and hole-transporting properties, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This unique combination of properties has positioned this molecule as a key intermediate in the development of high-performance organic electronic devices and sensitive chemical sensors.

Section 1: Dominance in Organic Electronics - A Superior Precursor for OLED Materials

The most prominent application of this compound is in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its derivatives are primarily utilized as hole-transporting materials (HTMs) and host materials for the emissive layer, directly impacting the efficiency, stability, and lifetime of the devices.

Rationale for Use in OLEDs: The Structure-Property Relationship

The efficacy of materials derived from this compound in OLEDs stems from several key molecular features:

  • High Thermal and Morphological Stability: The rigid carbazole core imparts a high glass transition temperature (Tg) to the resulting materials, preventing deformation of the thin organic layers within the OLED device during operation, which is a common failure mechanism. Materials derived from similar carbazole structures have shown significantly higher Tg values (148-165 °C) compared to the widely used HTM N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB), which has a Tg of around 100 °C[1].

  • Excellent Hole-Transporting Capability: The electron-rich nature of the carbazole and phenylamine moieties facilitates the efficient transport of holes from the anode to the emissive layer, leading to improved device performance.

  • Tunable Optoelectronic Properties: The boronic acid functional group allows for the facile introduction of various aromatic and heteroaromatic units via Suzuki-Miyaura coupling. This synthetic versatility enables the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge injection and confinement within the OLED stack.

Performance Comparison with Alternative Materials

Materials synthesized from this compound and its isomers have demonstrated competitive and often superior performance compared to standard OLED materials. The following table summarizes the performance of OLEDs incorporating various carbazole-based hole-transporting and host materials.

Material/Device ArchitectureRoleEmitter (Color)Max. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Turn-on Voltage (V)Reference
Device with HTM 3c (derived from a carbazole boronic acid precursor) ITO/HATCN/NPB/HTM 3c/CBP:5% Ir(ppy)3/Bphen/LiF/AlHTMIr(ppy)3 (Green)14.039.829.33.1[1]
Device with HTM 3b (derived from a carbazole boronic acid precursor) ITO/HATCN/NPB/HTM 3b/CBP:5% Ir(ppy)3/Bphen/LiF/AlHTMIr(ppy)3 (Green)13.838.6Not Reported3.4[1]
Reference Device without HTM 3 ITO/HATCN/NPB/CBP:5% Ir(ppy)3/Bphen/LiF/Al-Ir(ppy)3 (Green)9.425.7Not Reported2.5[1]
Device with PyOxd-mCz (synthesized using a carbazole boronic acid) ITO/PEDOT:PSS/TAPC/PyOxd-mCz:8 wt% FIrpic/TPBi/LiF/AlHostFIrpic (Blue)20.8439.725.03.8
Device with CZ-2 (carbazole derivative) ITO/PEDOT:PSS/CZ-2/LiF/AlEmitterCZ-2 (Greenish-Blue)9.520.2Not ReportedNot Reported[2]
Device with NPB (Standard HTM) ITO/NPB/Alq3/LiF/AlHTMAlq3 (Green)~1-5 (Typical)~3-10 (Typical)~1-5 (Typical)~3-5 (Typical)General Knowledge

Analysis: The data clearly indicates that the incorporation of hole-transporting materials derived from carbazole boronic acid precursors (HTM 3c and 3b) significantly enhances the external quantum efficiency and current efficiency of OLEDs compared to a reference device without these layers[1]. Furthermore, carbazole-based host materials like PyOxd-mCz can lead to very high-performance blue phosphorescent OLEDs. These improvements are attributed to the superior thermal stability and charge-transporting properties of the carbazole-based materials.

Experimental Protocols

This protocol describes a general procedure for the synthesis of a hole-transporting material using a carbazole boronic acid precursor, which can be adapted from the synthesis of similar compounds.

Materials:

  • This compound (or a similar carbazole boronic acid derivative) (1.0 eq)

  • Aryl halide (e.g., N-(4-iodophenyl)-N-phenylbenzenamine) (1.1 eq)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.03 eq)

  • Base (e.g., Potassium carbonate, K₂CO₃) (3.0 eq)

  • Solvent mixture (e.g., Toluene and Water, 2:1 v/v)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvents for extraction and purification (e.g., Dichloromethane, Hexane, Ethyl Acetate)

Procedure:

  • To a round-bottom flask, add the carbazole boronic acid derivative, the aryl halide, the palladium catalyst, and the base.

  • Add the toluene and water solvent mixture to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add distilled water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Recrystallize the purified product from a suitable solvent system to obtain the final high-purity hole-transporting material.

Causality: The choice of a palladium catalyst and a base is crucial for the efficiency of the Suzuki coupling. Pd(PPh₃)₄ is a common and effective catalyst for this type of reaction. The base is required to activate the boronic acid for transmetalation to the palladium center. The biphasic solvent system (toluene/water) is often used to dissolve both the organic reactants and the inorganic base.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Carbazole Boronic Acid + Aryl Halide reflux Reflux under Inert Atmosphere (12-24h) reactants->reflux catalyst Pd(PPh3)4 catalyst->reflux base K2CO3 base->reflux solvent Toluene/Water solvent->reflux extraction Extraction with Dichloromethane reflux->extraction purification Column Chromatography extraction->purification recrystallization Recrystallization purification->recrystallization product High-Purity HTM recrystallization->product

General workflow for the synthesis of a hole-transporting material via Suzuki coupling.

Procedure:

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Layer Deposition: The organic layers and the metal cathode are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). The deposition rates and thicknesses of the layers are monitored in situ using a quartz crystal monitor. A typical device structure is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).

  • Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to protect the organic layers from moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

Section 2: Emerging Applications in Fluorescent Biosensing

Beyond organic electronics, the unique properties of carbazole-based boronic acids are being explored for the development of fluorescent chemosensors, particularly for the detection of biologically important molecules like glucose.

Principle of Boronic Acid-Based Glucose Sensing

The boronic acid moiety can reversibly bind with diols, such as those present in glucose, to form cyclic boronate esters. This binding event can be designed to trigger a change in the fluorescence properties of an attached fluorophore, such as a carbazole derivative. This change can be a quenching or enhancement of the fluorescence intensity, or a shift in the emission wavelength, allowing for the quantitative detection of glucose.

A Case Study: A Carbazole-Based Fluorescent Sensor for Glucose

A water-soluble fluorescent sensor based on a carbazole pyridinium boronic acid (CPBA) has been developed for the selective ratiometric fluorescent detection of glucose. This sensor exhibits a remarkable increase in fluorescence intensity upon binding with glucose, a phenomenon attributed to aggregation-induced emission (AIE).

Performance Highlights:

  • High Selectivity for Glucose: The sensor shows a significantly higher affinity for glucose compared to other monosaccharides like fructose. The binding constant (K) for glucose was calculated to be 2.3 x 10⁶ M⁻¹, which is 85 times greater than that for fructose[3][4][5].

  • Large Fluorescence Response: The fluorescence emission intensity of the sensor increases by more than 2100-fold in the presence of glucose, while the increase is only 2-fold for fructose[3][4][5].

Comparative Analysis of Fluorescent Glucose Sensors

The following table provides a comparison of different types of fluorescent glucose sensors.

Sensor TypePrincipleTypical Fluorophore(s)AdvantagesDisadvantages
Boronic Acid-Based Sensors Reversible covalent bonding with glucose diolsAnthracene, Pyrene, CarbazoleGood stability, reusable, can be designed for ratiometric sensingCan have cross-reactivity with other diol-containing molecules, pH-dependent response
Enzyme-Based Sensors (e.g., GOx) Enzymatic oxidation of glucose producing a detectable signal (e.g., H₂O₂)-High selectivity and sensitivityLimited long-term stability due to enzyme denaturation, requires co-factors
Glucose-Binding Protein (GBP) Sensors Conformational change of GBP upon glucose binding affecting a linked dyeFluorescein, RhodamineHigh selectivity for glucoseProtein stability can be an issue, potential for immune response in vivo

Analysis: Carbazole-based boronic acid sensors offer a promising alternative to traditional enzyme-based glucose sensors due to their enhanced stability. The development of ratiometric and AIE-based sensors helps to overcome some of the limitations of simple intensity-based measurements, improving the accuracy and reliability of detection.

Experimental Protocols

This protocol is adapted from the synthesis of a carbazole pyridinium boronic acid sensor.

Materials:

  • 9-(4-bromobutyl)-9H-carbazole

  • Pyridine-3-ylboronic acid

  • Anhydrous acetonitrile

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve 9-(4-bromobutyl)-9H-carbazole and pyridine-3-ylboronic acid in a mixture of anhydrous acetonitrile and THF in a round-bottom flask.

  • Reflux the reaction mixture under an inert atmosphere for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final sensor molecule.

Sensor_Synthesis_Workflow start Start Materials: - 9-(4-bromobutyl)-9H-carbazole - Pyridine-3-ylboronic acid reaction Reaction in Anhydrous Acetonitrile/THF (Reflux, 24-48h) start->reaction purification Purification (Recrystallization or Column Chromatography) reaction->purification product Final Fluorescent Glucose Sensor purification->product

Simplified workflow for the synthesis of a carbazole-based fluorescent glucose sensor.

Procedure:

  • Prepare a stock solution of the carbazole-based fluorescent sensor in an appropriate buffer solution (e.g., phosphate buffer at physiological pH).

  • Prepare a series of glucose solutions of known concentrations in the same buffer.

  • In a cuvette, add the sensor solution and record its initial fluorescence spectrum using a spectrofluorometer.

  • Titrate the sensor solution with increasing concentrations of the glucose solutions, recording the fluorescence spectrum after each addition.

  • Plot the change in fluorescence intensity or the ratio of intensities at two different wavelengths against the glucose concentration to generate a calibration curve.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern materials science. Its primary application in OLED technology has led to the development of more efficient and stable devices, and its potential in the field of fluorescent biosensing is rapidly emerging. The ability to fine-tune its properties through straightforward synthetic modifications ensures that this compound and its derivatives will continue to be at the forefront of research and development in advanced functional materials. This guide has provided a comparative overview of its applications, supported by experimental data and protocols, to aid researchers in harnessing the full potential of this remarkable molecule.

References

  • Hosseinzadeh, R., et al. (2017). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. RSC Advances, 7(63), 39875-39882. [Link]

  • Hosseinzadeh, R., et al. (2017). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. National Institutes of Health. [Link]

  • Hosseinzadeh, R., et al. (2017). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. ResearchGate. [Link]

  • Kwon, J. H., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247-14256. [Link]

  • Graulich, N., et al. (2010). Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]

  • Kwon, J. H., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. ResearchGate. [Link]

  • Rojas-Pérez, A., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. National Institutes of Health. [Link]

  • Lautens, M., & Klapars, A. (2002). Process for the preparation of substituted phenylboronic acids.
  • Liu, Y., et al. (2019). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid in OLED Manufacturing: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process engineers in the field of organic electronics, the selection of materials for Organic Light-Emitting Diode (OLED) fabrication is a critical decision that directly impacts device performance, longevity, and manufacturing cost. This guide provides an in-depth technical analysis of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid , a promising carbazole derivative, for use in OLEDs. We will objectively compare its potential with established alternative materials and provide the supporting experimental context for a comprehensive cost-benefit analysis.

Introduction: The Critical Role of Carbazole Derivatives in High-Performance OLEDs

Carbazole-based materials are a cornerstone of modern OLED technology, prized for their excellent hole-transporting properties, high thermal stability, and wide bandgaps. These characteristics make them ideal candidates for use in both the hole transport layer (HTL) and as host materials in the emissive layer (EML), particularly for demanding applications like blue phosphorescent OLEDs (PHOLEDs). The introduction of a boronic acid functional group, as seen in This compound , opens up versatile synthetic pathways, primarily through Suzuki-Miyaura cross-coupling reactions.[1] This allows for the facile creation of complex, high-performance molecules tailored for specific OLED architectures.

The core value proposition of functionalized carbazole derivatives lies in their potential to fine-tune the electronic and morphological properties of OLED layers, ultimately leading to enhanced efficiency, color purity, and operational lifetime.

In Focus: this compound

This compound is a specialized organic compound that serves as a key building block for advanced OLED materials.[2] Its molecular structure, featuring a carbazole core, a phenyl linker, and a reactive boronic acid group, is designed to impart desirable characteristics to the final OLED device.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₃₀H₂₂BNO₂Inferred from Structure
Molecular Weight447.32 g/mol Inferred from Structure
AppearanceTypically a white to off-white powder[2]
Purity≥98% (commercially available)[2]
Synthesis and Cost Considerations

The synthesis of This compound and its derivatives typically involves a multi-step process. A common synthetic route is the Suzuki-Miyaura coupling reaction between a brominated carbazole precursor and a phenylboronic acid pinacol ester, followed by hydrolysis to yield the final boronic acid.[1]

Comparative Analysis with Established Alternatives

The performance of any new material must be benchmarked against incumbent technologies. In the context of hole transport and host materials, several compounds are widely used in both academic research and industrial manufacturing. This section provides a comparative overview of This compound's potential role against three key alternatives: N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) , 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) , and 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA) .

Performance Metrics of Alternative Hole Transport Materials

The following table summarizes typical performance metrics for OLED devices utilizing NPB, TAPC, and TCTA as the hole transport layer. It is crucial to note that direct comparisons are challenging as performance is highly dependent on the overall device architecture.

Performance MetricNPB-based DeviceTAPC-based DeviceTCTA-based Device
Maximum Current Efficiency (cd/A) ~2.75 - 5.5[3]~21.1 - 55.74[3]Widely used, but specific comparative data varies
Maximum Power Efficiency (lm/W) Not widely reported in compiled sources[3]~18.58 - 29.28[3]Widely used, but specific comparative data varies
Maximum External Quantum Efficiency (%) Not widely reported in compiled sources[3]~10.6 - 21.59[3]Widely used, but specific comparative data varies
Maximum Luminance (cd/m²) ~7600[3]~6220[3]Widely used, but specific comparative data varies
Qualitative Comparison and Rationale
  • NPB is a workhorse material in OLEDs, known for its good hole mobility and thermal stability.[3] However, its performance, particularly in high-efficiency PHOLEDs, can be surpassed by more advanced materials.

  • TAPC offers significantly higher hole mobility compared to NPB, which can lead to improved device efficiency.[4] It is also suitable as a host for blue phosphorescent emitters due to its high triplet energy.[4]

  • TCTA is another high-performance material widely used as a hole-transport and electron-blocking layer.[5] Its high glass transition temperature contributes to the morphological stability of the device.[5]

This compound is a precursor to materials that could potentially combine the high mobility and thermal stability of carbazole derivatives with the synthetic versatility afforded by the boronic acid group. This allows for the creation of tailored molecules that can optimize the energy level alignment and charge balance within the OLED, potentially leading to higher efficiencies and longer lifetimes than standard materials.

Experimental Protocols

To provide a practical context for evaluating these materials, this section outlines standardized experimental protocols for the synthesis of a carbazole boronic acid derivative and the fabrication of a multilayer OLED device.

Synthesis of a Carbazole Boronic Acid Derivative (Illustrative)

This protocol describes a typical Suzuki-Miyaura coupling reaction to form a carbazole-phenyl structure, which is a precursor to the target boronic acid.

  • Reactant Preparation : In a nitrogen-filled glovebox, combine 3-bromo-9-phenyl-9H-carbazole (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a flame-dried Schlenk flask.

  • Solvent and Base Addition : Add anhydrous toluene and a 2M aqueous solution of potassium carbonate (K₂CO₃) to the flask.

  • Reaction : Heat the mixture to reflux (approximately 110°C) and stir vigorously under a nitrogen atmosphere for 24 hours.

  • Work-up : After cooling to room temperature, extract the organic phase with dichloromethane, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification : Purify the crude product by column chromatography on silica gel to yield the desired carbazole-phenyl intermediate.

  • Hydrolysis (if necessary) : If the boronic acid is protected as a pinacol ester, deprotection can be achieved by stirring with a strong acid in a suitable solvent, followed by extraction and purification.

OLED Fabrication via Thermal Evaporation

This protocol outlines the fabrication of a standard multilayer OLED device.

  • Substrate Preparation : Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with nitrogen gas and treat with UV-ozone for 15 minutes to improve the work function.

  • Organic Layer Deposition : Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Sequentially deposit the following layers:

    • Hole Injection Layer (HIL) : e.g., 10 nm of HATCN.

    • Hole Transport Layer (HTL) : 40 nm of the material under investigation (e.g., a derivative of this compound, NPB, TAPC, or TCTA).

    • Emissive Layer (EML) : 20 nm of a host material doped with a phosphorescent emitter (e.g., mCP doped with FIrpic for blue emission).

    • Electron Transport Layer (ETL) : 30 nm of a suitable material like TPBi.

  • Cathode Deposition : Deposit a 1 nm layer of Lithium Fluoride (LiF) as an electron injection layer, followed by a 100 nm layer of Aluminum (Al) as the cathode.

  • Encapsulation : Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

OLED Device Architecture

OLED_Structure Anode Anode (ITO) HIL Hole Injection Layer Anode->HIL Holes HTL Hole Transport Layer (this compound derivative or Alternative) HIL->HTL EML Emissive Layer HTL->EML ETL Electron Transport Layer EML->ETL Cathode Cathode (LiF/Al) ETL->Cathode Electrons

Caption: A simplified diagram of a multilayer OLED structure.

Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling Reactants Carbazole-Br + Phenyl-B(OR)2 Reaction Reaction Mixture Reactants->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Product Carbazole-Phenyl Product Reaction->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

Cost-Benefit Analysis and Future Outlook

The decision to incorporate a novel material like a derivative of This compound into an OLED manufacturing process hinges on a careful cost-benefit analysis.

Benefits:

  • High Performance Potential : The unique molecular structure offers the potential for superior charge transport, thermal stability, and energy level alignment, which can translate to higher efficiency and longer device lifetimes.

  • Synthetic Versatility : The boronic acid functionality allows for the creation of a wide range of complex and tailored molecules, enabling fine-tuning of material properties for specific applications.

  • Improved Color Purity : For host material applications, a high triplet energy can effectively confine excitons on the guest emitter, leading to improved color purity, especially for blue PHOLEDs.

Costs and Challenges:

  • Material Cost : The multi-step synthesis of this specialized boronic acid derivative likely results in a higher per-gram cost compared to commodity OLED materials like NPB.

  • Process Development : Integrating a new material into a manufacturing line requires significant process development and optimization, which incurs time and resource costs.

  • Lack of Extensive Data : As a more specialized material, there is less publicly available long-term stability and degradation data compared to well-established alternatives.

Future Outlook:

The trajectory of OLED technology is towards higher efficiency, longer lifetimes, and lower manufacturing costs. While the initial cost of advanced materials like derivatives of This compound may be high, their ability to enable next-generation device performance could justify the investment. As synthesis methods become more refined and economies of scale are achieved, the cost of such high-performance materials is expected to decrease.

For research and development professionals, the exploration of novel carbazole boronic acid derivatives represents a promising avenue for pushing the boundaries of OLED performance. For manufacturing, a careful evaluation of the trade-off between material cost and the resulting improvements in device efficiency and longevity is paramount.

References

  • CNF Development Corporation Limited. (2021, August 11). OLED intermediates CARBAZOLES. [Link]

  • Guangzhou Mianhong. (2023, October 24). OLED Fabrication Techniques 1 - Vacuum Deposition. [Link]

  • IIP Series. (2024). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). [Link]

  • Kim, J. H., et al. (2018). High triplet energy crosslinkable hole transport material for blue phosphorescent organic light-emitting diodes. ResearchGate. [Link]

  • Lee, J., et al. (2018). Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer. MDPI. [Link]

  • MDPI. (2021). Effect of Carrier-Transporting Layer on Blue Phosphorescent Organic Light-Emitting Diodes. [Link]

  • National Center for Biotechnology Information. (2020). Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs. PubMed Central. [Link]

  • Samsung Display Newsroom. (2022, January 24). [Learn Display] 42. Evaporation. [Link]

  • UPCommons. (2014, September 28). Development of Vapor Deposition Processes for OLEDs. [Link]

  • U.S. Patent No. US6576789B1. (2003). Process for the preparation of substituted phenylboronic acids.
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Safety Operating Guide

Proper Disposal of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling specialized reagents like (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid necessitates a thorough understanding of its potential hazards and the mandated disposal protocols. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our commitment is to empower laboratory personnel with the knowledge to not only comply with regulations but to foster a culture of safety and sustainability.

Hazard Profile and Risk Assessment

This compound, with the CAS Number 1240963-55-6, is a complex organoboron compound.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, a composite hazard profile can be constructed from SDSs of structurally analogous carbazole-based boronic acids.[2][3][4] This analysis reveals a consistent pattern of hazards that must be addressed.

The primary risks associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation.[3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

  • Acute Oral Toxicity: Some analogues are classified as harmful if swallowed.[4]

The carbazole moiety itself is a nitrogen-containing heterocyclic aromatic compound. Carbazoles can be persistent in the environment and are known to be released from various industrial processes.[6] Some carbazole derivatives have demonstrated antimicrobial and antifungal properties, highlighting their biological activity.[7] Furthermore, carbazole is recognized as being very toxic to aquatic life with long-lasting effects.[8]

Given these potential hazards, it is imperative to treat this compound as hazardous waste. Improper disposal, such as release into drains or general refuse, is strictly prohibited and poses a significant threat to environmental and human health.[5][8]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling any waste containing this compound, it is mandatory to don appropriate Personal Protective Equipment (PPE). The causality here is direct: the identified hazards of skin, eye, and respiratory irritation necessitate a physical barrier to prevent exposure.

Table 1: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and subsequent irritation.[3][5]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and airborne particles causing serious eye irritation.[3][5]
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved respiratorRequired when handling the solid material outside of a fume hood to prevent respiratory tract irritation.[9]

All handling of this compound, especially the solid form which can create dust, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] This engineering control is the primary defense against the inhalation of irritating dust particles.

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic and adhere to all institutional and regulatory guidelines. The following protocol provides a self-validating system for its safe management.

Step 1: Waste Segregation and Collection

The foundational principle of hazardous waste management is proper segregation.[10] This prevents unintentional and dangerous chemical reactions.[11]

  • Designated Waste Container: Dedicate a specific, clearly labeled container for waste containing this compound. This container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[12]

  • Labeling: The label is a critical communication tool. It must, at a minimum, include:

    • The words "Hazardous Waste"[13]

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")[13]

  • Waste Streams:

    • Solid Waste: Collect unused or contaminated solid material directly in the designated waste container. Avoid generating dust.

    • Liquid Waste: Solutions containing the compound should be collected in a designated liquid waste container. Do not mix with other incompatible waste streams like strong oxidizers or bases.[14]

    • Contaminated Materials: Any items grossly contaminated with the compound, such as gloves, weighing paper, or pipette tips, should be placed in the solid waste container.

Step 2: On-Site Neutralization (for Boronic Acid Functionality)

While the entire molecule must be treated as hazardous waste, the boronic acid functional group can be neutralized. This is a recognized procedure for reducing the reactivity of this chemical class, though it does not render the entire molecule non-hazardous due to the persistent carbazole core.[11] This step should only be performed by trained personnel and in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[15]

  • Procedure:

    • Work within a chemical fume hood and wear all required PPE.

    • For small quantities of waste solutions, slowly add a mild base, such as a saturated solution of sodium bicarbonate, while stirring.[11][16]

    • Monitor the pH of the solution. The goal is to reach a neutral pH (between 5.5 and 9.5).[17][18]

    • Be aware that this reaction can generate heat and gas; proceed slowly and cautiously.[18]

    • The neutralized solution must still be collected as hazardous waste due to the organic components.

Causality: Neutralizing the acidic proton of the boronic acid group reduces its potential reactivity. However, the carbazole backbone remains, which is classified as an environmental hazard.[8] Therefore, neutralization is a risk-reduction step, not a complete detoxification.

Step 3: Storage and Disposal

Proper storage of the hazardous waste container while it awaits pickup is crucial for laboratory safety.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[13] This area should be located at or near the point of generation.

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to mitigate any potential leaks or spills.

  • Disposal Request: Once the container is approaching full (never fill liquid containers more than 75% to allow for vapor expansion), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[14] All hazardous waste shipments must be accompanied by a manifest that identifies the contents and associated hazards.[19]

Spill Management

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional EHS.

  • Control and Contain: For small, manageable spills, and only if you are trained to do so, contain the spill using a chemical spill kit. Prevent the material from entering drains.[3][5]

  • Cleanup:

    • Solids: Carefully sweep or vacuum the solid material. Avoid creating dust. Place the collected material into the designated hazardous waste container.

    • Liquids: Absorb the spilled liquid with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Restock: Replenish your spill kit.

Regulatory Framework

In the United States, the management of hazardous waste in academic and research laboratories is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[20] The EPA has specific regulations, such as Subpart K of 40 CFR Part 262, which provide alternative, more flexible standards for managing hazardous waste in academic laboratories.[20][21] It is the responsibility of every researcher and institution to be aware of and compliant with these federal, state, and local regulations.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_treatment Optional On-Site Treatment (If Permitted) cluster_final Final Disposal start Begin Waste Disposal for This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Collect Solid Waste in Designated Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Designated Container waste_type->liquid_waste Liquid contaminated_items Collect Contaminated Items (e.g., gloves, paper) waste_type->contaminated_items Contaminated Sharps/Consumables label_container Label Container: 'Hazardous Waste' Full Chemical Name & Hazards solid_waste->label_container liquid_waste->label_container contaminated_items->label_container neutralize_q Neutralize Boronic Acid? label_container->neutralize_q neutralize_proc Slowly add mild base (e.g., NaHCO3) Monitor pH to 5.5-9.5 Collect as hazardous waste neutralize_q->neutralize_proc Yes store Store Sealed Container in Satellite Accumulation Area (SAA) neutralize_q->store No neutralize_proc->store ehs_pickup Arrange for Pickup by EHS or Licensed Waste Contractor store->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Decision workflow for the disposal of this compound.

Conclusion

The proper disposal of this compound is a multi-faceted process that demands scientific understanding, procedural diligence, and unwavering commitment to safety and regulatory compliance. By treating this compound as a hazardous material, utilizing appropriate PPE, segregating waste streams, and adhering to institutional protocols for collection and disposal, researchers can effectively mitigate the risks to themselves, their colleagues, and the environment. This guide serves as a foundational resource, but it is incumbent upon every laboratory professional to consult their institution's specific EHS guidelines and the most current Safety Data Sheets to ensure the highest standards of safety are maintained.

References

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs.
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Navigating the Safe Handling of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and materials science, (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid is a valuable building block. Its unique structure, combining a phenylboronic acid moiety with a bulky, photoactive 9-phenyl-9H-carbazole group, makes it a key component in the synthesis of innovative organic electronics and targeted therapeutics. However, realizing its full potential necessitates a deep understanding of its safe handling, from initial preparation to final disposal. This guide provides a comprehensive, field-tested framework for managing this compound in the laboratory, ensuring both the safety of personnel and the integrity of your research.

Hazard Assessment: Understanding the Compound's Profile

Before any handling, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally similar compounds, such as 4-(9H-Carbazol-9-yl)phenylboronic acid, provide a reliable basis for a conservative risk assessment. The primary hazards associated with this class of compounds are skin and eye irritation.

The carbazole moiety, while a valuable functional group, also warrants caution. Some carbazole derivatives are suspected carcinogens and mutagens, and can cause respiratory tract irritation[1]. Arylboronic acids, as a class, have been noted as weakly mutagenic in some microbial assays, highlighting the need to minimize exposure[2].

Table 1: Hazard Profile Summary

Hazard ClassificationGHS Hazard StatementRationale
Skin IrritationH315: Causes skin irritationThe aromatic and acidic nature of the compound can lead to localized inflammation upon contact.
Serious Eye IrritationH319: Causes serious eye irritationDirect contact can cause significant damage to the delicate tissues of the eye.
Respiratory IrritationH335: May cause respiratory irritationInhalation of dust particles can irritate the respiratory tract.
Potential GenotoxicityNot officially classified, but handle with cautionArylboronic acids have shown weak mutagenicity in some studies[2].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of appropriate PPE is not merely a checklist; it's a dynamic process based on the specific procedures being performed.

Core PPE Requirements:
  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, such as during solution preparation or transfer, a full-face shield worn over safety goggles is strongly recommended.

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. Given the potential for skin irritation, double-gloving is a prudent measure, especially during prolonged handling. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is mandatory. For tasks involving larger quantities or a significant risk of spills, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes are a standard and non-negotiable requirement in any laboratory setting.

Safe Handling and Operations: A Step-by-Step Approach

Adherence to a well-defined operational workflow is critical for minimizing exposure and preventing accidental releases.

Workflow for Handling Solid this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area Designate a specific weighing area, preferably within a chemical fume hood. don_ppe Don appropriate PPE (gloves, goggles, lab coat). prep_area->don_ppe Step 1 weigh Weigh the solid compound carefully to avoid generating dust. don_ppe->weigh Step 2 transfer Use a spatula for transfer. If transferring to a solution, add the solid to the solvent slowly. weigh->transfer Step 3 close_container Securely close the container immediately after use. transfer->close_container Step 4 clean_area Clean the weighing area and any contaminated equipment. close_container->clean_area Step 5 dispose_ppe Dispose of contaminated gloves and any disposable weighing papers in the designated solid waste container. clean_area->dispose_ppe Step 6

Caption: Workflow for the safe handling of solid this compound.

Spill Management: Preparedness is Key

Accidents can happen, but a well-rehearsed spill response plan can significantly mitigate the consequences.

Procedure for Small Spills (Solid):
  • Alert and Isolate: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don PPE: If not already wearing it, don your full PPE, including respiratory protection if the powder is dispersed.

  • Containment: Gently cover the spill with a damp paper towel to prevent the dust from becoming airborne.

  • Cleanup: Carefully scoop the material into a labeled hazardous waste container. Avoid dry sweeping, which can generate dust[3].

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Procedure for Large Spills:
  • Evacuate: Evacuate the laboratory immediately.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination: Ensuring a Clean Workspace

Thorough decontamination of glassware and equipment is crucial to prevent cross-contamination and accidental exposure.

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent, such as acetone or ethanol, to remove the bulk of the compound. This rinseate must be collected as liquid hazardous waste[4].

  • Basic Wash: A subsequent wash with a dilute basic solution (e.g., 1% sodium bicarbonate) can help to deboronate any residual arylboronic acid, converting it to a more water-soluble form. This wash solution should also be collected as hazardous waste[2].

  • Final Rinse: A final rinse with deionized water, followed by oven-drying, will ensure the glassware is clean for reuse.

Waste Disposal: A Responsible End-of-Life for Your Reagents

Proper waste management is not just a regulatory requirement; it is a cornerstone of responsible scientific practice.

Waste Disposal Workflow:

cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Disposal solid_waste Solid Waste (contaminated gloves, paper towels, excess solid compound) solid_container Designated, labeled, and sealed solid hazardous waste container. solid_waste->solid_container liquid_waste Liquid Waste (reaction mixtures, solvent rinses) liquid_container Designated, labeled, and sealed liquid hazardous waste container. liquid_waste->liquid_container storage Store waste containers in a designated satellite accumulation area. solid_container->storage liquid_container->storage pickup Arrange for pickup by your institution's EHS or a certified hazardous waste contractor. storage->pickup

Caption: Workflow for the proper disposal of waste containing this compound.

Key Disposal Principles:

  • Never dispose of this compound or its waste down the drain or in the regular trash[4].

  • All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste"[4].

  • Do not mix this waste stream with other incompatible chemicals[5].

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly unlock the scientific potential of this compound.

References

  • BenchChem. (2025). Proper Disposal Procedures for 4-(Carboxyvin-2-YL)
  • BenchChem. (2025).
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